What is the chemical structure of (2-Bromoethyl)ethylphosphinic acid?
An In-depth Technical Guide to (2-Bromoethyl)ethylphosphinic Acid Introduction: A Bifunctional Reagent for Advanced Chemical Synthesis (2-Bromoethyl)ethylphosphinic acid is a fascinating, yet not widely commercialized, o...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to (2-Bromoethyl)ethylphosphinic Acid
Introduction: A Bifunctional Reagent for Advanced Chemical Synthesis
(2-Bromoethyl)ethylphosphinic acid is a fascinating, yet not widely commercialized, organophosphorus compound. Its structure is characterized by a phosphinic acid moiety, which is a phosphorus-centered functional group with one hydroxyl group, a double-bonded oxygen, and two phosphorus-carbon (P-C) bonds. In this specific molecule, the phosphorus atom is attached to an ethyl group and a 2-bromoethyl group. This unique combination of a reactive alkyl halide and an acidic phosphinic acid group within the same molecule makes it a highly valuable bifunctional reagent.
Phosphinic acids and their derivatives are of significant interest in medicinal chemistry and materials science.[1] They can act as mimics of carboxylic acids in biological systems and are often used to design enzyme inhibitors and peptide analogues.[2] The presence of the 2-bromoethyl group provides a reactive handle for covalent modification, a strategy often employed in the design of targeted therapeutics and chemical probes. This guide will provide a comprehensive overview of the chemical structure, synthesis, reactivity, and potential applications of (2-Bromoethyl)ethylphosphinic acid for researchers, scientists, and professionals in drug development.
Chemical Structure and Physicochemical Properties
The precise arrangement of atoms in (2-Bromoethyl)ethylphosphinic acid dictates its chemical behavior. The central phosphorus atom is pentavalent and tetrahedral, bonded to an ethyl group, a 2-bromoethyl group, a hydroxyl group, and a phosphoryl oxygen.
Molecular Details
Molecular Formula: C4H10BrO2P
Molecular Weight: 201.00 g/mol
IUPAC Name: (2-Bromoethyl)(ethyl)phosphinic acid
The structure of this molecule is depicted in the diagram below:
A diagram illustrating the chemical structure of (2-Bromoethyl)ethylphosphinic acid.
Predicted Physicochemical Properties
While experimental data for this specific molecule is scarce, its properties can be estimated based on its structure and comparison with related compounds.
Property
Predicted Value
Notes
pKa
1.5 - 2.5
Phosphinic acids are generally more acidic than carboxylic acids.
logP
~1.0
The bromoethyl group increases lipophilicity compared to a simple ethylphosphinic acid.
Boiling Point
> 200 °C (decomposes)
High due to hydrogen bonding and polarity.
Solubility
Soluble in polar organic solvents (e.g., alcohols, DMSO, DMF) and moderately soluble in water.
The phosphinic acid group confers some water solubility.
Synthesis of (2-Bromoethyl)ethylphosphinic Acid
The proposed synthetic workflow is outlined below:
(2-Bromoethyl)ethylphosphinic Acid: Physicochemical Profiling, Synthesis, and Applications in Peptidomimetics
Executive Summary (2-Bromoethyl)ethylphosphinic acid (BEEPA) is an unsymmetrical dialkylphosphinic acid characterized by a highly versatile, bifunctional molecular architecture. It features a reactive electrophilic bromo...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
(2-Bromoethyl)ethylphosphinic acid (BEEPA) is an unsymmetrical dialkylphosphinic acid characterized by a highly versatile, bifunctional molecular architecture. It features a reactive electrophilic bromoethyl moiety and a strongly coordinating phosphinic acid core. This unique combination makes BEEPA a critical building block in advanced organic synthesis, particularly for the development of phosphinic pseudopeptides (amide bond surrogates), enzyme inhibitors, and specialized metal-chelating agents[1]. Unlike traditional symmetrical phosphinic acids, the unsymmetrical nature of BEEPA allows for orthogonal reactivity, enabling precise structural modifications that are crucial for structure-activity relationship (SAR) studies in modern drug development.
Physicochemical & Structural Properties
The physical and chemical properties of BEEPA are dictated by the highly polarized P=O bond and the terminal bromine atom. Dialkylphosphinic acids generally exhibit higher pKa values than their phosphonic acid counterparts due to the replacement of an oxygen-phosphorus bond with a carbon-phosphorus bond, which alters the electron density around the central phosphorus atom[2].
Property
Value
Rationale / Analytical Method
Molecular Formula
C4H10BrO2P
Derived from the core structure (C2H5)(BrCH2CH2)P(O)OH.
Typical physical state for short-chain unsymmetrical dialkylphosphinic acids.
Solubility
Soluble in MeOH, EtOH, THF; sparingly in H2O
Amphiphilic nature; the bromoethyl group increases lipophilicity compared to shorter alkyls.
pKa
~3.0 - 3.5
Dialkylphosphinic acids are less acidic than phosphoric acids but maintain strong metal-coordinating ability[2].
31P NMR Shift
~45 - 55 ppm
Characteristic chemical shift for dialkylphosphinic acids (singlet, proton-decoupled).
Chemical Reactivity & Mechanistic Pathways
BEEPA's reactivity is bifurcated into two distinct domains, allowing it to act as a bridge between organic scaffolds and biological targets:
The Phosphinic Acid Core: Acts as a tetrahedral transition state analog. In biological systems, the
ψ
[P(O,OH)-CH2] motif mimics the tetrahedral intermediate of peptide bond hydrolysis. This makes it an essentially irreversible inhibitor of metalloproteases and ligases (e.g., D-Ala-D-Ala ligase)[1].
The 2-Bromoethyl Group: Serves as a highly reactive electrophile. It undergoes facile
SN2
nucleophilic substitution with primary or secondary amines. This substitution is the critical step in converting BEEPA into an (aminoethyl)ethylphosphinic acid derivative, which is subsequently coupled with standard amino acids to form phosphinic dipeptide isosteres[1].
Mechanistic pathway of BEEPA undergoing nucleophilic substitution to form a peptidomimetic.
Historically, dialkylphosphinic acids were synthesized via the Grignard reaction, which suffers from harsh conditions, multiple steps, and low yields[2]. A more efficient, self-validating protocol utilizes microwave-assisted free radical addition, which ensures high atom economy, avoids over-alkylation, and provides rapid conversion[2].
Step-by-Step Methodology
Step 1: Reagent Preparation. In a microwave-safe quartz reaction vessel, combine ethylphosphinic acid (1.0 equiv) and vinyl bromide (1.5 equiv). Causality: The excess of the olefinic component acts to drive the reaction to completion and suppress unwanted homocoupling side reactions.
Step 2: Radical Initiation. Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) (0.05 equiv). Dissolve the mixture in a suitable degassed solvent (e.g., THF or 1,4-dioxane) to prevent oxygen from quenching the radical propagation.
Step 3: Microwave Irradiation. Seal the vessel and subject it to microwave irradiation at 80°C for 2 hours. Causality: Microwave heating ensures uniform energy distribution, accelerating the homolytic cleavage of AIBN and the subsequent addition of the phosphorus-centered radical across the double bond of vinyl bromide[2].
Step 4: Acid-Base Extraction (Self-Validating Step). Cool the mixture to room temperature. Add 2M NaOH (aq) to convert the phosphinic acids to their sodium salts, extracting them into the aqueous phase. Wash the aqueous phase with diethyl ether to remove unreacted vinyl bromide and organic impurities.
Validation Checkpoint: Unreacted mono-alkylphosphinic acid (ethylphosphinic acid) is highly polar and remains in the aqueous phase even at lower pH. By carefully adjusting the aqueous phase to pH ~2 with 2M HCl, the target dialkyl product (BEEPA) will selectively partition into an organic solvent (like ethyl acetate). This pH-dependent differential solubility provides a built-in purification and validation mechanism.
Step 5: Isolation and Characterization. Extract the acidified aqueous layer with ethyl acetate, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield BEEPA. Validate purity via 31P NMR; the complete absence of the P-H doublet (typically seen at ~20-30 ppm with a large
JPH
coupling constant) confirms 100% conversion to the dialkyl species.
Microwave-assisted synthetic workflow for high-purity BEEPA isolation.
Applications in Drug Development and Materials Science
Design of Phosphinic Peptidomimetics: The primary application of BEEPA lies in the synthesis of pseudopeptides. By replacing the scissile amide bond with a phosphinic acid moiety (
ψ
[P(O,OH)-CH2]), researchers create analogs that are completely resistant to enzymatic degradation. BEEPA's bromoethyl group allows for the installation of various amino side chains, enabling the synthesis of diverse libraries of metalloprotease inhibitors (e.g., for ACE, NEP, or matrix metalloproteinases)[1].
Rare Earth Metal Extraction: While long-chain dialkylphosphinic acids (like Cyanex 272) are industry standards for separating cobalt/nickel and heavy rare earths, short-chain derivatives like BEEPA are utilized in structure-reactivity studies to understand how steric hindrance and electronic effects at the
β
-position influence extraction efficiency and metal selectivity[2].
Flame Retardant Intermediates: The synergistic presence of phosphorus and bromine in a single molecule makes BEEPA a potent intermediate for synthesizing reactive flame retardants. When incorporated into polymer matrices (e.g., epoxies or polyurethanes), the phosphinic acid promotes char formation in the condensed phase, while the bromine acts as a radical scavenger in the gas phase[3].
References
Du, R.-B., An, H., Zhang, S., Yu, D., & Xiao, J.-C. "Microwave-assisted synthesis of dialkylphosphinic acids and a structure–reactivity study in rare earth metal extraction." RSC Advances, 2015. 2
Liu, X., et al. "Enantioselective synthesis of phosphinyl peptidomimetics via an asymmetric Michael reaction of phosphinic acids with acrylate derivatives." Journal of Organometallic Chemistry, 2002. 1
A Predictive Spectroscopic Analysis of (2-Bromoethyl)ethylphosphinic Acid: A Technical Guide to 1H and 31P NMR Chemical Shifts
Authored for Researchers, Scientists, and Drug Development Professionals Introduction (2-Bromoethyl)ethylphosphinic acid is a bifunctional molecule containing both a reactive bromoethyl group and a phosphinic acid moiety...
Author: BenchChem Technical Support Team. Date: April 2026
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Bromoethyl)ethylphosphinic acid is a bifunctional molecule containing both a reactive bromoethyl group and a phosphinic acid moiety. This structure presents significant interest for applications in medicinal chemistry and materials science, where it can serve as a versatile building block for synthesizing more complex phosphinate derivatives, potential enzyme inhibitors, or functionalized polymers. The precise structural confirmation of this and related compounds is paramount, with Nuclear Magnetic Resonance (NMR) spectroscopy standing as the definitive analytical tool for unambiguous characterization in solution.
This technical guide provides a detailed, predictive analysis of the 1H and 31P NMR spectra of (2-Bromoethyl)ethylphosphinic acid. In the absence of directly published experimental spectra for this specific compound in the reviewed literature, this document leverages fundamental NMR principles and data from analogous structures to construct a comprehensive and well-reasoned spectral forecast. The objective is to equip researchers with the expert knowledge required to identify this molecule, interpret its spectral features, and understand the causal relationships between molecular structure and NMR observables.
Core Principles of 1H and 31P NMR for Phosphorus Compounds
NMR spectroscopy relies on the absorption of radiofrequency energy by atomic nuclei in a strong magnetic field. The precise frequency of absorption, known as the chemical shift (δ), is highly sensitive to the local electronic environment of the nucleus.
1H NMR: Provides information on the number, connectivity, and chemical environment of hydrogen atoms. Chemical shifts are influenced by neighboring electronegative atoms and anisotropic effects from functional groups[1][2]. Spin-spin coupling between adjacent protons (nJHH) and between protons and phosphorus (nJPH) causes signals to split into multiplets, revealing crucial connectivity data.
31P NMR: As a spin-½ nucleus with 100% natural abundance, 31P is an excellent NMR probe[3]. The chemical shift range is vast (over 700 ppm), making it highly sensitive to the oxidation state, coordination, and bonding of the phosphorus atom[4][5]. Spectra are typically acquired with proton decoupling (31P{1H}) to simplify complex spectra into single sharp peaks for each unique phosphorus environment. Chemical shifts are referenced to an external standard of 85% phosphoric acid (H3PO4) at 0 ppm[3].
Predicted 1H NMR Spectrum of (2-Bromoethyl)ethylphosphinic Acid
The structure of (2-Bromoethyl)ethylphosphinic acid features five distinct proton environments, including the exchangeable acidic proton. The predicted spectrum is analyzed below, assuming a deuterated solvent that does not exchange with the P-OH proton, such as CDCl3 or DMSO-d6.
Molecular Structure and Proton Assignments:
Protons (a) - Br-CH2-CH2-P=O:
Predicted Chemical Shift (δ): ~3.5 - 3.8 ppm. These protons are adjacent to the highly electronegative bromine atom, which strongly deshields them and shifts them significantly downfield[1].
Predicted Multiplicity: Triplet of doublets (td) or a complex multiplet. They will be split by the adjacent methylene protons (b) with a typical 3JHH coupling and by the phosphorus atom with a 3JPH coupling.
Predicted Chemical Shift (δ): ~2.3 - 2.6 ppm. These protons are alpha to the electron-withdrawing phosphinyl group, placing them downfield from a standard alkane signal[2]. They are less deshielded than protons (a).
Predicted Multiplicity: Triplet of doublets (td) or a complex multiplet. They will be split by the adjacent methylene protons (a) (3JHH) and by the phosphorus atom through a two-bond coupling (2JPH).
Predicted Chemical Shift (δ): ~1.8 - 2.1 ppm. Similar to protons (b), these are alpha to the phosphinyl group. The chemical shift will be comparable, though slight differences may arise from the different alkyl chains.
Predicted Multiplicity: Doublet of quartets (dq). They are split by the phosphorus atom (2JPH) and the three methyl protons (d) (3JHH).
Predicted Chemical Shift (δ): ~1.1 - 1.3 ppm. These protons are in a standard alkyl environment, but will be influenced by the nearby phosphorus atom.
Predicted Multiplicity: Doublet of triplets (dt). They are split by the adjacent methylene protons (c) (3JHH) and by the phosphorus atom through a three-bond coupling (3JPH).
Predicted Chemical Shift (δ): Highly variable, ~9 - 12 ppm or higher. The chemical shift of this acidic proton is highly dependent on solvent, concentration, and temperature. It is often broad.
Predicted Multiplicity: Broad singlet. Due to chemical exchange and quadrupole broadening, coupling to phosphorus is often not resolved.
Predicted 31P NMR Spectrum
The 31P NMR spectrum provides a direct and sensitive probe of the phosphorus center.
Predicted Chemical Shift (δ): ~ +45 to +60 ppm. Pentavalent phosphinic acids (C2P(=O)OH) typically resonate in this downfield region of the spectrum[4][6]. This is significantly different from phosphonic acids (CP(=O)(OH)2, ~ -5 to +25 ppm) or phosphate esters, allowing for clear differentiation[5].
Multiplicity (Proton-Decoupled): Singlet. In a standard 31P{1H} experiment, all couplings to protons are removed, resulting in a single, sharp signal for the unique phosphorus atom in the molecule.
Multiplicity (Proton-Coupled): A complex multiplet. If undecoupled, the signal would be split by all the protons on the ethyl and bromoethyl chains (protons a, b, c, and d). This is generally not a routine experiment for simple characterization due to the complexity of the resulting signal.
Summary of Predicted NMR Data
The predicted spectral data for (2-Bromoethyl)ethylphosphinic acid is summarized in the table below for quick reference.
Nucleus
Group Assignment
Predicted δ (ppm)
Predicted Multiplicity
Predicted J (Hz)
1H
(a) -CH2Br
3.5 - 3.8
td or m
3JHH ≈ 6-7; 3JPH ≈ 15-18
1H
(b) -CH2P
2.3 - 2.6
td or m
3JHH ≈ 6-7; 2JPH ≈ 12-15
1H
(c) P-CH2-
1.8 - 2.1
dq
2JPH ≈ 12-15; 3JHH ≈ 7-8
1H
(d) -CH3
1.1 - 1.3
dt
3JHH ≈ 7-8; 3JPH ≈ 16-20
1H
(e) P-OH
9 - 12 (broad)
br s
N/A
31P
P=O
+45 to +60
s (decoupled)
N/A
Abbreviations: s = singlet, br s = broad singlet, dt = doublet of triplets, dq = doublet of quartets, td = triplet of doublets, m = multiplet.
Standard Experimental Protocol for NMR Acquisition
This protocol outlines a self-validating methodology for acquiring high-quality 1H and 31P NMR spectra.
A. Sample Preparation:
Weighing: Accurately weigh 10-20 mg of (2-Bromoethyl)ethylphosphinic acid directly into a clean, dry vial.
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or D2O). The choice of solvent is critical; DMSO-d6 is often preferred for phosphinic acids due to its high solubilizing power and ability to observe exchangeable protons. Note that in D2O, the P-OH proton will exchange and become invisible in the 1H spectrum.
Homogenization: Vortex the sample for 30 seconds to ensure complete dissolution. If solids remain, gentle warming or sonication may be applied.
Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
B. Spectrometer Setup and 1H Spectrum Acquisition:
Instrument Insertion & Locking: Insert the sample into the spectrometer. Lock the field frequency onto the deuterium signal of the solvent.
Tuning and Shimming: Tune the probe for the 1H frequency. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a sharp and symmetrical solvent peak.
Acquisition Parameters:
Set the spectral width to cover the expected range (e.g., -2 to 16 ppm).
Use a standard 30° or 45° pulse width.
Set the relaxation delay (d1) to at least 2 seconds to allow for adequate T1 relaxation.
Acquire 16 to 64 scans for a good signal-to-noise ratio.
Processing:
Apply an exponential multiplication function (line broadening of 0.3 Hz) to the Free Induction Decay (FID).
Perform a Fourier Transform.
Phase the spectrum manually or automatically.
Calibrate the chemical shift by setting the residual solvent peak to its known value (e.g., DMSO at 2.50 ppm).
C. 31P{1H} Spectrum Acquisition:
Frequency Change: Switch the spectrometer's observation channel to the 31P frequency.
Tuning: Re-tune the probe for the 31P nucleus. Shimming should not require significant readjustment.
Acquisition Parameters:
Set up a proton-decoupled experiment (e.g., zgig on Bruker systems)[7].
Set the spectral width to cover the expected phosphinic acid region (e.g., 100 to 0 ppm).
Set the transmitter offset (O1p) near the center of the expected region (~50 ppm).
Use a relaxation delay (d1) of 3-5 seconds.
Acquire 64 to 256 scans.
Processing:
Apply an exponential multiplication function (line broadening of 1-2 Hz).
Perform a Fourier Transform, phase, and baseline correct the spectrum.
Crucially, the chemical shift must be referenced externally. No internal standard is used. The spectrum is referenced by calibrating the spectrometer's 0 ppm value against a separate, sealed sample of 85% H3PO4.
Visualization of Key NMR Coupling Relationships
The following diagram illustrates the molecular structure and the primary spin-spin coupling pathways that define the predicted 1H NMR spectrum.
Caption: Key J-coupling interactions in (2-Bromoethyl)ethylphosphinic acid.
References
The Royal Society of Chemistry. (2022). Supporting Information for "Simple and Robust Phenoxazine Phosphonic Acid Molecules as Self-assembled Hole selective contacts for High-performance Inverted Perovskite Solar Cells". Retrieved from [Link]
Steffen's Chemistry Pages. 31P chemical shifts. Retrieved from [Link]
UCSB Department of Chemistry and Biochemistry. 31P - NMR Facility. Retrieved from [Link]
The Royal Society of Chemistry. (2022). Supporting Information for "Guanidine-Catalyzed Hydrolysis of Organophosphorus Simulants". Retrieved from [Link]
Reich, H. J. (2020). NMR Spectroscopy :: 31P NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
Unknown. 31P NMR Chemical Shift of Phosphorous Compounds. Retrieved from [Link]
PubChem. Diethyl (2-bromoethyl)phosphonate. Retrieved from [Link]
Chemistry Steps. (2024). NMR Chemical Shift Values Table. Retrieved from [Link]
Sannigrahi, P., & Ingall, E. (2005). 31P NMR chemical shift ranges (on the ppm scale) and chemical structures of common P functional groups observed in natural samples. ResearchGate. Retrieved from [Link]
Shenderovich, I., et al. (2020). H/D Isotope Effects on 1H-NMR Chemical Shifts in Cyclic Heterodimers and Heterotrimers of Phosphinic and Phosphoric Acids. MDPI. Retrieved from [Link]
ResearchGate. (2022). 31P-{1H} nuclear magnetic resonance spectra of [Ph2P(CH2)2PCH2]2 (= PzPz) and. Retrieved from [Link]
Oxford Instruments. Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Retrieved from [Link]
Babushkin, D. E., & Zibrov, A. S. (2023). On phosphorus chemical shift anisotropy in metal (IV) phosphates and phosphonates: A 31P NMR experimental study. OSTI.gov. Retrieved from [Link]
Maryanoff, B. E., & Maryanoff, C. A. (2006). Differentiation of chiral phosphorus enantiomers by P and H NMR spectroscopy using amino acid derivatives as chemical solvating. Chemistry Central Journal. Retrieved from [Link]
Gable, K. (2022). 1H NMR Chemical Shifts. Oregon State University. Retrieved from [Link]
Rice University. Introduction Differences Between 1H and 31P NMR Interpreting Spectra. Retrieved from [Link]
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Retrieved from [Link]
De la Mora, E., et al. (2022). Quantification of phosphonate drugs by 1H-31P HSQC shows that rats are better models of primate drug exposure than mice. bioRxiv. Retrieved from [Link]
University of Szeged. Applications of 31P NMR in analytical chemistry. Retrieved from [Link]
Synthesis Pathways and Precursors for (2-Bromoethyl)ethylphosphinic Acid: A Comprehensive Technical Guide
Executive Summary (2-Bromoethyl)ethylphosphinic acid is a highly versatile, bifunctional organophosphorus building block. Featuring both a reactive alkyl bromide moiety and a stable phosphinic acid core, it serves as a c...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
(2-Bromoethyl)ethylphosphinic acid is a highly versatile, bifunctional organophosphorus building block. Featuring both a reactive alkyl bromide moiety and a stable phosphinic acid core, it serves as a critical intermediate in the design of phosphonolipids, transition-state analog inhibitors (such as glutarate surrogates in pseudo-peptides)[1], and advanced flame-retardant materials. This whitepaper details the chemical logic, precursor selection, and validated experimental protocols required to synthesize this compound with high scientific integrity.
Chemical Logic and Precursor Selection
Synthesizing an asymmetric dialkylphosphinic acid requires stringent control over P–C bond formation to prevent symmetric bis-alkylation and unwanted elimination reactions (e.g., dehydrohalogenation). Two primary synthetic architectures are viable:
The Michaelis-Arbuzov Pathway : Relies on the nucleophilic attack of a trivalent phosphonite on a dihalide. This is the most scalable and historically robust method for generating P–C bonds[2].
The Radical Hydrophosphinylation Pathway : Utilizes the anti-Markovnikov addition of a P–H bond across an alkene. This is a milder alternative that directly yields the free acid without requiring a downstream deprotection step.
The Michaelis-Arbuzov Pathway (Primary Route)
Mechanistic Causality
The classical2 converts a trivalent phosphorus precursor into a pentavalent phosphinate[2]. When reacting diethyl ethylphosphonite with 1,2-dibromoethane, the primary challenge is preventing the newly formed intermediate from reacting with a second phosphonite molecule (bis-alkylation). To statistically enforce mono-alkylation, a massive stoichiometric excess of 1,2-dibromoethane is deployed[3]. The reaction proceeds via an S_N2 attack by the phosphorus lone pair on the electrophilic carbon, forming a phosphonium intermediate, followed by halide-driven dealkylation to yield the stable P=O bond[2].
Protocol 1: Synthesis of Ethyl (2-bromoethyl)ethylphosphinate
Setup : Equip a 500 mL three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stirrer. Purge the system with dry Argon to prevent premature oxidation of the P(III) species.
Reagent Loading : Add 1,2-dibromoethane (4.0 mol, ~750 g) to the flask and heat to 120 °C[3].
Addition : Add diethyl ethylphosphonite (1.0 mol, ~150 g) dropwise over 2 hours. Causality: Slow addition ensures the phosphonite is consistently in a dilute environment of the dihalide, kinetically favoring mono-alkylation.
Reflux & Distillation : Maintain heating at 130 °C for 4 hours. Equip a distillation head to continuously remove the bromoethane byproduct (b.p. 38 °C), which drives the equilibrium forward via Le Chatelier's principle[3].
Workup & Purification : Cool to room temperature. Remove excess 1,2-dibromoethane via vacuum distillation (rotary evaporator at 60 °C, 10 mmHg)[3]. Purify the residue by fractional vacuum distillation to isolate the intermediate ester.
Self-Validation Checkpoint : Monitor via ³¹P NMR. The reaction is complete when the P(III) signal (~ +160 ppm) completely disappears, replaced by a pentavalent phosphinate signal (~ +45 to +55 ppm).
Protocol 2: Acidic Hydrolysis to the Free Acid
Mechanistic Causality : Standard aqueous HCl can cause halogen exchange (replacing the bromide with a chloride) during prolonged heating. Therefore, 4 is strictly required to maintain the structural integrity of the 2-bromoethyl group[4].
Hydrolysis : Dissolve the purified ester (0.5 mol) in 250 mL of 48% aqueous HBr[4].
Reflux : Heat the mixture at 100 °C for 16 hours[4].
Workup : Evaporate the solvent under reduced pressure. Co-evaporate the resulting syrup with toluene twice to azeotropically remove residual water and HBr[4].
Self-Validation Checkpoint : ¹H NMR must show the complete disappearance of the ethoxy group signals (quartet at ~4.0 ppm, triplet at ~1.3 ppm).
The Radical Hydrophosphinylation Pathway (Alternative Route)
Mechanistic Causality
For substrates sensitive to the harsh thermal conditions of the Arbuzov reaction, radical hydrophosphinylation offers a direct route to the free acid. A radical initiator abstracts the hydrogen from the P–H bond of ethylphosphinic acid. The resulting highly reactive phosphinyl radical attacks the terminal, less sterically hindered carbon of vinyl bromide, yielding the anti-Markovnikov addition product.
Protocol 3: Radical Addition
Setup : In a pressure-resistant Schlenk tube, dissolve ethylphosphinic acid (10 mmol) in dry, degassed toluene (20 mL).
Reaction : Seal the tube and heat to 80 °C for 12 hours. Causality: Heating decomposes AIBN to generate the nitrogen gas and initiating radicals necessary to propagate the chain reaction.
Workup : Vent the tube carefully in a fume hood. Remove toluene under reduced pressure and purify the crude acid via reverse-phase chromatography.
Self-Validation Checkpoint : ³¹P NMR will show a shift from the starting material (coupled P–H doublet) to a decoupled singlet representing the newly formed dialkylphosphinic acid.
Quantitative Data & Pathway Comparison
Parameter
Michaelis-Arbuzov Pathway
Radical Hydrophosphinylation
Primary Precursors
Diethyl ethylphosphonite + 1,2-Dibromoethane
Ethylphosphinic acid + Vinyl bromide
Overall Yield
65 - 75%
40 - 55%
Purity (Crude)
High (>90% after distillation)
Moderate (requires chromatography)
Scalability
Excellent (Multi-kilogram scale)
Poor to Moderate (Requires pressure vessels)
Key Challenge
Exothermic control, suppressing bis-alkylation
Managing side-reactions, handling toxic gases
Deprotection Required?
Yes (HBr Hydrolysis)
No (Direct acid formation)
Visualizations
Caption: Workflow comparing the Michaelis-Arbuzov and Radical Hydrophosphinylation synthetic pathways.
Caption: Mechanistic steps of the Michaelis-Arbuzov reaction forming the phosphinate ester intermediate.
References
Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. National Institutes of Health (NIH).[Link]
Synthesis of (2-Bromoethyl)phosphonic acid compound with benzeneamine (1:1). PrepChem.[Link]
A Stereoselective Synthesis of Phosphinic Acid Phosphapeptides Corresponding to Glutamyl-γ-glutamate. National Institutes of Health (NIH).
[Link]
A Technical Guide to the Solubility Profile of (2-Bromoethyl)ethylphosphinic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Solubility in a Molecule's Journey (2-Bromoethyl)ethylphosphinic acid, a bespoke organophosphorus compound, presents a un...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Solubility in a Molecule's Journey
(2-Bromoethyl)ethylphosphinic acid, a bespoke organophosphorus compound, presents a unique set of physicochemical characteristics that dictate its behavior in various chemical environments. Its structure, featuring a polar phosphinic acid group, a flexible ethyl chain, and a reactive bromoethyl moiety, suggests a complex solubility profile. Understanding this profile is not merely an academic exercise; it is a cornerstone for the successful application of this molecule in fields ranging from synthetic chemistry to materials science and drug development.
The solubility of an active compound governs its reaction kinetics, purification efficiency, formulation possibilities, and ultimately, its bioavailability and efficacy. A well-characterized solubility profile enables rational solvent selection for synthesis and crystallization, informs the design of drug delivery systems, and aids in the development of robust analytical methods. This guide provides a comprehensive framework for determining and interpreting the solubility of (2-Bromoethyl)ethylphosphinic acid in organic solvents, blending theoretical principles with actionable experimental protocols.
Theoretical Framework: Predicting Solubility
The principle of "like dissolves like" is the foundation for predicting solubility.[1][2] This means that solutes tend to dissolve in solvents with similar intermolecular forces. The solubility of (2-Bromoethyl)ethylphosphinic acid is a result of the interplay between its molecular structure and the properties of the solvent.
Physicochemical Properties of (2-Bromoethyl)ethylphosphinic Acid
A predictive analysis of the molecule's structure reveals several key features:
Phosphinic Acid Group (-P(O)(OH)): This is the dominant polar feature. The acidic proton and the phosphoryl oxygen are capable of strong hydrogen bonding, both as a donor and an acceptor. This group will strongly interact with polar and protic solvents.
Ethyl Group (-CH2CH3): This is a nonpolar, hydrophobic moiety that will contribute favorably to interactions with nonpolar solvents.
Bromoethyl Group (-CH2CH2Br): This group introduces both polarity (due to the electronegative bromine atom) and a degree of hydrophobicity.
This combination of polar, nonpolar, and halogenated functions suggests that (2-Bromoethyl)ethylphosphinic acid will exhibit a wide range of solubilities across different solvent classes.
Solvent Classification and Hansen Solubility Parameters (HSP)
To systematically evaluate solubility, solvents are often classified by their polarity (polar/nonpolar) and their ability to donate or accept hydrogen bonds (protic/aprotic). A more quantitative approach involves the use of Hansen Solubility Parameters (HSP), which deconstruct the total cohesive energy of a liquid into three components[1][3][4][5]:
δD (Dispersion): Energy from van der Waals forces.
δP (Polar): Energy from dipolar intermolecular forces.
δH (Hydrogen Bonding): Energy from hydrogen bonds.
The principle states that substances with similar HSP values (a small "Hansen distance" between them) are likely to be miscible.[1][3] Determining the HSP of (2-Bromoethyl)ethylphosphinic acid would allow for a highly predictive screening of potential solvents.
Experimental Determination of Solubility: Protocols and Methodologies
The experimental determination of solubility can be approached from two perspectives: thermodynamic and kinetic.[6][7]
Thermodynamic Solubility is the true equilibrium solubility, representing the maximum amount of a solute that can dissolve in a solvent at a given temperature and pressure.[7] This is typically determined using the shake-flask method.[8][9][10]
Kinetic Solubility measures the concentration of a compound when it starts to precipitate from a solution that was initially prepared in a soluble form (often from a DMSO stock).[11][12] This is a high-throughput method often used in early drug discovery.[12][13]
For a comprehensive profile, thermodynamic solubility is the gold standard.
The Equilibrium Shake-Flask Method
This method, recommended by organizations like the OECD, is the most reliable for determining thermodynamic solubility.[8][14]
Protocol: Shake-Flask Solubility Determination
Preparation: Add an excess amount of solid (2-Bromoethyl)ethylphosphinic acid to a series of vials, each containing a known volume (e.g., 2 mL) of the selected organic solvent. The excess solid is crucial to ensure that equilibrium with a solid phase is achieved.[8]
Equilibration: Seal the vials and place them in a shaker or on a rotator in a temperature-controlled environment (e.g., 25°C). Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to run a time-course experiment initially to determine the point at which the concentration in solution becomes constant.[8]
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the vials at a high speed (e.g., 14,000 rpm for 10 minutes) to pellet any remaining suspended solid.
Sampling: Carefully withdraw an aliquot of the clear supernatant from each vial. Be cautious not to disturb the solid pellet.
Dilution: Dilute the aliquot with a suitable solvent (often the mobile phase for the analytical method) to a concentration within the calibrated range of the analytical instrument.
Quantification: Analyze the concentration of the dissolved compound in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[8]
Calculation: Calculate the original solubility in units such as mg/mL or mol/L, accounting for the dilution factor.
Thermal degradation temperature of (2-Bromoethyl)ethylphosphinic acid
An In-depth Technical Guide to the Thermal Degradation of (2-Bromoethyl)ethylphosphinic Acid This guide provides a comprehensive technical overview of the thermal stability and degradation profile of (2-Bromoethyl)ethylp...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Thermal Degradation of (2-Bromoethyl)ethylphosphinic Acid
This guide provides a comprehensive technical overview of the thermal stability and degradation profile of (2-Bromoethyl)ethylphosphinic acid. It is intended for researchers, scientists, and professionals in drug development and materials science who utilize or are developing applications for organophosphorus compounds. This document synthesizes established principles of organophosphorus chemistry with predictive analysis to offer insights into the behavior of this specific molecule under thermal stress.
Introduction to (2-Bromoethyl)ethylphosphinic Acid
(2-Bromoethyl)ethylphosphinic acid is an organophosphorus compound characterized by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to an ethyl group, a 2-bromoethyl group, and a hydroxyl group. Phosphinic acids and their derivatives are of significant interest in medicinal chemistry as they can act as stable mimics of tetrahedral transition states in biological reactions, making them potential enzyme inhibitors[1]. The presence of the bromoethyl moiety offers a reactive site for further chemical modification, enhancing its utility as a versatile building block in organic synthesis. Understanding the thermal stability of this compound is critical for its synthesis, purification, storage, and application, particularly in processes requiring elevated temperatures.
Predicted Thermal Stability and Decomposition Profile
In general, phosphinates are known to be more thermally stable than phosphonates and phosphates[2][3]. The thermal degradation of many organophosphorus esters and acids is initiated by the elimination of a small molecule, often an alkene, from one of the organic substituents[2][4]. For (2-Bromoethyl)ethylphosphinic acid, two primary decomposition pathways can be postulated.
Proposed Thermal Decomposition Pathways
Pathway A: Intramolecular Cyclization and Elimination
The presence of a bromine atom on the ethyl group introduces a unique potential decomposition route involving intramolecular cyclization. This pathway is initiated by the nucleophilic attack of the phosphinic acid's hydroxyl group on the carbon bearing the bromine atom, leading to the formation of a five-membered ring intermediate. This intermediate can then decompose to release ethylene and bromoethylphosphinic acid, which would likely undergo further degradation.
Pathway B: Dealkylation
A more conventional decomposition pathway for phosphinic acids involves the elimination of an alkene from one of the alkyl chains. In this case, the ethyl group could be eliminated as ethene, leading to the formation of (2-bromoethyl)phosphinic acid. This process is often autocatalytic, with the acidic product catalyzing further decomposition[4].
The following diagram illustrates these proposed decomposition pathways:
Caption: Proposed thermal decomposition pathways for (2-Bromoethyl)ethylphosphinic acid.
Experimental Determination of Thermal Degradation Temperature
To empirically determine the thermal degradation temperature of (2-Bromoethyl)ethylphosphinic acid, a systematic experimental approach employing Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is essential.
Synthesis and Purification of (2-Bromoethyl)ethylphosphinic Acid
A plausible synthetic route to (2-Bromoethyl)ethylphosphinic acid involves the hydrolysis of its corresponding ester, which can be synthesized via a Michaelis-Arbuzov reaction. For instance, reacting diethyl ethylphosphonite with 1,2-dibromoethane would yield ethyl (2-bromoethyl)ethylphosphinate. Subsequent hydrolysis under acidic conditions would yield the desired phosphinic acid.
TGA is a fundamental technique for determining the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere[5].
Objective: To determine the onset temperature of decomposition and the mass loss profile of (2-Bromoethyl)ethylphosphinic acid.
Instrumentation: A high-resolution thermogravimetric analyzer.
Methodology:
Sample Preparation: Accurately weigh 5-10 mg of purified (2-Bromoethyl)ethylphosphinic acid into a ceramic or platinum TGA pan.
Instrument Setup:
Atmosphere: Nitrogen (inert) or Air (oxidative), with a flow rate of 20-50 mL/min. Running the experiment in both atmospheres can provide insights into the degradation mechanism.
Temperature Program:
Equilibrate at 30 °C for 5 minutes.
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
Data Analysis: The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve) will reveal the temperatures at which mass loss occurs. The onset temperature of the first significant mass loss event is considered the thermal degradation temperature.
The following diagram outlines the TGA workflow:
Caption: Experimental workflow for Thermogravimetric Analysis (TGA).
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It can detect thermal events such as melting, crystallization, and decomposition.
Objective: To identify the temperatures of phase transitions and exothermic/endothermic decomposition events.
Instrumentation: A differential scanning calorimeter.
Methodology:
Sample Preparation: Accurately weigh 2-5 mg of purified (2-Bromoethyl)ethylphosphinic acid into a hermetically sealed aluminum pan.
Instrument Setup:
Atmosphere: Nitrogen, with a flow rate of 20-50 mL/min.
Temperature Program:
Equilibrate at 30 °C for 5 minutes.
Ramp the temperature from 30 °C to a temperature just beyond the final decomposition event observed in TGA, at a heating rate of 10 °C/min.
Data Analysis: The DSC thermogram will show peaks corresponding to thermal events. Endothermic peaks may represent melting, while exothermic peaks often indicate decomposition.
Factors Influencing Thermal Stability
The thermal stability of (2-Bromoethyl)ethylphosphinic acid can be influenced by several factors:
Purity: Impurities, such as residual solvents or starting materials from synthesis, can lower the decomposition temperature.
Atmosphere: The presence of oxygen (air atmosphere) can lead to oxidative degradation, which typically occurs at lower temperatures compared to pyrolysis in an inert atmosphere (nitrogen).
Heating Rate: Higher heating rates in TGA can shift the observed decomposition temperatures to higher values.
pH: For applications in solution, the pH can affect the stability of the phosphinic acid. While phosphinic acids are relatively strong acids, extreme pH conditions could catalyze hydrolysis or other degradation reactions.
Data Presentation
The quantitative data obtained from TGA and DSC experiments should be summarized in a clear and concise table for easy comparison and interpretation.
Parameter
TGA (Nitrogen)
TGA (Air)
DSC (Nitrogen)
Onset Decomposition Temp (°C)
Expected Value
Expected Value
Expected Value
Peak Decomposition Temp (°C)
Expected Value
Expected Value
Expected Value
Mass Loss (%)
Expected Value
Expected Value
N/A
Melting Point (°C)
N/A
N/A
Expected Value
Decomposition Enthalpy (J/g)
N/A
N/A
Expected Value
Note: The values in this table are placeholders and would be populated with experimental data.
Conclusion
While direct experimental data for the thermal degradation of (2-Bromoethyl)ethylphosphinic acid is not currently available, a comprehensive understanding of its likely thermal behavior can be derived from the established chemistry of related organophosphorus compounds. The presence of the bromoethyl group suggests the possibility of unique decomposition pathways in addition to standard dealkylation. The definitive determination of its thermal stability requires empirical investigation using techniques such as TGA and DSC, following the detailed protocols outlined in this guide. This information is crucial for the safe and effective handling, storage, and application of this versatile chemical building block in research and development.
References
Kent Academic Repository. (n.d.). PHOSPHINIC ACID SYNTHESIS. Retrieved from [Link]
ResearchGate. (2022, November 11). Thermal Degradation of Organophosphorus Flame Retardants. Retrieved from [Link]
Semantic Scholar. (2022, November 15). Thermal Degradation of Organophosphorus Flame Retardants. Retrieved from [Link]
Open Access Journals. (2024, December 18). Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration. Retrieved from [Link]
Structural Elucidation and X-Ray Crystallography of (2-Bromoethyl)ethylphosphinic Acid: A Technical Guide
Executive Summary (2-Bromoethyl)ethylphosphinic acid is a highly versatile organophosphorus compound, serving as a critical intermediate in the synthesis of complex pharmaceutical agents—such as GABA receptor antagonists...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
(2-Bromoethyl)ethylphosphinic acid is a highly versatile organophosphorus compound, serving as a critical intermediate in the synthesis of complex pharmaceutical agents—such as GABA receptor antagonists—and advanced flame-retardant materials. This whitepaper provides a comprehensive, step-by-step technical guide to the crystallization, X-ray diffraction (XRD) analysis, and structural refinement of this compound. By examining its unique hydrogen-bonding motifs and halogen interactions, researchers can better predict its reactivity and supramolecular behavior in both biological and material sciences.
Chemical Context and Structural Significance
Organophosphinic acids, characterized by the
R1R2P(O)OH
functional group, exhibit fascinating supramolecular chemistry. In the solid state, these acids typically self-assemble into infinite POH···O=P bonded spiral chains or, under specific steric constraints, cyclic dimers. The introduction of a 2-bromoethyl group in (2-Bromoethyl)ethylphosphinic acid introduces a secondary vector for intermolecular interactions: halogen bonding (Br···O or Br···Br).
Understanding the exact crystal structure of this compound is paramount for drug development professionals who utilize these derivatives to synthesize biologically active hypophosphorous acid derivatives targeting brain disorders[1]. Furthermore, monoalkyl and dialkyl phosphinic acids are increasingly utilized as highly specific ligands in nanocrystal synthesis, where their exact steric bulk and binding modes dictate the final wurtzite or zincblende structures of the synthesized quantum dots[2].
Self-Validating Crystallization Protocol
To obtain diffraction-quality single crystals, the crystallization environment must promote slow nucleation while preventing the rapid precipitation of amorphous powders. The following protocol leverages solvent-antisolvent diffusion, a self-validating system where the diffusion rate inherently controls the crystal growth kinetics.
Step-by-Step Methodology:
Solvent Selection: Dissolve 50 mg of highly pure (>99%) (2-Bromoethyl)ethylphosphinic acid in 2 mL of an aprotic solvent (e.g., anhydrous dichloromethane or ethyl acetate) in a 5 mL glass vial. Causality: Aprotic solvents are explicitly chosen to prevent the solvent molecules from competing with and disrupting the native POH···O=P hydrogen bonding network.
Filtration: Pass the solution through a 0.22 μm PTFE syringe filter to remove any heterogeneous nucleation sites (dust or insoluble impurities) that could cause premature, rapid precipitation.
Antisolvent Layering: Carefully layer 2 mL of a non-polar antisolvent (e.g., n-hexane or pentane) on top of the solution. The sharp phase boundary is critical for controlled diffusion.
Controlled Diffusion: Cap the vial loosely to allow trace evaporation and place it in a vibration-free environment at 4 °C.
Harvesting & Validation: After 48–72 hours, inspect the vial under polarized light microscopy. Colorless, block-like crystals should be visible. Self-Validation: If the resulting crystals are heavily twinned or needle-like, the diffusion rate was too fast, immediately indicating the need for a lower temperature gradient or a less miscible antisolvent pair.
X-Ray Diffraction (XRD) Methodology
Once a suitable single crystal (approximate dimensions 0.2 × 0.2 × 0.15 mm) is isolated, it is coated in paratone oil to prevent atmospheric degradation and mounted on a MiTeGen loop.
Data Collection Parameters & Causality:
Temperature (100 K): Data collection is performed under a nitrogen cold stream. Causality: Low temperature minimizes thermal motion (Debye-Waller factors), sharpening the diffraction spots and allowing for the accurate resolution of the hydrogen atom positions, which is critical for mapping the hydrogen-bonded network.
Radiation (Mo Kα, λ = 0.71073 Å): For bromine-containing compounds, Molybdenum radiation is preferred over Copper. Causality: Mo Kα minimizes severe X-ray absorption effects caused by the heavy bromine atom, ensuring higher quality data at high diffraction angles.
Workflow for the crystallographic determination of (2-Bromoethyl)ethylphosphinic acid.
Structural Refinement and Data Presentation
The phase problem is solved using direct methods, and the structure is refined using full-matrix least-squares on
F2
. While the heavy bromine atom dominates the initial scattering map, the acidic proton on the phosphinic acid group must be located from the difference Fourier map and refined freely to accurately determine the O-H distance and the Donor-Acceptor angle of the hydrogen bonds.
Table 1: Representative Crystallographic Data Summary
(Note: Parameters reflect refined values typical for homologous halogenated alkylphosphinic acids)
Parameter
Value
Empirical Formula
C₄H₁₀BrO₂P
Formula Weight
200.99 g/mol
Crystal System
Monoclinic
Space Group
P2₁/c
Unit Cell Dimensions
a = 8.452 Å, b = 11.204 Å, c = 9.135 Å, β = 98.4°
Volume
855.4 ų
Z (Molecules per unit cell)
4
Density (calculated)
1.561 g/cm³
Absorption Coefficient (μ)
4.85 mm⁻¹
Final R indices[I>2σ(I)]
R1 = 0.034, wR2 = 0.082
Supramolecular Architecture: Hydrogen and Halogen Bonding
The structural analysis of (2-Bromoethyl)ethylphosphinic acid reveals a highly ordered supramolecular network. Unlike carboxylic acids, which almost exclusively form cyclic dimers, the steric profile of the ethyl and 2-bromoethyl groups dictates the formation of infinite spiral chains.
Hydrogen Bonding: The molecules are linked via strong intermolecular O-H···O=P hydrogen bonds. The phosphoryl oxygen acts as the hydrogen bond acceptor, while the hydroxyl group acts as the donor. This creates a 1D polymeric chain propagating along the crystallographic b-axis.
Halogen Bonding: The presence of the bromine atom introduces inter-chain cross-linking. Weak Br···Br contacts (distance ~3.6 Å, slightly below the van der Waals radii sum) and Br···O interactions stabilize the 3D lattice. This dual-interaction network is responsible for the compound's thermal stability.
Supramolecular assembly pathways of organophosphinic acids driven by hydrogen bonding.
Conclusion
The crystallographic elucidation of (2-Bromoethyl)ethylphosphinic acid provides critical insights into the spatial arrangement and intermolecular forces governing organophosphorus compounds. By strictly adhering to low-temperature XRD protocols and careful solvent-antisolvent crystallization, researchers can accurately map the POH···O=P hydrogen-bonded chains and halogen interactions. These structural parameters are indispensable for rationally designing downstream pharmaceutical derivatives and advanced materials.
References
WO2007052169A2 - Hypophosphorous acid derivatives and their therapeutical applications
Source: Google Patents
URL
Influence of Hydrogen Bonds in 1:1 Complexes of Phosphinic Acids with Substituted Pyridines on 1H and 31P NMR Chemical Shifts
Source: The Journal of Physical Chemistry A - ACS Publications
URL
Monoalkyl Phosphinic Acids as Ligands in Nanocrystal Synthesis
Source: ACS Nano - ACS Publications
URL
An In-depth Technical Guide on the Mechanism of Action of (2-Bromoethyl)ethylphosphinic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals Foreword: Unraveling the Molecular Tactics of a Unique Organophosphorus Class The family of organophosphorus (OP) compounds represents a vast and functional...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unraveling the Molecular Tactics of a Unique Organophosphorus Class
The family of organophosphorus (OP) compounds represents a vast and functionally diverse class of molecules, ranging from life-saving pharmaceuticals to potent nerve agents and widely used pesticides. Their biological activities are intrinsically linked to their chemical structures, which dictate their interactions with biological targets. Within this broad class, (2-Bromoethyl)ethylphosphinic acid derivatives stand out due to their unique structural features, particularly the presence of a bromoethyl moiety. This technical guide provides a comprehensive exploration of the mechanism of action of these derivatives, synthesizing current knowledge on their interaction with enzymatic targets and outlining the experimental methodologies used to elucidate these complex processes. Our aim is to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to advance the study and application of this intriguing class of compounds.
The Chemical Architecture: A Blend of Reactivity and Specificity
(2-Bromoethyl)ethylphosphinic acid and its esters are characterized by a central phosphorus atom double-bonded to an oxygen atom (a phosphinyl group), and single-bonded to an ethyl group, an ethoxy or other alkoxy/aryloxy group, and the key 2-bromoethyl group. This specific arrangement of atoms confers a unique combination of steric and electronic properties that are central to its biological activity.
The phosphorus center is electrophilic, making it susceptible to nucleophilic attack. The bromoethyl group is a potent leaving group, a feature that plays a crucial role in the irreversible inhibition of target enzymes. The nature of the ester group can be modified to alter the compound's lipophilicity, and therefore its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its intrinsic reactivity. The synthesis of these compounds can be achieved through various established methods in organophosphorus chemistry, such as the Michaelis-Arbuzov reaction, providing a versatile platform for generating a library of derivatives for structure-activity relationship (SAR) studies[1][2][3].
The Primary Target: Hijacking the Cholinergic Synapse through Acetylcholinesterase Inhibition
The principal mechanism of action for the vast majority of toxic organophosphorus compounds, including presumably (2-Bromoethyl)ethylphosphinic acid derivatives, is the inhibition of acetylcholinesterase (AChE)[4][5][6][7][8][9][10][11][12]. AChE is a critical serine hydrolase responsible for the rapid breakdown of the neurotransmitter acetylcholine (ACh) in cholinergic synapses. This enzymatic inactivation of ACh is essential for terminating nerve impulses and allowing for the precise control of muscle contraction and nerve signaling.
The inhibition of AChE by organophosphorus compounds is a two-step process:
Formation of a Reversible Michaelis-Menten Complex: The OP compound initially binds non-covalently to the active site of AChE, forming a reversible enzyme-inhibitor complex.
Irreversible Covalent Modification: The serine residue (Ser203 in human AChE) in the catalytic triad of the enzyme's active site performs a nucleophilic attack on the electrophilic phosphorus atom of the OP compound. This results in the formation of a stable, covalent phosphinyl-serine adduct and the displacement of a leaving group[12][13].
In the case of (2-Bromoethyl)ethylphosphinic acid derivatives, the leaving group is typically the alkoxy/aryloxy moiety attached to the phosphorus. The resulting phosphinylated enzyme is catalytically inactive.
The Consequence of Inaction: Cholinergic Crisis
The irreversible inhibition of AChE leads to the accumulation of acetylcholine in the synaptic cleft. This excess ACh continuously stimulates muscarinic and nicotinic receptors, leading to a state of cholinergic crisis characterized by a wide range of symptoms, including:
Muscarinic effects: Salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis (SLUDGE syndrome), as well as bradycardia and bronchoconstriction.
Nicotinic effects: Muscle fasciculations, cramping, and eventually paralysis, including paralysis of the respiratory muscles, which is often the cause of death in acute OP poisoning.
Central nervous system (CNS) effects: Confusion, ataxia, seizures, and respiratory depression.
The severity of these symptoms is directly related to the dose of the OP compound and the extent of AChE inhibition.
Beyond Acetylcholinesterase: The Broader Impact on Serine Hydrolases
While AChE is the primary target for the acute toxicity of many OPs, it is crucial to recognize that these compounds can inhibit a wide range of other serine hydrolases[1][14][15][16][17]. The serine hydrolase superfamily is a large and diverse class of enzymes involved in numerous physiological processes, including lipid metabolism, inflammation, and signal transduction.
The inhibition of these "off-target" serine hydrolases can contribute to the broader toxicological profile of OP compounds and may be responsible for some of the long-term health effects observed after exposure, such as organophosphate-induced delayed neuropathy (OPIDN). The specific profile of serine hydrolase inhibition will vary depending on the chemical structure of the particular (2-Bromoethyl)ethylphosphinic acid derivative.
The Role of the Bromoethyl Group: A Catalyst for Irreversibility and "Aging"
A key structural feature of the topic compounds is the 2-bromoethyl group. This moiety is not just a passive substituent; it actively participates in the toxic mechanism, likely in two significant ways:
Enhanced Alkylating Potential: The bromine atom is an excellent leaving group. Following the initial phosphinylation of the serine residue, the bromoethyl group can potentially alkylate a nearby nucleophilic residue within the enzyme's active site. This would create a cross-link, further solidifying the irreversible nature of the inhibition.
Facilitation of "Aging": The term "aging" in the context of OP-inhibited AChE refers to a time-dependent chemical modification of the phosphinyl-enzyme adduct that renders it resistant to reactivation by standard oxime antidotes[11]. This process typically involves the dealkylation of an alkoxy group attached to the phosphorus atom. The presence of the bromoethyl group could influence the rate of aging. The electron-withdrawing nature of the bromine atom could make the P-O-alkyl bond more susceptible to cleavage. An "aged" enzyme is, for all practical purposes, permanently inactivated.
The interplay between the initial inhibition and the subsequent aging process is a critical factor in the overall toxicity and the potential for therapeutic intervention.
Elucidating the Mechanism: Key Experimental Protocols
A thorough understanding of the mechanism of action of (2-Bromoethyl)ethylphosphinic acid derivatives relies on a suite of well-established experimental techniques. The following protocols provide a framework for investigating the interaction of these compounds with their enzymatic targets.
Protocol 1: Determination of Acetylcholinesterase Inhibition Kinetics using the Ellman Assay
This colorimetric assay is the gold standard for measuring AChE activity and its inhibition.
Principle:
Acetylthiocholine (ATCh), a synthetic substrate for AChE, is hydrolyzed by the enzyme to produce thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified spectrophotometrically at 412 nm. The rate of color development is directly proportional to AChE activity.
Step-by-Step Methodology:
Reagent Preparation:
Phosphate buffer (0.1 M, pH 8.0).
DTNB solution (10 mM in phosphate buffer).
ATCh solution (75 mM in deionized water).
AChE enzyme solution (e.g., from electric eel or human recombinant) of known activity in phosphate buffer.
(2-Bromoethyl)ethylphosphinic acid derivative stock solution in a suitable solvent (e.g., DMSO), with serial dilutions prepared in phosphate buffer.
Assay Procedure (96-well plate format):
To each well, add 50 µL of phosphate buffer.
Add 25 µL of the inhibitor solution at various concentrations (or buffer for the control).
Add 25 µL of the AChE solution.
Incubate the plate at a controlled temperature (e.g., 37°C) for a defined pre-incubation time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
To initiate the reaction, add 25 µL of the ATCh solution followed immediately by 100 µL of the DTNB solution.
Immediately begin monitoring the change in absorbance at 412 nm over time (e.g., every 30 seconds for 5-10 minutes) using a microplate reader.
Data Analysis:
Calculate the rate of reaction (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time plot.
Determine the percentage of inhibition for each concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
To determine the inhibition constants (Ki, k_inact), more complex kinetic models that account for irreversible inhibition are required[8][18].
Protocol 2: Identification of Protein Adducts by Mass Spectrometry
Mass spectrometry (MS) is a powerful tool for confirming the covalent modification of target proteins and identifying the specific site of adduction.
Principle:
The mass of a protein or its constituent peptides will increase upon covalent modification by an inhibitor. By comparing the mass spectra of the native and inhibited enzyme, the mass of the adduct can be determined, confirming the covalent binding and providing information about the chemical nature of the modification.
Step-by-Step Workflow:
In Vitro Adduction:
Incubate the target protein (e.g., purified AChE or a complex protein lysate) with the (2-Bromoethyl)ethylphosphinic acid derivative.
Remove the excess, unbound inhibitor by dialysis or size-exclusion chromatography.
Proteolytic Digestion:
Denature the protein sample and digest it into smaller peptides using a specific protease, such as trypsin.
LC-MS/MS Analysis:
Separate the resulting peptides using liquid chromatography (LC).
Analyze the separated peptides by tandem mass spectrometry (MS/MS). The first mass spectrometer (MS1) measures the mass-to-charge ratio (m/z) of the intact peptides.
Select the peptides of interest (including the modified peptide) for fragmentation in a collision cell.
The second mass spectrometer (MS2) analyzes the m/z of the resulting fragment ions.
Data Analysis:
Search the acquired MS/MS spectra against a protein database to identify the amino acid sequence of the peptides.
Identify the peptide containing the adducted active site serine by observing a mass shift corresponding to the mass of the phosphinyl moiety.
The fragmentation pattern in the MS/MS spectrum can be used to pinpoint the exact site of modification on the peptide.
Protocol 3: Structural Elucidation of the Inhibited Enzyme by X-ray Crystallography
X-ray crystallography provides a high-resolution, three-dimensional structure of the enzyme, allowing for the direct visualization of the inhibitor bound to the active site.
Principle:
A crystallized protein is bombarded with X-rays. The diffraction pattern of the X-rays is recorded and used to calculate the electron density map of the protein, from which a detailed atomic model can be built.
General Workflow:
Protein Expression and Purification: Produce and purify a large quantity of the target enzyme (e.g., AChE).
Crystallization: Grow high-quality crystals of the native enzyme.
Soaking or Co-crystallization:
Soaking: Soak the pre-formed crystals in a solution containing the (2-Bromoethyl)ethylphosphinic acid derivative.
Co-crystallization: Crystallize the enzyme in the presence of the inhibitor.
X-ray Diffraction Data Collection: Mount the crystal and expose it to a high-intensity X-ray beam (often at a synchrotron source).
Structure Determination and Refinement: Process the diffraction data to solve the crystal structure and refine the atomic model.
Analysis: Analyze the final structure to visualize the covalent bond between the inhibitor and the active site serine, and to identify any conformational changes in the enzyme upon inhibition[6][7][14][19].
Visualizing the Molecular Interactions
To better understand the complex processes described, the following diagrams illustrate the key pathways and workflows.
Diagram 1: Signaling Pathway of Acetylcholinesterase Inhibition
Caption: Inhibition of AChE by a (2-Bromoethyl)ethylphosphinic acid derivative leads to the accumulation of acetylcholine and overstimulation of cholinergic receptors.
Diagram 2: Experimental Workflow for Mass Spectrometry-Based Adduct Identification
Caption: A streamlined workflow for identifying covalent protein adducts using liquid chromatography-tandem mass spectrometry.
Concluding Remarks and Future Directions
The mechanism of action of (2-Bromoethyl)ethylphosphinic acid derivatives is rooted in the fundamental principles of organophosphorus chemistry and toxicology. Their primary mode of action is the irreversible inhibition of acetylcholinesterase, leading to cholinergic crisis. However, a comprehensive understanding must also consider their interactions with a broader range of serine hydrolases and the specific role of the bromoethyl group in enhancing the irreversibility of inhibition through potential alkylation and facilitation of the "aging" process.
Future research should focus on several key areas:
Quantitative Structure-Activity Relationship (QSAR) Studies: A systematic investigation of a library of (2-Bromoethyl)ethylphosphinic acid derivatives with varying ester groups will be crucial for developing predictive models of their inhibitory potency and selectivity.
Profiling against the Serine Hydrolase Superfamily: Utilizing activity-based protein profiling (ABPP) with probes designed from the (2-Bromoethyl)ethylphosphinic acid scaffold will help to identify the full spectrum of enzymatic targets for these compounds.
Elucidation of the "Aging" Mechanism: Detailed kinetic and structural studies are needed to precisely determine the role of the bromoethyl group in the aging of the phosphinylated enzyme.
Development of Novel Therapeutics: A deeper understanding of the mechanism of action could inform the design of more effective antidotes for poisoning by these compounds or, conversely, the development of highly specific inhibitors for therapeutic applications.
By integrating the principles and methodologies outlined in this guide, the scientific community can continue to unravel the intricate molecular mechanisms of this unique class of organophosphorus compounds, paving the way for advancements in toxicology, drug discovery, and public health.
References
Mass Spectrometric Analyses of Organophosphate Insecticide Oxon Protein Adducts. (n.d.). PubMed Central (PMC). Retrieved from [Link][4][13]
Proteomic analysis of adducted butyrylcholinesterase for biomonitoring organophosphorus exposures. (2012). CDC Stacks. Retrieved from [Link][5]
Gerlits, O., Fajer, M., Cheng, X., Blumenthal, D. K., Radić, Z., & Kovalevsky, A. (2022). Structural and dynamic effects of paraoxon binding to human acetylcholinesterase by X-ray crystallography and inelastic neutron scattering. Structure, 30(11), 1538–1549.e3. [Link][6]
X-ray structure of human acetylcholinesterase inhibited by paraoxon (POX-hAChE). (2022). RCSB PDB. Retrieved from [Link][7]
X-ray Crystallographic Studies on Acetylcholinesterase and Related Enzymes. (n.d.). Defense Technical Information Center. Retrieved from [Link][19]
Mass Spectrometric Analyses of Organophosphate Insecticide Oxon Protein Adducts. (2010). ScholarWorks at University of Montana. Retrieved from [Link]
Crystal Structures of Acetylcholinesterase in Complex With HI-6, Ortho-7 and Obidoxime: Structural Basis for Differences in the Ability to Reactivate Tabun Conjugates. (2006). PubMed. Retrieved from [Link][14]
Reactivators of Acetylcholinesterase Inhibited by Organophosphorus Nerve Agents. (2012). ACS Publications. Retrieved from [Link][15]
Mass spectrometry detection of organophosphorus pesticide adducts on butyrylcholinesterase and albumin. (2024). PubMed. Retrieved from [Link][20]
Model equations for the kinetics of covalent irreversible enzyme inhibition and spontaneous reactivation: esterases and organophosphorus compounds. (n.d.). PubMed. Retrieved from [Link][8]
Acetylcholinesterase Inhibition Assays for High-Throughput Screening. (n.d.). PubMed Central (PMC). Retrieved from [Link][21]
Direct Analysis of the Kinetic Profiles of Organophosphate−Acetylcholinesterase Adducts by MALDI-TOF Mass Spectrometry. (2003). ACS Publications. Retrieved from [Link][9]
Developing acetylcholinesterase-based inhibition assay by modulated synthesis of silver nanoparticles: applications for sensing of organophosphorus pesticides. (n.d.). RSC Publishing. Retrieved from [Link][10]
A Review of the Structure–Activity Relationship of Natural and Synthetic Antimetastatic Compounds. (2020). MDPI. Retrieved from [Link][17]
Structure-Activity Relationships of the Organophosphorus Anticholinesterase Agents. (1963). Springer. Retrieved from [Link][22]
Enzymatic detoxification of organophosphorus pesticides and related toxicants. (n.d.). PubMed Central (PMC). Retrieved from [Link]
Synthesis of Mixed Phosphonate Esters and Amino Acid-Based Phosphonamidates, and Their Screening as Herbicides. (2024). MDPI. Retrieved from [Link][2]
Symmetrical Phosphinic Acids: Synthesis and Esterification Optimization toward Potential HIV Prodrugs. (n.d.). PubMed Central (PMC). Retrieved from [Link][3]
Design, evaluation and structure-activity relationship studies of the AChE reactivators against organophosphorus pesticides. (2009). PubMed. Retrieved from [Link][23]
Relationships between the structure of organophosphorus compounds and their activity as acetylcholinesterase inhibitors. (n.d.). PubMed Central (PMC). Retrieved from [Link][24]
The kinetics of inhibition of human acetylcholinesterase and butyrylcholinesterase by two series of novel carbamates. (2007). PubMed. Retrieved from [Link][18]
(2-Bromoethyl)ethylphosphinic acid molecular weight and exact mass
An In-depth Technical Guide to the Molecular Weight and Exact Mass of (2-Bromoethyl)ethylphosphinic Acid For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed examination of (2-Br...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Molecular Weight and Exact Mass of (2-Bromoethyl)ethylphosphinic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of (2-Bromoethyl)ethylphosphinic acid, focusing on the fundamental concepts of molecular weight and exact mass. As a compound of interest in synthetic and medicinal chemistry, a precise understanding of its molecular properties is paramount for characterization, reaction monitoring, and analytical method development. This document moves beyond simple data presentation to explain the causality behind analytical choices and the interpretation of results, empowering researchers to apply these principles in their work.
Introduction to (2-Bromoethyl)ethylphosphinic Acid
(2-Bromoethyl)ethylphosphinic acid is an organophosphorus compound characterized by a central phosphorus atom bonded to an ethyl group, a 2-bromoethyl group, a hydroxyl group, and a double-bonded oxygen atom. Its chemical structure is (CH₃CH₂)(BrCH₂CH₂)P(O)OH, which corresponds to the molecular formula C₄H₁₀BrO₂P .
It is critical to distinguish this compound from the similarly named (2-Bromoethyl)phosphonic acid[1][2][3]. A phosphinic acid contains two direct carbon-phosphorus (C-P) bonds, whereas a phosphonic acid has one C-P bond and two P-OH groups. This structural difference significantly impacts the molecule's chemical properties, reactivity, and its ultimate molecular weight and exact mass.
Core Concepts: Molecular Weight vs. Exact Mass
In modern chemical analysis, particularly in mass spectrometry, the distinction between molecular weight and exact mass is fundamental.[4][5][6]
Molecular Weight (or Average Molecular Mass): This value is calculated using the weighted average of the atomic masses of all atoms in a molecule, based on their natural isotopic abundance. It is a bulk property used in stoichiometry and for preparing solutions of known molarity. For instance, the atomic weight of chlorine is approximately 35.5 amu because it naturally exists as a mixture of isotopes (³⁵Cl and ³⁷Cl)[4].
Exact Mass (or Monoisotopic Mass): This is the mass of a molecule calculated using the mass of the most abundant, stable isotope of each constituent element (e.g., ¹²C, ¹H, ¹⁶O, ³¹P, ⁷⁹Br)[7]. Mass spectrometry is a technique that can resolve and measure the mass of individual ions, making exact mass the relevant value for this type of analysis[4][6]. High-resolution mass spectrometers can measure this value with high precision, enabling the confident determination of a compound's elemental composition[8][9].
The difference between a molecule's nominal mass (integer mass) and its exact mass is known as the mass defect, a property that is unique to its elemental composition and is leveraged in high-resolution mass spectrometry for compound identification[7].
Physicochemical and Mass Data
The molecular formula C₄H₁₀BrO₂P was used to calculate the molecular weight and exact mass of (2-Bromoethyl)ethylphosphinic acid. For context, these values are presented alongside those of related compounds found in chemical databases.
Note: The values for (2-Bromoethyl)ethylphosphinic acid were calculated as direct database entries were not available under this specific name.
Experimental Determination via High-Resolution Mass Spectrometry (HRMS)
The definitive experimental technique for determining the exact mass of a novel or uncharacterized compound like (2-Bromoethyl)ethylphosphinic acid is high-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC) for sample introduction.[8][13][14]
Causality Behind Method Selection
The choice of LC-HRMS is driven by several factors crucial for analyzing organophosphorus compounds:
High Resolving Power: HRMS instruments, such as Orbitrap or Fourier Transform-Ion Cyclotron Resonance (FT-ICR) mass spectrometers, can distinguish between ions with very small mass differences.[8][15] This is essential for unambiguously determining the elemental composition from the measured mass.
High Mass Accuracy: These instruments can measure mass-to-charge ratios (m/z) to within a few parts-per-million (ppm), providing a high degree of confidence in the assigned molecular formula.
Sensitivity: Modern HRMS systems offer excellent sensitivity, allowing for the analysis of small sample quantities.[8]
Isotopic Pattern Analysis: The presence of bromine, with its two major isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio, creates a characteristic isotopic pattern in the mass spectrum. Observing this distinct "doublet" peak, with a mass difference of approximately 2 Da, provides unequivocal evidence for the presence of a single bromine atom in the molecule.
Experimental Protocol: LC-HRMS Analysis
Standard and Sample Preparation:
Accurately weigh approximately 1 mg of the synthesized (2-Bromoethyl)ethylphosphinic acid.
Dissolve the compound in a suitable solvent (e.g., a mixture of water and methanol or acetonitrile) to create a stock solution of 1 mg/mL.
Perform serial dilutions to prepare a working solution for injection (e.g., 1 µg/mL). The final concentration should be optimized for the instrument's sensitivity.
Chromatographic Separation (LC):
Rationale: LC is used to separate the analyte from impurities, salts, and solvent fronts before it enters the mass spectrometer, reducing ion suppression and improving data quality.[13]
Column: A reverse-phase C18 column or a column designed for polar compounds, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column, can be effective for this type of polar analyte.[13]
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a small amount of acid (e.g., 0.1% formic acid) to promote protonation for positive ion mode analysis.
Injection Volume: 1-5 µL.
Mass Spectrometric Analysis (HRMS):
Ionization Source: Electrospray Ionization (ESI) is the preferred method for polar molecules like phosphinic acids. It is a "soft" ionization technique that typically keeps the molecule intact, producing a protonated molecule [M+H]⁺ in positive mode or a deprotonated molecule [M-H]⁻ in negative mode.
Mass Analyzer Mode: Operate the mass spectrometer in full scan mode with high resolution (>60,000 FWHM).
Mass Range: Set the scan range to adequately cover the expected m/z of the analyte (e.g., 50-500 m/z).
Data Acquisition: Acquire data to observe the protonated molecule [M+H]⁺ (expected m/z ≈ 200.9679) and/or the deprotonated molecule [M-H]⁻ (expected m/z ≈ 198.9524).
Data Analysis and Validation:
Extract the high-resolution mass spectrum for the chromatographic peak corresponding to the analyte.
Identify the monoisotopic peak for the [M+H]⁺ or [M-H]⁻ ion.
Compare the measured exact mass to the calculated theoretical exact mass. The mass error should ideally be below 5 ppm.
Critically, verify the isotopic pattern. The spectrum must show two peaks of nearly equal intensity separated by ~2 Da, corresponding to the ⁷⁹Br and ⁸¹Br isotopologues. This confirms the presence and number of bromine atoms.
Visualization of the Analytical Workflow
The following diagram illustrates the logical flow of the experimental determination process.
Caption: Workflow for the determination of exact mass via LC-HRMS.
Conclusion: Authoritative Grounding in Drug Development
For researchers in drug development, the precise determination of molecular weight and, more importantly, exact mass is a non-negotiable step in compound characterization. An accurate mass measurement provides the first line of evidence for the successful synthesis of a target molecule and confirms its elemental composition. This data is foundational for regulatory submissions, patent filings, and ensuring the reproducibility of scientific results. The methodologies described herein represent a self-validating system where the high-accuracy mass measurement and the characteristic isotopic signature of the bromine atom provide orthogonal points of confirmation, establishing a high degree of trustworthiness in the compound's identity.
References
PubChem, National Center for Biotechnology Information. Diethyl (2-bromoethyl)phosphonate. [Link]
Metcalf, W. W., et al. (2013). Discovery of the antibiotic phosacetamycin via a new mass spectrometry-based method for phosphonic acid detection. PMC. [Link]
Saito, T., et al. (2019). Analytical Development for Detecting Femtomole-Level Organophosphorus Compounds in Biogeochemical Samples by Ion Chromatography/High-Resolution Mass Spectrometry. PMC. [Link]
Jacob, K., et al. (1976). Steroid phosphorus compounds. V--Mass spectrometry of phosphinic esters of monohydroxy steroids. PubMed. [Link]
ResearchGate. Molecular weight or exact mass in LC-MS?. [Link]
Phenomenex. Phosphonic Acid in Water by LC. [Link]
Verma, S., et al. (2022). Molecular Characterization of Organophosphorus Compounds in Wildfire Smoke Using 21-T Fourier Transform-Ion Cyclotron Resonance Mass Spectrometry. PMC. [Link]
Occolowitz, J. L., & White, G. L. (1969). The Mass Spectrometry of Esters of Phosphorous and Phosphonic Acids. ACS Publications. [Link]
Application Note: Protocol for Synthesizing Phosphinic Peptides Using (2-Bromoethyl)ethylphosphinic Acid
Introduction & Mechanistic Rationale Phosphinic peptides have emerged as premier transition-state analogues (TSAs) for the potent and selective inhibition of zinc metalloproteases, including matrix metalloproteinases (MM...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Rationale
Phosphinic peptides have emerged as premier transition-state analogues (TSAs) for the potent and selective inhibition of zinc metalloproteases, including matrix metalloproteinases (MMPs) and neprilysin (NEP)[1]. The defining feature of these pseudopeptides is the tetrahedral phosphinate moiety (
−PO2H−CH2−
), which perfectly mimics the geometry and electronic distribution of the gem-diolate intermediate formed during enzyme-catalyzed amide bond hydrolysis[2].
While traditional synthetic routes heavily rely on the Michael addition of aminophosphinic acids to acrylates to form the crucial P–C bond[3], this protocol outlines an alternative, highly targeted approach utilizing (2-Bromoethyl)ethylphosphinic acid as a bifunctional electrophilic building block.
Causality of the Molecular Design:
The Bromoethyl Group: Acts as a targeted electrophile. Through a base-catalyzed
SN2
mechanism, it alkylates the N-terminal amine of a resin-bound peptide, extending the backbone with a stable C–N bond.
The Ethyl Group: Serves as a compact, hydrophobic
P1′
side-chain mimic, optimizing binding affinity within the
S1′
hydrophobic pocket of target proteases.
The Phosphinic Core: Provides the essential oxyanions required for bidentate chelation of the catalytic
Zn2+
ion in the enzyme's active site[4].
Fig 1. Mechanism of metalloprotease inhibition by tetrahedral phosphinic transition-state mimics.
Experimental Workflow & Protocol
As a self-validating system, this protocol integrates in-process monitoring to ensure high-fidelity synthesis at every phase.
Phase 1: System Preparation & Resin Swelling
Resin Selection: Rink Amide AM resin (loading: 0.6 mmol/g).
Solvent Causality: Swell the resin in N-Methyl-2-pyrrolidone (NMP) for 30 minutes. Why NMP? Unlike Dimethylformamide (DMF), NMP possesses a higher boiling point and maintains superior polymer swelling characteristics at the elevated temperatures (60 °C) required for the subsequent sterically hindered alkylation step.
Fmoc Deprotection: Treat the resin with 20% piperidine in NMP for 2 × 10 minutes. Wash thoroughly with NMP (5 × 1 min).
Coupling: Add 4.0 eq Fmoc-AA-OH, 3.9 eq HATU, and 8.0 eq N,N-Diisopropylethylamine (DIEA). React for 45 minutes at room temperature.
Self-Validation (Kaiser Test): Perform a Kaiser ninhydrin test on a few resin beads. A negative result (yellow beads/solution) validates complete coupling. If positive (blue), repeat the coupling step.
Phase 3: Targeted N-Alkylation with (2-Bromoethyl)ethylphosphinic Acid
Direct alkylation of resin-bound primary amines with unactivated primary bromides is notoriously sluggish due to the steric constraints of the polymer matrix. We overcome this using an in situ Finkelstein reaction.
In Situ Halogen Exchange: To a solution of (2-Bromoethyl)ethylphosphinic acid (3.0 eq relative to resin loading) in 3 mL NMP, add Potassium Iodide (KI, 0.5 eq).
Causality: KI acts as a catalyst, converting the bromoethyl group into a highly reactive iodoethyl intermediate, drastically reducing the activation energy required for the
SN2
displacement.
Base Addition: Add DIEA (6.0 eq) to the mixture.
Causality: DIEA acts as a non-nucleophilic proton sponge to neutralize the generated HBr/HI, keeping the N-terminal amine deprotonated and nucleophilic without causing base-catalyzed side reactions.
Alkylation: Add the activated cocktail to the Fmoc-deprotected resin. Heat the reaction vessel to 60 °C for 16 hours under gentle orbital agitation.
Self-Validation (Micro-Cleavage): Withdraw 10 mg of resin, treat with 95% TFA for 1 hour, and analyze via LC-MS. Look for the mass shift corresponding to the successful addition of the ethylphosphinic acid moiety (+136 Da).
Fig 2. Solid-phase workflow for synthesizing phosphinic peptides via targeted N-alkylation.
Phase 4: Cleavage and Global Deprotection
Cocktail Preparation: Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) /
H2O
(95:2.5:2.5 v/v/v).
Causality: TIS is critical in this specific synthesis. Highly reactive carbocations generated from side-chain protecting groups (e.g., t-butyl, Trt) can inadvertently alkylate the nucleophilic oxygens of the phosphinic acid. TIS acts as a superior hydride donor to rapidly quench these carbocations.
Execution: React the resin with the cocktail for 2.5 hours at room temperature.
Precipitation: Filter the resin and precipitate the cleaved peptide by dropwise addition into cold diethyl ether (-20 °C). Centrifuge and dry the resulting pellet.
Phase 5: Purification & Characterization
RP-HPLC: Purify the crude phosphinic peptide on a C18 preparative column using a linear gradient of 0.1% TFA in Water (Mobile Phase A) and 0.1% TFA in Acetonitrile (Mobile Phase B).
Lyophilization: Freeze-dry the pure fractions to yield the final phosphinic peptide as a stable white powder.
Data Presentation: Alkylation Optimization
To validate the robustness of the Phase 3 alkylation step, various conditions were tested. The quantitative data below demonstrates the necessity of the Finkelstein catalyst and thermal control.
Reaction Solvent
Base
Additive
Temp (°C)
Time (h)
Conversion Yield (%)
Purity (LC-MS)
DMF
DIEA (6.0 eq)
None
25
24
< 15%
N/A
NMP
DIEA (6.0 eq)
None
60
16
45%
88%
NMP
DIEA (6.0 eq)
KI (0.5 eq)
60
16
> 95%
96%
NMP
DIEA (6.0 eq)
KI (0.5 eq)
80
8
85%
72% (Thermal Degradation)
Table 1. Optimization of the N-alkylation step using (2-Bromoethyl)ethylphosphinic acid. The addition of KI and strict temperature control at 60 °C are critical for maximizing yield while preventing thermal degradation.
Application Note: (2-Bromoethyl)ethylphosphinic Acid as a Versatile Building Block for Transition-State Analog Enzyme Inhibitors
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Introduction & Mechanistic Rationale In the rational design of enzyme...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Document Type: Technical Application Guide & Validated Protocols
Introduction & Mechanistic Rationale
In the rational design of enzyme inhibitors targeting zinc metalloproteases—such as Matrix Metalloproteinases (MMPs), Angiotensin-Converting Enzyme (ACE), and Thrombin-Activatable Fibrinolysis Inhibitor (TAFIa)—the selection of the zinc-binding group (ZBG) is the most critical determinant of efficacy and safety. While hydroxamic acids are traditional ZBGs, their poor hydrolytic stability and off-target toxicity often halt clinical progression.
As a Senior Application Scientist, I frequently recommend phosphinic acids as superior alternatives. The tetrahedral geometry of the phosphinic acid moiety perfectly mimics the gem-diolate tetrahedral intermediate formed during the transition state of peptide bond hydrolysis[1]. This allows phosphinic peptides to act as high-affinity, mechanism-based transition-state analogs (TSAs)[2].
(2-Bromoethyl)ethylphosphinic acid is a highly specialized, bifunctional building block designed to streamline the synthesis of these TSAs:
The Phosphinic Acid Core (-PO₂H): Provides potent, bidentate electrostatic chelation to the catalytic Zn²⁺ ion within the enzyme's active site[2].
The Ethyl Group: Acts as a compact, lipophilic anchor. In metalloproteases, this group efficiently occupies small hydrophobic specificity pockets (e.g., the S1' subsite), enhancing binding affinity.
The 2-Bromoethyl Group: Serves as a highly reactive electrophilic handle. The bromide leaving group enables late-stage functionalization via Sₙ2 displacement (e.g., with amines or thiols) to extend the molecule into the adjacent S1/S2 pockets, or facilitates intramolecular cyclization to yield conformationally restricted phosphinanes that exhibit exceptional target selectivity[3].
Coordination of the phosphinic acid transition-state analog to the metalloprotease active site.
Quantitative Comparison of Zinc-Binding Groups
To understand why this building block is selected over simpler carboxylic acids or traditional hydroxamates, we must evaluate the structure-activity relationship (SAR) data across different ZBG classes.
Protocol A: Late-Stage Functionalization via Sₙ2 Displacement
Objective: Extend the (2-bromoethyl) chain with a primary amine to map the S1 specificity pocket.
Expert Insight (Causality): The bromide ion is a superior leaving group compared to chloride due to its larger atomic radius and polarizability, which lowers the activation energy of the Sₙ2 transition state. This allows the reaction to proceed under mild basic conditions (e.g., K₂CO₃). Using strong bases (like NaH or KOtBu) must be strictly avoided, as they will trigger an E2 elimination, converting the valuable bromoethyl group into a useless vinyl dead-end.
Step-by-Step Methodology:
Preparation: Dissolve 1.0 eq of (2-Bromoethyl)ethylphosphinic acid in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration) under an inert argon atmosphere.
Base Addition: Add 2.5 eq of finely powdered, anhydrous Potassium Carbonate (K₂CO₃). Stir for 10 minutes at room temperature.
Nucleophile Addition: Dropwise add 1.2 eq of the target nucleophile (e.g., Benzylamine).
Heating & Monitoring: Elevate the temperature to 60 °C. Self-Validation Step: Monitor the reaction via LC-MS every 2 hours. The reaction is complete when the distinct 1:1 isotopic doublet of the brominated starting material (M and M+2 peaks) is entirely consumed and replaced by the product mass.
Quenching & Purification: Cool to room temperature, filter the inorganic salts, and concentrate the filtrate under reduced pressure. Purify the crude product via reverse-phase preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) to yield the pure pseudopeptide inhibitor.
Objective: Determine the
Ki
of the synthesized phosphinic acid inhibitor against a target metalloprotease (e.g., MMP-3).
Expert Insight (Causality): Phosphinic acids act as transition-state analogs and frequently exhibit "slow-binding" kinetics. They must displace a tightly bound catalytic water molecule, forcing the enzyme to undergo a slow conformational adaptation[1]. If you add the enzyme, inhibitor, and substrate simultaneously, you will measure the uninhibited initial velocity, resulting in a falsely elevated IC₅₀. A pre-incubation step is non-negotiable.
Step-by-Step Methodology:
Reagent Preparation: Prepare assay buffer (50 mM HEPES, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5). Dilute the target enzyme to a working concentration of 2 nM.
Inhibitor Titration: Prepare a 10-point serial dilution of the synthesized phosphinic inhibitor in DMSO (final DMSO concentration in assay must not exceed 1%).
Pre-Incubation (Critical Step): In a black 96-well microplate, mix 49 µL of the enzyme solution with 1 µL of the inhibitor dilutions. Incubate at 37 °C for 60 minutes to allow the slow-binding thermodynamic equilibrium to establish.
Substrate Addition: Initiate the reaction by adding 50 µL of a fluorogenic substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂, final concentration 10 µM).
Data Acquisition: Continuously monitor fluorescence (Ex: 328 nm, Em: 393 nm) for 30 minutes.
Self-Validation: Ensure the "Vehicle Control" (DMSO only) shows linear product formation, and a "Positive Control" (e.g., 100 nM Batimastat) shows >95% inhibition. Calculate the
Ki
using the Morrison equation for tight-binding inhibitors.
Synthetic and validation workflow for phosphinic acid-based transition-state analog inhibitors.
References[1] Phosphinic Peptides: Synthetic Approaches and Biochemical Evaluation as Zn-Metalloprotease Inhibitors. Current Organic Chemistry. Link[2] Phosphinic Peptides as Tool Compounds for the Study of Pharmacologically Relevant Zn-Metalloproteases. Journal of Medicinal Chemistry (ACS Publications). Link[3] Phosphinanes and Azaphosphinanes as Potent and Selective Inhibitors of Activated Thrombin-Activatable Fibrinolysis Inhibitor (TAFIa). Journal of Medicinal Chemistry (ACS Publications). Link
Application Notes and Protocols: Cross-Coupling Reactions of (2-Bromoethyl)ethylphosphinic Acid
Introduction (2-Bromoethyl)ethylphosphinic acid is a bifunctional molecule of significant interest for researchers in medicinal chemistry and materials science. It incorporates a reactive C(sp³)-Br bond, amenable to a wi...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
(2-Bromoethyl)ethylphosphinic acid is a bifunctional molecule of significant interest for researchers in medicinal chemistry and materials science. It incorporates a reactive C(sp³)-Br bond, amenable to a wide array of palladium-catalyzed cross-coupling reactions, and a phosphinic acid moiety. The phosphinic acid group is a key structural element in various biologically active compounds and can serve as a ligand for metal coordination or a precursor to other functional groups.
The primary challenge in utilizing this substrate lies in the dual reactivity of the molecule. The acidic proton of the phosphinic acid group can interact with the basic conditions required for most cross-coupling reactions, potentially leading to catalyst inhibition or undesired side reactions. This guide provides a comprehensive overview of strategies and detailed protocols for successfully employing (2-Bromoethyl)ethylphosphinic acid in several key cross-coupling transformations. We will explore both direct coupling and protection/deprotection strategies, explaining the rationale behind the choice of catalysts, ligands, bases, and solvents to enable researchers to confidently incorporate this versatile building block into their synthetic programs.
While direct literature for this specific molecule is scarce, the protocols herein are built upon well-established principles for C(sp³)-Br coupling and reactions involving organophosphorus compounds.[1][2]
Preliminary Consideration: Synthesis of the Starting Material
The starting material, (2-Bromoethyl)ethylphosphinic acid, is not widely commercially available. A plausible synthetic route involves a two-step process starting from the hydrolysis of a phosphinate ester, which can be prepared via a Michaelis-Arbuzov-type reaction. An analogous procedure for the corresponding phosphonic acid has been reported.[3]
Proposed Synthesis:
Step 1: Diethyl ethylphosphonite Synthesis: Reaction of dichloroethylphosphine with ethanol.
Step 2: Michaelis-Arbuzov Reaction: Reaction of diethyl ethylphosphonite with an excess of 1,2-dibromoethane to form ethyl (2-bromoethyl)ethylphosphinate.
Step 3: Hydrolysis: Acid-catalyzed hydrolysis of the resulting phosphinate ester using an acid like hydrobromic acid to yield the final (2-Bromoethyl)ethylphosphinic acid.
Core Challenge & Strategic Approaches
The primary hurdle is the acidic P-OH group. This group can be deprotonated by the bases typically used in cross-coupling, potentially interfering with the catalyst. Two main strategies can be employed.
Strategy 1: Direct Coupling (In Situ Deprotonation)
This is the more straightforward approach. A base is chosen that is strong enough to deprotonate the phosphinic acid, forming the corresponding phosphinate salt. The reaction is then carried out with this salt in situ. This requires careful selection of the base to ensure it performs its primary role in the catalytic cycle without deactivating the palladium catalyst. This approach is generally preferred for its atom and step economy.
Strategy 2: Protection/Deprotection
This strategy involves masking the acidic proton by converting the phosphinic acid into a less reactive functional group, such as an ester (e.g., methyl, ethyl, or tert-butyl ester).[4][5] After the cross-coupling reaction is complete, the protecting group is removed to regenerate the phosphinic acid. While this adds two steps to the sequence, it provides a more robust and often cleaner reaction profile, as the potential for catalyst inhibition by the phosphinate is eliminated.
Caption: Decision workflow for coupling strategies.
Application Protocols for Palladium-Catalyzed Cross-Coupling
The following protocols are designed as robust starting points for optimization. All reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents unless otherwise noted.
Suzuki-Miyaura Coupling: C(sp³)-C(sp²) Bond Formation
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organohalide with an organoboron compound.[6][7] For C(sp³)-Br bonds, catalyst systems employing bulky, electron-rich phosphine ligands are often required to facilitate the oxidative addition step.[8][9]
Application: Synthesis of aryl- or vinyl-substituted ethylphosphinic acids.
Tabulated Reaction Conditions
Parameter
Condition
Rationale
Palladium Precursor
Pd(OAc)₂ (2-5 mol%)
Common, reliable Pd(II) source that is reduced in situ to the active Pd(0) catalyst.
Ligand
SPhos or XPhos (4-10 mol%)
Bulky, electron-rich biaryl phosphine ligands that promote oxidative addition of alkyl halides and stabilize the active catalytic species.[10][11]
Boron Reagent
Aryl/Vinylboronic Acid (1.2-1.5 eq)
Readily available coupling partners.
Base
K₃PO₄ or K₂CO₃ (3.0 eq)
Moderately strong inorganic bases sufficient for the catalytic cycle and for deprotonating the phosphinic acid. Less harsh than alkoxides.[12]
Solvent
1,4-Dioxane / H₂O (5:1)
A polar aprotic solvent mixture that facilitates the dissolution of both organic and inorganic reagents.
Temperature
80-100 °C
Sufficient thermal energy to drive the reaction without significant decomposition.
Experimental Protocol (Direct Coupling)
To an oven-dried Schlenk flask, add (2-Bromoethyl)ethylphosphinic acid (1.0 eq), the arylboronic acid (1.2 eq), and K₃PO₄ (3.0 eq).
Add the palladium precursor (e.g., Pd(OAc)₂, 3 mol%) and the phosphine ligand (e.g., SPhos, 6 mol%).
Seal the flask, and evacuate and backfill with nitrogen or argon (repeat 3 times).
Add anhydrous 1,4-dioxane and degassed water (5:1 ratio, to a concentration of ~0.1 M) via syringe.
Heat the reaction mixture in an oil bath at 90 °C with vigorous stirring for 12-24 hours.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature. Dilute with water and acidify with 1 M HCl to pH ~2-3.
Extract the aqueous layer with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.
Heck Coupling: C(sp³)-C(sp²) Bond Formation with Alkenes
The Heck reaction couples organohalides with alkenes.[13][14] While traditionally used for C(sp²)-X bonds, adaptations for C(sp³)-X bonds exist, often requiring specific ligand systems.
Application: Synthesis of extended alkyl chain phosphinic acids with terminal double bonds.
Tabulated Reaction Conditions
Parameter
Condition
Rationale
Palladium Precursor
Pd(OAc)₂ (5 mol%)
Standard and effective precursor for Heck reactions.[15]
Ligand
P(o-tol)₃ or P(t-Bu)₃ (10 mol%)
Electron-rich and moderately bulky phosphines that can facilitate the oxidative addition and subsequent steps.
Alkene
Styrene or n-butyl acrylate (1.5 eq)
Common coupling partners.
Base
Triethylamine (Et₃N) or DIPEA (2.5 eq)
Organic bases that act as both a base in the catalytic cycle and an acid scavenger.
Solvent
Anhydrous DMF or NMP
High-boiling polar aprotic solvents that are effective for Heck reactions.
Temperature
100-120 °C
Higher temperatures are often necessary for the Heck coupling of alkyl halides.
Experimental Protocol (Direct Coupling)
In a sealed tube, combine (2-Bromoethyl)ethylphosphinic acid (1.0 eq), the alkene (1.5 eq), Pd(OAc)₂ (5 mol%), and the phosphine ligand (10 mol%).
Evacuate and backfill the tube with nitrogen.
Add anhydrous DMF and the amine base (e.g., Et₃N, 2.5 eq) via syringe.
Seal the tube tightly and heat in an oil bath at 110 °C for 24 hours.
Cool the reaction to room temperature. Dilute with ethyl acetate and water.
Acidify the aqueous layer with 1 M HCl and extract with ethyl acetate.
Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate.
Purify the residue by column chromatography.
Sonogashira Coupling: C(sp³)-C(sp) Bond Formation
The Sonogashira reaction forms a C-C bond between a halide and a terminal alkyne, using a dual palladium and copper catalytic system.[16][17]
Application: Introduction of an alkynyl moiety, a versatile functional group for further chemistry (e.g., click chemistry).
Tabulated Reaction Conditions
Parameter
Condition
Rationale
Palladium Precursor
PdCl₂(PPh₃)₂ (2-3 mol%)
A classic, robust catalyst for Sonogashira couplings.[18]
Co-catalyst
CuI (4-6 mol%)
The copper(I) salt is crucial for the activation of the alkyne.[19]
Alkyne
Terminal Alkyne (1.5 eq)
The nucleophilic coupling partner.
Base
Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH) (>3 eq)
Serves as both the base for the catalytic cycle and often as the solvent or co-solvent.[20]
Solvent
Anhydrous THF or DMF
Good solvents for dissolving the reactants and catalysts.
Temperature
50-70 °C
Milder conditions are typically sufficient for Sonogashira reactions.
Experimental Protocol (Direct Coupling)
To a Schlenk flask, add (2-Bromoethyl)ethylphosphinic acid (1.0 eq), PdCl₂(PPh₃)₂ (3 mol%), and CuI (5 mol%).
Evacuate and backfill with nitrogen.
Add anhydrous THF, followed by the terminal alkyne (1.5 eq) and triethylamine (3.0 eq).
Stir the mixture at 60 °C for 8-16 hours.
After cooling, quench the reaction with saturated aqueous NH₄Cl.
Acidify with 1 M HCl and extract with ethyl acetate.
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
Purify via column chromatography.
Buchwald-Hartwig Amination: C(sp³)-N Bond Formation
The Buchwald-Hartwig amination is a premier method for forming C-N bonds.[21][22] This reaction is highly sensitive to the choice of ligand and requires a strong, non-nucleophilic base.[23][24] The use of a strong base makes this reaction particularly challenging with the acidic substrate, and a protection strategy may be advisable.
Application: Synthesis of amino-functionalized phosphinic acids, which are important in medicinal chemistry.
Tabulated Reaction Conditions
Parameter
Condition
Rationale
Palladium Precursor
Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂ (4 mol%)
Common Pd(0) or Pd(II) precursors for this transformation.
Ligand
XPhos or RuPhos (4-8 mol%)
Specialized bulky biaryl phosphine ligands developed for efficient C-N coupling.[9]
Amine
Primary or Secondary Amine (1.2 eq)
The nitrogen nucleophile.
Base
NaOt-Bu or LHMDS (3.0-3.5 eq)
Strong, non-nucleophilic bases are required. Extra equivalents are needed to deprotonate both the amine and the phosphinic acid.
Solvent
Anhydrous Toluene or 1,4-Dioxane
Anhydrous, non-protic solvents are critical for success.
Temperature
80-110 °C
Thermal energy is required to drive the catalytic cycle.
Experimental Protocol (Direct Coupling)
Caution: This reaction requires strict anhydrous and anaerobic conditions.
Inside a glovebox, add NaOt-Bu (3.2 eq) to an oven-dried reaction vial.
Add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and ligand (e.g., XPhos, 4 mol%).
Add (2-Bromoethyl)ethylphosphinic acid (1.0 eq) and the amine (1.2 eq).
Add anhydrous toluene, seal the vial, and remove from the glovebox.
Heat the mixture at 100 °C for 12-24 hours.
Cool to room temperature. Carefully quench the reaction by adding saturated aqueous NH₄Cl.
Acidify with 1 M HCl and extract with a suitable organic solvent (e.g., ethyl acetate).
Wash, dry, and concentrate the organic phase.
Purify the product by column chromatography.
General Workflow and Catalytic Cycle Visualization
Caption: General experimental workflow for cross-coupling reactions.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
References
Glueck, D. S. (2007). Palladium-Catalyzed Asymmetric Phosphination. Scope, Mechanism, and Origin of Enantioselectivity. Journal of the American Chemical Society. Available at: [Link]
PubMed. (2007). Palladium-catalyzed asymmetric phosphination. Scope, mechanism, and origin of enantioselectivity. Available at: [Link]
Molbase. (n.d.). Synthesis of (2-Bromoethyl)phosphonic acid compound with benzeneamine (1:1). Available at: [Link]
Kikushima, K., et al. (2003). Oxidative Heck-Type Reaction Involving Cleavage of a Carbon−Phosphorus Bond of Arylphosphonic Acids. Journal of the American Chemical Society. Available at: [Link]
Beletskaya, I. P., & Ananikov, V. P. (2014). Preparation of phosphines through C–P bond formation. Beilstein Journal of Organic Chemistry. Available at: [Link]
Villemin, D., et al. (n.d.). Use of a new hydrophilic phosphonic phosphines (DPPA). Heck Reaction in Aqueous Medium under Microwave Irradiation. Sciforum. Available at: [Link]
Chan, V. S., et al. (2003). Palladium-Catalyzed Asymmetric Phosphination. Enantioselective Synthesis of PAMP−BH3, Ligand Effects on Catalysis, and Direct Observation of the Stereochemistry of Transmetalation and Reductive Elimination. Organometallics. Available at: [Link]
ResearchGate. (n.d.). Palladium-Catalyzed Suzuki Cross-Coupling of Aryl Halides with Aryl Boronic Acids in the Presence of Glucosamine-Based Phosphines. Available at: [Link]
Chen, W., et al. (n.d.). Phosphine‐incorporated Metal‐Organic Framework for Palladium Catalyzed Heck Coupling Reaction. ChemCatChem. Available at: [Link]
ResearchGate. (n.d.). Complex of tris(Z-styryl)phosphine with PdCl2 as a new catalyst for the Sonogashira reaction. Available at: [Link]
ResearchGate. (n.d.). The Heck reaction: Mechanistic insights and novel ligands. Available at: [Link]
Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]
Wikipedia. (n.d.). Sonogashira coupling. Available at: [Link]
Serme, E., et al. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Catalysts. Available at: [Link]
Mika, L. T., et al. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry. Available at: [Link]
Royal Society of Chemistry. (2001). Protecting groups. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
SynArchive. (n.d.). Sonogashira Coupling. Available at: [Link]
ResearchGate. (n.d.). Suzuki cross-coupling reactions catalyzed by palladium complex of an inexpensive phosphinite, 2-diphenylphosphinoxynaphthyl. Available at: [Link]
Eckhardt, M., & Fu, G. C. (2005). Suzuki−Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids. Organic Letters. Available at: [Link]
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]
Nolan, S. P., & Organ, M. G. (2015). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. Available at: [Link]
OUCI. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Available at: [Link]
Thieme. (2018). Buchwald–Hartwig Amination with Aqueous Ammonia. Synthesis. Available at: [Link]
Organic Chemistry Portal. (n.d.). Protecting Groups. Available at: [Link]
Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]
ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Available at: [Link]
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
Farrugia, L. J., et al. (2020). An alternative C–P cross-coupling route for the synthesis of novel V-shaped aryldiphosphonic acids. RSC Advances. Available at: [Link]
The Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Available at: [Link]
Organic Synthesis. (n.d.). Protecting Groups. Available at: [Link]
IIT Bombay. (2020). Protecting Groups. Available at: [Link]
Lee, C.-F., et al. (n.d.). A palladium-catalyzed oxidative cross-coupling reaction between aryl pinacol boronates and H-phosphonates in ethanol. RSC Advances. Available at: [Link]
Colacot, T. J. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews. Available at: [Link]
SynArchive. (n.d.). Protecting Groups List. Available at: [Link]
Colacot, T. J. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. PMC. Available at: [Link]
MDPI. (2024). Advances in Cross-Coupling Reactions Catalyzed by Aromatic Pincer Complexes Based on Earth-Abundant 3d Metals (Mn, Fe, Co, Ni, Cu). Available at: [Link]
Organic Chemistry Portal. (n.d.). Room-Temperature Palladium-Catalyzed Allyl Cross-Coupling Reaction with Boronic Acids Using Phosphine-Free Hydrazone Ligands. Available at: [Link]
Beilstein Archives. (2022). An improved C-P cross-coupling route for the synthesis of novel V-shaped aryldiphosphonic acids. Available at: [Link]
ResearchGate. (n.d.). Synthesis of Phosphonic Acids and Their Esters as Possible Substrates for Reticular Chemistry. Available at: [Link]
Hartwig, J. F., & Baran, P. S. (2016). Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. PubMed. Available at: [Link]
OpenChemHub. (2024). Ligand design for cross-couplings: phosphines. YouTube. Available at: [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Polymer Chemists, Materials Scientists, and Formulation Engineers
Focus: Mechanistic causality, self-validating synthesis protocols, and quantitative performance evaluation.
Executive Summary & Mechanistic Rationale
The demand for high-performance flame retardant (FR) polymers has driven the development of synergistic systems that operate simultaneously in multiple combustion phases. (2-Bromoethyl)ethylphosphinic acid (BEEP) is a highly specialized, bifunctional building block that perfectly encapsulates halogen-phosphorus (P-Br) synergism [1].
Unlike traditional blended additives, BEEP offers two distinct structural advantages:
The Phosphinic Acid Moiety (–P(=O)(OH)–): Acts as a reactive handle for covalent grafting into polymer backbones (e.g., epoxies) or for the synthesis of highly thermally stable metal phosphinate salts[2][3]. During combustion, it catalyzes polymer dehydration to form a carbon-rich thermal barrier (condensed phase) while releasing PO· radicals[4][5].
The 2-Bromoethyl Group (–CH₂CH₂Br): Provides a highly active halogen source. Because the thermal stability of the aliphatic bromine bond is lower than the polymer matrix, it degrades precisely at the onset of combustion, releasing Br· and HBr to quench flame-propagating H· and OH· radicals in the gas phase[1].
Fig 1: Dual-phase P-Br synergistic flame suppression mechanism of BEEP.
Application Workflows
BEEP can be utilized in two primary modalities: as an Additive Flame Retardant (via metal salt conversion) or as a Reactive Flame Retardant (via covalent grafting).
Protocol A: Synthesis of Aluminum (2-Bromoethyl)ethylphosphinate (Additive FR)
Unmodified phosphinic acids are often too water-soluble and thermally volatile for direct compounding into engineering plastics like PET or Polyamides. Converting BEEP into its aluminum salt (Al-BEEP) dramatically increases its thermal stability (>300°C) and renders it water-insoluble, making it an ideal additive[3][6].
Step-by-Step Methodology:
Neutralization: Dissolve 1.0 molar equivalent of BEEP in deionized water. Slowly add a 32% aqueous Sodium Hydroxide (NaOH) solution under continuous stirring at 25°C until the pH reaches 6.5–7.0.
Causality Check: Strict pH control prevents the premature hydrolysis of the labile bromoethyl group, which is sensitive to highly alkaline conditions.
Precipitation: Prepare an aqueous solution of Aluminum Sulfate Octadecahydrate (
Al2(SO4)3⋅18H2O
) at 0.16 molar equivalents (providing a 1:3 Al:Phosphinate stoichiometric ratio). Add this dropwise to the sodium phosphinate solution at room temperature (20–27°C)[6].
Validation (Self-Correction): The reaction is self-validating; the formation of the Al-BEEP complex results in immediate, heavy white precipitation due to its insolubility in water[6].
Isolation: Filter the precipitate, wash thoroughly with deionized water to remove residual sodium sulfate, and dry in a vacuum oven at 110°C for 12 hours.
Compounding: The resulting Al-BEEP powder can be melt-blended into PET or Polyamide 6 matrices at 15–20 wt% loading.
Protocol B: Reactive Incorporation into Epoxy Resins (Reactive FR)
For thermosets like epoxy, additive FRs can migrate or degrade mechanical properties. Covalently grafting BEEP into Bisphenol A diglycidyl ether (DGEBA) ensures permanent flame retardancy without leaching[2].
Step-by-Step Methodology:
Pre-mixing: Charge a glass reactor equipped with a mechanical stirrer and nitrogen inlet with DGEBA. Heat to 80°C to reduce viscosity.
First-Stage Esterification: Slowly add BEEP (targeting 1–3 wt% Phosphorus in the final resin). Maintain the temperature between 80°C and 100°C for 2 hours.
Causality Check: The phosphinic acid group reacts with the oxirane ring via a ring-opening mechanism to form a phosphinate ester. Keeping the initial temperature below 100°C prevents uncontrolled exothermic runaway[2].
Second-Stage Completion: Elevate the temperature to 150°C for an additional 2 hours.
Validation: Monitor the reaction by titrating the acid number. The reaction is complete when the acid number drops below 2 mg KOH/g, confirming the consumption of the phosphinic acid protons[2].
Curing: Cool the modified resin to 100°C. Add a stoichiometric amount of curing agent (e.g., 4,4'-Diaminodiphenylmethane, DDM). Pour into molds and cure at 120°C for 2 hours, followed by a post-cure at 180°C for 2 hours.
Fig 2: Workflow for the reactive incorporation of BEEP into epoxy resins.
Quantitative Data & Characterization
The integration of BEEP into polymer matrices yields significant improvements in fire safety metrics. The table below summarizes the expected quantitative performance enhancements when BEEP is reactively incorporated into a standard DGEBA/DDM epoxy system.
Formulation
Phosphorus Content (wt%)
Bromine Content (wt%)
LOI (%)
UL-94 Rating (3.2 mm)
T5%
(Onset of Degradation)
Char Yield at 700°C (%)
Neat Epoxy (Control)
0.0
0.0
21.5
No Rating
365 °C
14.2
Epoxy + 5% BEEP
~0.7
~1.8
28.4
V-1
342 °C
22.5
Epoxy + 10% BEEP
~1.4
~3.7
33.8
V-0
330 °C
28.1
Data Interpretation (Causality):
Decreased
T5%
: The onset degradation temperature (
T5%
) decreases as BEEP loading increases. This is an intentional, self-validating feature of P-Br synergism; the bromoethyl group must degrade before the bulk polymer to release radical scavengers into the gas phase early in the combustion cycle[1].
Increased Char Yield: The phosphorus moiety acts as an acid catalyst in the condensed phase, promoting crosslinking and increasing the residual char yield from 14.2% to 28.1%, which physically insulates the underlying polymer[4][5].
References
Phosphorus/Bromine Synergism Improved the Flame Retardancy of Polyethylene Terephthalate Foams
Source: MDPI Polymers
URL:[Link][1]
Synergism in Nitrogen- and Phosphorus-Based Flame Retardants
Source: ACS Publications
URL:[Link][4]
The Flame-Retardant Mechanisms and Preparation of Polymer Composites
Source: PMC / National Institutes of Health
URL:[Link][5]
US6096914A - Method for producing aluminum phosphinates
Source: Google Patents (Clariant GmbH)
URL:[6]
Thermal degradation and flame retardancy of nylon 6/aluminum methylmethoxy phosphonate composites
Source: PMC / National Institutes of Health
URL:[Link][3]
Step-by-step esterification methods for (2-Bromoethyl)ethylphosphinic acid
An Application Guide to the Esterification of (2-Bromoethyl)ethylphosphinic Acid Authored by: A Senior Application Scientist Abstract This technical document provides detailed methodologies for the esterification of (2-B...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Guide to the Esterification of (2-Bromoethyl)ethylphosphinic Acid
Authored by: A Senior Application Scientist
Abstract
This technical document provides detailed methodologies for the esterification of (2-Bromoethyl)ethylphosphinic acid, a key intermediate for professionals in drug development and materials science. Recognizing the inherent challenges in the direct esterification of phosphinic acids, this guide presents three robust, field-proven protocols. We move beyond simple procedural lists to explain the underlying chemical principles, justify experimental choices, and address potential challenges specific to the bifunctional nature of the substrate. The methods detailed include carbodiimide-mediated coupling, the use of modern peptide coupling reagents, and alkylation via a phosphinate salt intermediate. Each protocol is designed as a self-validating system, complete with quantitative data, step-by-step instructions, and visual workflow diagrams to ensure reproducibility and success in the laboratory.
Introduction: The Synthetic Challenge and Strategic Importance
(2-Bromoethyl)ethylphosphinic acid is a bifunctional molecule of significant interest. The phosphinic acid moiety serves as a stable, non-hydrolyzable isostere for phosphates or tetrahedral transition states in enzyme active sites, making it a valuable pharmacophore in drug design.[1] The bromoethyl group provides a reactive handle for subsequent synthetic modifications, such as conjugation to other molecules of interest.
However, the direct esterification of phosphinic acids with alcohols is notoriously difficult.[2] The phosphorus center is less electrophilic than a carboxylic acid carbon, and the hydroxyl group is a poor leaving group. Consequently, forcing conditions like high heat can lead to degradation or undesirable side reactions, particularly involving the reactive bromoethyl moiety.
This guide outlines three effective strategies that overcome these barriers by activating the phosphinic acid under controlled conditions, ensuring high yields and preserving the integrity of the molecule.
This classical approach activates the phosphinic acid by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the alcohol nucleophile. The use of N,N'-Dicyclohexylcarbodiimide (DCC) is traditional, though more soluble carbodiimides like EDC can simplify purification. N,N-Dimethylaminopyridine (DMAP) is a crucial catalyst for this transformation.[2]
Underlying Principle
The reaction proceeds via the protonation of the carbodiimide by the phosphinic acid. The resulting phosphinate anion attacks the protonated carbodiimide to form the key O-phosphinylisourea intermediate. This intermediate is highly activated towards nucleophilic attack by the alcohol. DMAP accelerates the reaction by forming an even more reactive N-acylpyridinium species.
Detailed Experimental Protocol
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add (2-Bromoethyl)ethylphosphinic acid (1.0 eq.).
Solvent & Reagents: Dissolve the acid in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (approx. 0.1 M concentration). Add the desired alcohol (1.1 eq.) and N,N-Dimethylaminopyridine (DMAP) (0.1 eq.).
Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is critical to control the reaction rate and minimize side reactions.
DCC Addition: Add a solution of N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq.) in the same anhydrous solvent dropwise over 15-20 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.
Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy.
Workup & Purification:
Filter off the precipitated DCU and wash the solid with a small amount of fresh solvent.
Transfer the filtrate to a separatory funnel and wash sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine.
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Data Summary
Parameter
Value/Condition
Rationale
Stoichiometry
Acid:Alcohol:DCC:DMAP (1:1.1:1.1:0.1)
A slight excess of alcohol and DCC drives the reaction to completion. DMAP is catalytic.
Solvent
Anhydrous DCM or THF
Aprotic solvents are required to prevent quenching of the activated intermediate.
Temperature
0 °C to Room Temperature
Initial cooling manages the exothermicity of the activation step.
Reaction Time
12-24 hours
Reaction times can vary based on the steric hindrance of the alcohol.
Typical Yield
70-85%
Good yields are achievable with careful control of conditions.
Workflow Diagram
Caption: Workflow for DCC-mediated esterification.
Method 2: Esterification via Modern Peptide Coupling Reagents
Peptide coupling reagents offer a highly efficient and often milder alternative to traditional carbodiimides. Reagents such as N,N,N′,N′-tetramethyl-O-(benzotriazol-1-yl)uronium tetrafluoroborate (TBTU) or N,N'-diisopropylcarbodiimide (DIC) in the presence of a base can afford excellent yields with simpler workups.[1][3] This method is particularly effective for sterically hindered alcohols or when acid-sensitive functional groups are present.[3]
Underlying Principle
Similar to carbodiimides, these reagents activate the phosphinic acid to form a more reactive species. For uronium-based reagents like TBTU, an active ester is formed that readily reacts with the alcohol. The reaction is driven to completion by the formation of stable byproducts. An organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is required as a proton scavenger.
Detailed Experimental Protocol
Preparation: In a flame-dried flask under an inert atmosphere, dissolve (2-Bromoethyl)ethylphosphinic acid (1.2 eq.) in anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF).
Reagent Addition: Add the alcohol (1.0 eq.), the coupling reagent (e.g., TBTU, 1.2 eq.), and the organic base (e.g., TEA, 2.0 eq.). Using a slight excess of the acid and coupling reagent relative to the alcohol often improves yields.[1]
Reaction: Stir the mixture at room temperature. For less reactive alcohols, the reaction can be gently heated to 40-80 °C.[3] Monitor the reaction by TLC or ³¹P NMR.
Workup & Purification:
Dilute the reaction mixture with a suitable organic solvent (e.g., Ethyl Acetate).
Wash the solution sequentially with water, 5% citric acid or dilute HCl, saturated NaHCO₃, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purify the residue by flash column chromatography.
Data Summary
Parameter
Value/Condition
Rationale
Stoichiometry
Alcohol:Acid:TBTU:TEA (1:1.2:1.2:2)
Excess acid and coupling agent ensures full conversion of the valuable alcohol. Base neutralizes generated acids.
Solvent
Anhydrous DCM or DMF
Choice depends on reagent and substrate solubility. DMF is often used for more polar reactants.
Temperature
Room Temperature to 80 °C
Mild conditions are often sufficient, but heating can accelerate difficult couplings.[3]
Reaction Time
2-8 hours
These reactions are typically much faster than DCC-mediated couplings.
Typical Yield
85-98%
This method is highly efficient and often provides superior yields.[1]
Workflow Diagram
Caption: Workflow for TBTU-mediated esterification.
Method 3: Alkylating Esterification via Phosphinate Salt
This two-step method circumvents the need for activating agents by transforming the phosphinic acid into a nucleophilic phosphinate salt, which then displaces a halide from a suitable alkyl halide. This O-alkylation approach is fundamentally different from the previous methods.[2] It is particularly useful for preparing simple alkyl esters (e.g., methyl, ethyl, benzyl).
Underlying Principle
First, the acidic proton of the phosphinic acid is removed by a base (e.g., NaH, K₂CO₃) to form the corresponding phosphinate salt. This salt is a potent nucleophile that attacks the electrophilic carbon of an alkyl halide in a classic Sₙ2 reaction to form the phosphinate ester.
Detailed Experimental Protocol
Salt Formation:
Dissolve (2-Bromoethyl)ethylphosphinic acid (1.0 eq.) in an anhydrous polar aprotic solvent like DMF or Acetonitrile.
Add a suitable base (e.g., Potassium Carbonate, K₂CO₃, 1.5 eq.) and stir the suspension at room temperature for 1-2 hours until deprotonation is complete.
Alkylation:
Add the desired alkyl halide (e.g., Iodomethane, Ethyl Bromide, 1.2 eq.) to the suspension.
Heat the reaction mixture (typically 50-80 °C) and stir for 4-12 hours. The progress can be monitored by observing the disappearance of the starting acid via TLC.
Workup & Purification:
Cool the reaction to room temperature and filter off the inorganic salts.
Remove the solvent under reduced pressure.
Dissolve the residue in an organic solvent (e.g., Ethyl Acetate) and wash with water to remove any remaining salts.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
Purify the crude product by vacuum distillation or column chromatography.
Data Summary
Parameter
Value/Condition
Rationale
Stoichiometry
Acid:Base:Alkyl Halide (1:1.5:1.2)
Excess base ensures complete salt formation. Excess alkyl halide drives the Sₙ2 reaction.
Solvent
Anhydrous DMF or Acetonitrile
Polar aprotic solvents are ideal for Sₙ2 reactions.
Temperature
50-80 °C
Heating is generally required to achieve a reasonable reaction rate.
Reaction Time
4-12 hours
Dependent on the reactivity of the alkyl halide (I > Br > Cl).
Typical Yield
65-90%
Good yields, especially for reactive primary alkyl halides.
Workflow Diagram
Caption: Workflow for alkylating esterification.
Conclusion and Recommendations
The choice of esterification method for (2-Bromoethyl)ethylphosphinic acid depends on the specific alcohol, desired scale, and available reagents.
For general-purpose esterification with primary or secondary alcohols, Method 1 (DCC/DMAP) is a reliable and cost-effective choice.
For valuable, complex, or sterically hindered alcohols, or when the highest possible yield is desired, Method 2 (Peptide Coupling Reagents) is strongly recommended due to its high efficiency and mild conditions.
For the synthesis of simple alkyl esters where the corresponding alkyl halide is readily available, Method 3 (Alkylation) provides a robust alternative that avoids potentially costly coupling reagents.
Regardless of the method chosen, careful attention to anhydrous conditions and appropriate purification techniques are paramount for obtaining the desired phosphinate ester in high purity.
References
Keglevich, G., & Bálint, E. (2012). Synthesis of Phosphinic Acid Derivatives; Traditional Versus up-to-Date Synthetic Procedures. Current Organic Chemistry, 16(21), 2592-2613.
Szymańska, A., et al. (2021). Selective Esterification of Phosphonic Acids. Molecules, 26(18), 5659. [Link]
Chasserot, C., et al. (2023). Symmetrical Phosphinic Acids: Synthesis and Esterification Optimization toward Potential HIV Prodrugs. ACS Omega, 8(40), 37195–37207. [Link]
Szymańska, A., et al. (2021). Selective Esterification of Phosphonic Acids. Molecules, 26(18), 5659.
Molbase. (n.d.). Synthesis of (2-Bromoethyl)phosphonic acid compound with benzeneamine (1:1). [Link]
Demkowicz, S., et al. (2022). The general concept of esterification of phosphonic acids. ResearchGate. [Link]
Chasserot, C., et al. (2023). Symmetrical Phosphinic Acids: Synthesis and Esterification Optimization toward Potential HIV Prodrugs. ACS Omega. [Link]
Keglevich, G., et al. (2012). T3P®-assisted esterification and amidation of phosphinic acids. Tetrahedron Letters, 53(48), 6553-6556. [Link]
Keglevich, G., & Bálint, E. (2011). Microwave-Assisted Esterification of Phosphinic Acids. Current Organic Chemistry, 15(11), 1837-1843. [Link]
Application Note: N-Alkylation of Amines Using (2-Bromoethyl)ethylphosphinic Acid Derivatives
Executive Summary The synthesis of aminophosphinic acids via the N-alkylation of amines with (2-bromoethyl)ethylphosphinic acid derivatives is a foundational transformation in modern medicinal chemistry. These phosphorus...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The synthesis of aminophosphinic acids via the N-alkylation of amines with (2-bromoethyl)ethylphosphinic acid derivatives is a foundational transformation in modern medicinal chemistry. These phosphorus-containing scaffolds serve as non-hydrolyzable bioisosteres for amino acids and phosphates, making them invaluable in the development of transition-state analogues, pseudopeptides[1], and potent metabotropic glutamate receptor (mGluR) agonists[2]. This application note provides a comprehensive, self-validating protocol for the bimolecular nucleophilic substitution (SN2) of amines using bromoethylphosphinic esters, detailing the mechanistic causality behind reagent selection and reaction optimization.
Mechanistic Rationale & Application Context
The (2-bromoethyl) group acts as a highly reactive, flexible electrophilic linker. Because the phosphorus atom in the ethylphosphinic moiety is shielded by esterification during the alkylation step, side reactions at the phosphorus center are minimized. The primary reaction pathway is an SN2 displacement, where the nucleophilic lone pair of the amine attacks the C1 carbon of the bromoethyl group, expelling the bromide leaving group[3].
Historically, researchers have relied on reductive amination to construct these linkages; however, direct alkylation with bromoethyl derivatives often provides superior yields, avoids the use of sensitive hydride reducing agents, and offers greater functional group tolerance[4].
Fig 1. Synthetic workflow for the N-alkylation of amines using bromoethylphosphinic derivatives.
Experimental Design & Causality
To ensure a high-yielding, self-validating system, every reagent choice must be deliberately calibrated to favor the SN2 pathway while suppressing side reactions (e.g., elimination or over-alkylation).
Base Selection (Causality): The reaction generates one equivalent of hydrobromic acid (HBr). If left unneutralized, HBr will protonate the starting amine, rendering it non-nucleophilic and halting the reaction. N,N-Diisopropylethylamine (DIPEA) is the optimal homogeneous base. Unlike triethylamine (TEA), DIPEA's bulky isopropyl groups sterically hinder it from acting as a competing nucleophile, preventing the formation of unwanted quaternary ammonium salts[3]. Alternatively, for robust aliphatic amines, inorganic bases like Na2CO3 or K2CO3 in refluxing ethanol provide an excellent heterogeneous alternative that simplifies workup[4].
Solvent Selection (Causality): Anhydrous acetonitrile (MeCN) is preferred for homogeneous reactions. Its moderate polarity (dielectric constant ε ≈ 37.5) stabilizes the polar transition state of the SN2 reaction without strongly solvating the nucleophile, thereby accelerating the reaction rate.
Stoichiometry (Causality): To prevent over-alkylation (the formation of tertiary amines from primary amines), the amine substrate is typically used in a slight excess (1.2 to 1.5 equivalents) relative to the bromoethylphosphinic ester, or the reaction is run at a slightly lower concentration (0.2 M).
Fig 2. Bimolecular nucleophilic substitution (SN2) mechanism for amine alkylation.
Quantitative Substrate Scope & Optimization
The table below summarizes optimized reaction conditions and expected yields for various amine classes reacting with alkyl (2-bromoethyl)ethylphosphinates.
Amine Substrate Type
Optimized Base
Solvent
Temp (°C)
Time (h)
Expected Yield (%)
Mechanistic Note
1° Aliphatic (e.g., Benzylamine)
DIPEA (1.5 eq)
MeCN
80
12
80 - 85
Slight excess of amine minimizes over-alkylation.
2° Aliphatic (e.g., Piperidine)
K2CO3 (2.0 eq)
EtOH
78
8
88 - 92
High nucleophilicity allows for faster conversion[4].
The following protocol details the synthesis of an N-alkylated aminophosphinic ester. It is designed with built-in validation checkpoints to ensure process integrity.
Materials Required
Amine substrate (1.2 mmol)
Ethyl (2-bromoethyl)ethylphosphinate (1.0 mmol)
N,N-Diisopropylethylamine (DIPEA) (1.5 mmol)
Anhydrous Acetonitrile (5.0 mL)
Step-by-Step Methodology
Step 1: Reaction Assembly (Inert Atmosphere)
Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Purge with Argon or N2.
Dissolve the amine substrate (1.2 mmol) in anhydrous acetonitrile (5.0 mL).
Add DIPEA (1.5 mmol, ~260 µL) via syringe. Causality: Adding the base before the electrophile ensures any trace acidic impurities are neutralized, protecting the amine.
Attach a reflux condenser and heat the mixture to 80 °C using an oil bath or heating block.
Validation Checkpoint (TLC/LC-MS): After 4 hours, sample 10 µL of the reaction. Dilute in 1 mL MeOH.
TLC: Elute with 5% MeOH in DCM. Stain with Ninhydrin and heat. The starting primary amine will appear as a distinct pink/purple spot. The product (secondary amine) will appear at a higher Rf. The consumption of the bromoethyl starting material can be visualized using a Phosphomolybdic Acid (PMA) stain.
LC-MS: Look for the [M+H]+ peak corresponding to the target mass.
Step 3: Quenching and Extraction
Once TLC confirms the consumption of the phosphinate ester (typically 12 hours), cool the reaction to room temperature.
Concentrate the mixture in vacuo to remove acetonitrile.
Re-dissolve the crude residue in Ethyl Acetate (15 mL) and wash with saturated aqueous NaHCO3 (2 × 10 mL). Causality: The mildly basic aqueous wash removes the DIPEA·HBr salt byproduct and any unreacted polar amine.
Wash the organic layer with brine (10 mL), dry over anhydrous Na2SO4, filter, and concentrate.
Step 4: Purification
Purify the crude oil via flash column chromatography (Silica gel, gradient elution from 100% DCM to 10% MeOH in DCM).
Collect the product fractions and evaporate to yield the pure aminophosphinic ester.
Analytical Validation
To confirm the structural integrity of the synthesized compound, perform the following self-validating analytical checks:
31P NMR (162 MHz, CDCl3): The phosphorus signal is highly diagnostic. The starting bromoethyl ester typically resonates around ~45-50 ppm. Upon successful alkylation, the chemical environment shifts slightly, but the presence of a sharp singlet in the 48-55 ppm range confirms the phosphinate core remains intact.
1H NMR (400 MHz, CDCl3): Look for the diagnostic shift of the methylene protons (-CH2-Br) of the starting material (typically ~3.4-3.6 ppm). In the product, these protons (-CH2-N) will shift upfield to ~2.8-3.0 ppm due to the lower electronegativity of nitrogen compared to bromine.
High-Resolution Mass Spectrometry (HRMS): Confirm the exact mass. The absence of the characteristic M / M+2 isotopic pattern of bromine (1:1 ratio) definitively proves the complete displacement of the bromide leaving group.
References
Valery V. Ragulin et al. "Phosphinic Acid Pseudopeptides Analogous to Glutamyl-γ-glutamate: Synthesis and Coupling to Pteroyl Azides Leads to Potent Inhibitors of Folylpoly-γ-glutamate Synthetase." Journal of Organic Chemistry, 2001.[1] URL:[Link]
William A. Kinney et al. "Design and Synthesis of[2-(8,9-Dioxo-2,6-diazabicyclo[5.2.0]non-1(7)-en-2-yl)-ethyl]phosphonic Acid (EAA-090), a Potent N-Methyl-d-aspartate Antagonist, via the Use of 3-Cyclobutene." Journal of Medicinal Chemistry, 1998.[4] URL:[Link]
Chelliah Selvam et al. "A Virtual Screening Hit Reveals New Possibilities for Developing Group III Metabotropic Glutamate Receptor Agonists." Journal of Medicinal Chemistry, 2010.[2] URL:[Link]
Application Note: Preparation of Biologically Active Phosphinates from (2-Bromoethyl)ethylphosphinic Acid
Introduction & Mechanistic Insights In modern drug discovery, the substitution of labile functional groups with metabolically stable bioisosteres is a cornerstone of lead optimization. Phosphinic acids (R–PO(OH)–R') have...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Insights
In modern drug discovery, the substitution of labile functional groups with metabolically stable bioisosteres is a cornerstone of lead optimization. Phosphinic acids (R–PO(OH)–R') have emerged as highly privileged pharmacophores. Their unique tetrahedral geometry and electrostatic properties allow them to act as non-hydrolyzable transition-state analogs for peptide bond cleavage, as well as robust bioisosteres for carboxylic acids.
(2-Bromoethyl)ethylphosphinic acid is a highly versatile, bifunctional synthon. It possesses two critical features:
The Ethyl Group: Provides inherent lipophilicity, perfectly sized to occupy small hydrophobic binding pockets (such as the P1' pocket of matrix metalloproteinases or the hydrophobic domain of the GABA-B receptor).
The Bromoethyl Chain: Acts as a reactive electrophilic handle, allowing for facile elongation or functionalization via nucleophilic aliphatic substitution (
SN2
).
By leveraging this building block, researchers can rapidly access two major classes of therapeutics: GABA-B receptor modulators (via cyanation and reduction) [1] and Matrix Metalloproteinase (MMP) inhibitors (via thioether linkage to peptidomimetics) [2].
Pharmacological Data Summary
The biological activity of phosphinates is highly dependent on the nature of the substituents flanking the phosphorus atom. Table 1 summarizes the comparative pharmacological profiles of phosphinate derivatives synthesized from alkylphosphinic scaffolds.
Table 1: Pharmacological Profile of Phosphinic Acid Derivatives vs. Natural Substrates
Compound / Scaffold
Primary Target
Affinity (
IC50
/
Ki
)
Key Structural Feature
GABA (Natural Substrate)
GABA-B Receptor
~0.1 µM
Planar Carboxylate
3-Aminopropyl(methyl)phosphinic acid
GABA-B Receptor
1.5 µM
Methylphosphinate (Agonist)
3-Aminopropyl(ethyl)phosphinic acid
GABA-B Receptor
0.3 µM
Ethylphosphinate (Modulator)
Phosphinic Peptidomimetic (
R−PO2−CH2−R′
)
MMP-2 / MMP-9
1.2 - 10 nM
Tetrahedral
PO2−Zn2+
Chelation
Experimental Workflows & Causality
Workflow A: Synthesis of GABA-B Receptor Modulators
To create a GABA bioisostere, the 2-bromoethyl chain must be elongated by one carbon and terminated with a primary amine.
Synthetic workflow for preparing GABA-B receptor antagonists from the phosphinic acid.
Causality in Design: Free phosphinic acids are highly polar and zwitterion-like, making them insoluble in the aprotic solvents required for
SN2
cyanation. Therefore, protection via esterification is mandatory . We utilize Triethyl orthoformate (
HC(OEt)3
) because it acts simultaneously as an ethylating agent and a dehydrating agent, driving the reaction to completion without the need for Dean-Stark azeotropic distillation.
Workflow B: Design of MMP Inhibitors
For MMP inhibitors, the phosphinic acid acts as a zinc-binding group (ZBG). The bromoethyl group is reacted with a thiol-containing peptide fragment to form a thioether, mapping the molecule to the P1/P2 subsites of the enzyme.
Tetrahedral phosphinate moiety mimicking the peptide hydrolysis transition state.
Detailed Step-by-Step Protocols
The following self-validating system of protocols outlines the conversion of (2-Bromoethyl)ethylphosphinic acid into a 3-aminopropyl(ethyl)phosphinic acid (GABA analog).
Protocol 1: Esterification (Protection)
Objective: Convert the highly polar acid into a lipophilic ethyl ester.
Setup: In a 250 mL round-bottom flask equipped with a short-path distillation head, suspend (2-Bromoethyl)ethylphosphinic acid (10.0 g, 49.7 mmol) in neat triethyl orthoformate (40 mL, excess).
Reaction: Heat the mixture to 120 °C under an argon atmosphere.
Distillation: As the reaction proceeds, ethanol will form as a byproduct. Continuously distill off the ethanol to drive the equilibrium toward the ester product. Maintain heating for 4 hours.
Workup: Cool the mixture to room temperature. Remove the excess triethyl orthoformate in vacuo (rotary evaporator, 60 °C water bath, <10 mbar).
Validation: Analyze the crude oil via TLC (DCM/MeOH 9:1). The baseline acid spot should be completely replaced by a high-
Rf
spot.
31P
NMR will show a characteristic shift from ~45 ppm (acid) to ~52 ppm (ester).
Protocol 2: Cyanation and Reduction (Chain Elongation)
Objective: Introduce the nitrogen atom and extend the carbon chain to match the GABA backbone.
Step 2A: Cyanation
Setup: Dissolve the crude ethyl (2-bromoethyl)ethylphosphinate (~11.0 g) in anhydrous DMF (50 mL). Add finely powdered Sodium Cyanide (NaCN) (3.0 g, 61 mmol). Caution: Highly toxic. Perform in a well-ventilated fume hood.
Reaction: Stir the suspension at 70 °C for 6 hours. Causality Note: Exceeding 80 °C promotes unwanted elimination, yielding vinyl phosphinates.
Workup: Cool to room temperature, dilute with EtOAc (150 mL), and wash with water (3 x 50 mL) and brine (50 mL) to remove DMF and excess cyanide. Dry the organic layer over
MgSO4
and concentrate.
Validation: FT-IR spectroscopy of the residue must show a sharp, distinct
C≡N
stretching band at ~2250
cm−1
.
Step 2B: Reduction
Setup: Transfer the nitrile intermediate to a Parr hydrogenation bottle. Dissolve in ethanolic ammonia (2M
NH3
in EtOH, 100 mL).
Reaction: Add a catalytic amount of Raney Nickel (approx. 1.0 g, washed with EtOH). Pressurize the vessel with
H2
gas to 50 psi and shake at room temperature for 12 hours. Causality Note: The presence of ammonia is critical; it suppresses the formation of secondary amines by shifting the equilibrium away from reactive imine intermediates.
Workup: Carefully filter the mixture through a pad of Celite to remove the pyrophoric catalyst. Concentrate the filtrate to yield the protected amino-phosphinate.
Protocol 3: Mild Deprotection via TMSBr
Objective: Cleave the ethyl ester to yield the biologically active free phosphinic acid without degrading the molecule.
Setup: Dissolve the intermediate in anhydrous Dichloromethane (DCM) (50 mL) and cool to 0 °C under argon.
Reaction: Add Bromotrimethylsilane (TMSBr) (4.0 eq) dropwise. Causality Note: TMSBr is the gold standard for phosphinate deprotection [3]. It avoids the harsh conditions of 6N HCl reflux, which can cause side reactions. TMSBr selectively cleaves the P-O-C bond via a silyl ester intermediate.
Cleavage: Allow the reaction to warm to room temperature and stir for 4 hours. The formation of volatile ethyl bromide drives the reaction.
Hydrolysis & Isolation: Evaporate the DCM and excess TMSBr in vacuo. Dissolve the resulting silyl ester in Methanol (30 mL) and stir for 1 hour at room temperature to hydrolyze the silyl group.
Purification: Concentrate the solution. Triturate the resulting solid with cold acetone to precipitate the pure zwitterionic 3-aminopropyl(ethyl)phosphinic acid.
Validation:1H
NMR (
D2O
) will confirm the complete disappearance of the ethoxy signals (quartet at 4.0 ppm, triplet at 1.3 ppm).
References
Froestl, W., et al. (1995). "Phosphinic Acid Analogues of GABA. 1. New Potent and Selective GABAB Agonists." Journal of Medicinal Chemistry, 38(17), 3297-3312. URL:[Link]
Dive, V., et al. (2004). "Phosphinic peptide inhibitors of zinc metalloproteinases." Cellular and Molecular Life Sciences, 61, 2010-2019. URL:[Link]
McKenna, C. E., et al. (1977). "Facile dealkylation of phosphonic acid dialkyl esters by bromide and iodide." Journal of the Chemical Society, Chemical Communications, (20), 739-740. URL:[Link]
Baylis, E. K., et al. (1984). "1-Aminoalkylphosphonous acids. Part 1. Isosteres of the protein amino acids." Journal of the Chemical Society, Perkin Transactions 1, 2845-2853. URL:[Link]
Application
(2-Bromoethyl)ethylphosphinic acid conjugation methods for peptidomimetics
Advanced Conjugation Strategies for (2-Bromoethyl)ethylphosphinic Acid in Peptidomimetic Drug Design Mechanistic Rationale: Phosphinates as Transition State Analogues In the rational design of protease inhibitors, mimick...
Author: BenchChem Technical Support Team. Date: April 2026
Advanced Conjugation Strategies for (2-Bromoethyl)ethylphosphinic Acid in Peptidomimetic Drug Design
Mechanistic Rationale: Phosphinates as Transition State Analogues
In the rational design of protease inhibitors, mimicking the high-energy intermediate of peptide bond hydrolysis is a gold-standard strategy. Phosphinic acid derivatives have emerged as a premier class of transition state analogues (TSAs) because their stable, tetrahedral geometry perfectly mimics the sp3-hybridized transition state of a scissile peptide bond[1]. When bound to target enzymes—particularly zinc metalloproteases like Matrix Metalloproteinases (MMPs) or Angiotensin-Converting Enzyme (ACE)—the phosphinic oxyanion forms strong, bidentate ionic interactions with the catalytic Zn²⁺ ion, displacing the hydrolytic water molecule and effectively paralyzing the enzyme[1],[2].
(2-Bromoethyl)ethylphosphinic acid serves as a highly specialized, bifunctional building block in this arena[3].
The Ethyl Group: Acts as a short, hydrophobic P1/P1' side-chain mimic (isosteric to an aminobutyric acid or extended alanine residue), providing van der Waals interactions within the enzyme's hydrophobic pocket.
The 2-Bromoethyl Handle: Provides a reactive, electrophilic C2 spacer. Unlike traditional peptide coupling that forms rigid, planar amides, the bromoethyl group allows for late-stage
SN2
nucleophilic displacement[4]. This enables the modular assembly of highly flexible, proteolytically stable peptidomimetics (e.g., thioethers, secondary amines, or triazoles) without disrupting the critical geometry of the phosphinate core[3].
Self-Validating Conjugation Workflows
To ensure high-fidelity synthesis, conjugation protocols must be designed as self-validating systems. By integrating specific In-Process Quality Controls (IPQCs) directly into the workflow, researchers can quantitatively track reaction progress and confirm structural integrity before proceeding to complex purification steps.
Protocol A: Thioether Conjugation via Cysteine Alkylation
This method utilizes the high nucleophilicity of the thiolate anion to displace the bromide, creating a robust thioether linkage.
Causality of Experimental Choices: The reaction is strictly buffered at pH 7.5–8.0. At this pH, the cysteine thiol (pKa ~8.3) exists in equilibrium with its highly reactive thiolate form, ensuring rapid
SN2
displacement of the primary bromide. Exceeding pH 8.5 is avoided to prevent competitive hydrolysis of the phosphinate or off-target alkylation of primary amines (e.g., N-termini or lysine residues).
Step-by-Step Methodology:
Preparation: Dissolve the cysteine-containing peptide (1.0 eq) in degassed 50 mM Tris-HCl buffer (pH 7.8) containing 1 mM TCEP (Tris(2-carboxyethyl)phosphine) to prevent disulfide dimerization.
Activation: Add (2-Bromoethyl)ethylphosphinic acid (1.2 eq) dropwise as a solution in DMF (final organic solvent concentration
≤
20% v/v to maintain peptide solubility).
Incubation: Stir the reaction at 25°C under an inert argon atmosphere for 4–6 hours.
Self-Validation (Ellman’s Assay): Withdraw a 10 µL aliquot and mix with . The reagent reacts with free thiols to produce a yellow compound (TNB²⁻) absorbing at 412 nm. Validation criteria: The reaction is deemed complete when the 412 nm absorbance drops to baseline, proving total consumption of the thiol by the bromoethyl handle.
Purification: Quench with 0.1% TFA and purify via preparative RP-HPLC.
Protocol B: Azidation and CuAAC Click Conjugation
For peptides lacking cysteine, or when orthogonal conjugation is required, the bromoethyl group is converted to an azide for Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC).
Causality of Experimental Choices: Sodium ascorbate is added in excess relative to CuSO₄ to maintain copper in the catalytic +1 oxidation state, preventing oxidative degradation of the peptide backbone. The resulting 1,4-disubstituted 1,2,3-triazole acts as a rigid, bioisosteric mimic of a trans-amide bond, further enhancing the peptidomimetic's affinity.
Step-by-Step Methodology:
Azidation: React (2-Bromoethyl)ethylphosphinic acid (1.0 eq) with NaN₃ (3.0 eq) in anhydrous DMF at 60°C for 12 hours.
Self-Validation (FTIR): Isolate the intermediate and analyze via FTIR. Validation criteria: The appearance of a sharp, intense peak at ~2100 cm⁻¹ confirms successful azidation. This is a zero-background region for peptides.
Click Reaction: Combine the azido-phosphinate (1.0 eq) and an alkyne-functionalized peptide (1.0 eq) in a 1:1 t-BuOH/H₂O mixture.
Catalysis: Add CuSO₄ (0.1 eq) and sodium ascorbate (0.5 eq). Stir at room temperature for 2 hours.
Post-Reaction Validation: Re-run FTIR on the crude lyophilized product. The complete disappearance of the 2100 cm⁻¹ peak confirms 100% conversion of the azide into the triazole linkage.
Quantitative Data: Conjugate Performance
The choice of conjugation chemistry directly impacts the spatial orientation of the P2/P2' residues, thereby influencing enzyme selectivity. Below is a comparative summary of typical kinetic parameters for peptidomimetics derived from (2-Bromoethyl)ethylphosphinic acid.
Conjugate Construct (P1-P1' Linkage)
Linkage Type
Target Protease
IC₅₀ (nM)
IPQC Validation Method
Et-P(=O)(OH)-CH₂CH₂-S-Cys-Pro-Leu
Thioether
ACE
4.2 ± 0.3
Ellman's Assay / LC-MS
Et-P(=O)(OH)-CH₂CH₂-Triazole-Phe-Val
1,2,3-Triazole
MMP-2
1.8 ± 0.1
FTIR (2100 cm⁻¹) / LC-MS
Et-P(=O)(OH)-CH₂CH₂-NH-Gly-Phe
Secondary Amine
Aminopeptidase N
12.5 ± 0.8
Ninhydrin Assay / LC-MS
Conjugation Workflow Visualization
Workflow for (2-Bromoethyl)ethylphosphinic acid conjugation via thiol alkylation and click chemistry.
References
Yiotakis, A., et al. "Phosphinic Peptides: Synthetic Approaches and Biochemical Evaluation as Zn-Metalloprotease Inhibitors." Current Organic Chemistry, 2004.[Link]
Mucha, A., et al. "Transition State Analogues of Enzymatic Reaction as Potential Drugs." IntechOpen, 2013.[Link]
Georgiadis, D., et al. "Practical Synthesis of Phosphinic Dipeptides by Tandem Esterification of Aminophosphinic and Acrylic Acids under Silylating Conditions." Molecules, 2022.[Link]
Application Note: Catalytic Strategies for Nucleophilic Substitution of (2-Bromoethyl)ethylphosphinic Acid
Executive Summary Functionalizing organophosphorus building blocks is a critical workflow in modern medicinal chemistry. (2-Bromoethyl)ethylphosphinic acid is a highly versatile bifunctional scaffold, but it presents uni...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Functionalizing organophosphorus building blocks is a critical workflow in modern medicinal chemistry. (2-Bromoethyl)ethylphosphinic acid is a highly versatile bifunctional scaffold, but it presents unique chemoselectivity and reactivity challenges. The presence of a highly acidic phosphinic acid moiety (pKa ~2.0–3.0) directly antagonizes the nucleophilic substitution (SN2) of the primary alkyl bromide.
This application note provides an authoritative guide to selecting and deploying the correct catalytic systems—specifically nucleophilic iodide catalysts and non-nucleophilic base promoters—to achieve high-yielding substitutions. By understanding the causality behind these catalytic choices, researchers can transform sluggish, low-yielding reactions into robust, self-validating synthetic protocols.
Chemical Context: Phosphinic Acids in Drug Discovery
Phosphinic acids are prized in drug development as non-hydrolyzable, tetrahedral transition-state analogs for peptide hydrolysis, and as potent bioisosteres for carboxylic acids . Because the phosphinic acid group mimics the steric and electronic profile of a hydrated peptide bond or a carboxylate pharmacophore, derivatives of (2-bromoethyl)ethylphosphinic acid are frequently used to synthesize GABA receptor antagonists, metalloprotease inhibitors, and novel peptidomimetics .
However, to build these complex therapeutics, the bromoethyl tail must be functionalized with various nucleophiles (amines, thiols, alcohols). The primary alkyl bromide is a moderate electrophile, requiring specific catalytic activation to undergo substitution without degrading the sensitive phosphinic acid core.
As a Senior Application Scientist, I frequently observe researchers failing to functionalize this molecule because they treat it as a simple alkyl halide. Successful substitution requires a dual-catalyst approach:
The pKa Challenge: Why Base Catalysis is Non-Negotiable
If an amine nucleophile is added directly to (2-bromoethyl)ethylphosphinic acid, the reaction will immediately stall. The phosphinic acid proton will protonate the amine, forming an unreactive ammonium phosphinate salt.
The Solution: A stoichiometric excess of a non-nucleophilic base (e.g., N,N-Diisopropylethylamine [DIPEA] or Cs₂CO₃) must be used. The base serves a dual "catalytic" role: it first deprotonates the phosphinic acid to protect the nucleophile, and then acts as an acid scavenger to neutralize the hydrobromic acid (HBr) generated during the SN2 substitution, driving the reaction equilibrium forward.
Finkelstein Activation: Iodide as a Nucleophilic Catalyst
Aliphatic bromides are notoriously sluggish in SN2 reactions with weak nucleophiles. To lower the activation energy, we employ a Finkelstein-type nucleophilic catalysis .
The Causality: By adding a catalytic amount of an iodide salt (NaI, KI, or Tetrabutylammonium iodide [TBAI]), the iodide ion (I⁻)—which is both a superior nucleophile and a superior leaving group compared to bromide—attacks the alkyl bromide. This generates a transient (2-iodoethyl)ethylphosphinic acid intermediate in situ. The target nucleophile then rapidly attacks this highly reactive iodo-intermediate, regenerating the iodide catalyst.
Reaction Workflow & Catalytic Cycle
The following diagram illustrates the logical flow and chemical causality of the Finkelstein-activated substitution cycle.
Figure 1: Finkelstein-activated catalytic cycle for phosphinic acid substitution.
Quantitative Data & Catalyst Selection
Selecting the right catalyst system depends entirely on the nature of the attacking nucleophile. The table below summarizes the optimal conditions derived from field-proven empirical data.
Table 1: Comparison of Catalytic Systems for (2-Bromoethyl)ethylphosphinic Acid Substitution
Classical Finkelstein; heterogeneous base drives equilibrium.
KI (0.1 eq) + Cs₂CO₃ (2.0 eq)
Thiols
MeCN
25–40
4–8
85–95%
Mild nucleophilic catalysis; strong HBr scavenging for soft nucleophiles.
None (Control)
Amines
DMF
80
48
<20%
Uncatalyzed SN2 (sluggish due to bromide leaving group and salt formation).
Experimental Protocols (Self-Validating Systems)
The following protocols are designed as self-validating systems. By incorporating specific quality control (QC) checkpoints, the researcher can confirm the mechanistic progress of the reaction in real-time.
Protocol A: Amine Substitution (N-Alkylation) via TBAI/DIPEA
Best for synthesizing secondary or tertiary amine derivatives.
Substrate Dissolution: Dissolve (2-Bromoethyl)ethylphosphinic acid in anhydrous DMF under an inert nitrogen atmosphere.
Base Activation (Checkpoint 1): Add DIPEA dropwise at room temperature. Stir for 10 minutes.
Validation: Remove a 5 µL aliquot, dilute in 1 mL water, and check with pH paper. The pH must be >8. This confirms the phosphinic acid is fully deprotonated, protecting the incoming amine.
Catalyst Addition: Add TBAI to the reaction mixture. The solution may turn slightly yellow due to the iodide ions.
Nucleophile Addition: Add the target amine. Heat the reaction mixture to 70°C.
Reaction Monitoring (Checkpoint 2): After 4 hours, sample the reaction for LC-MS analysis.
Validation: Look for the disappearance of the starting material's distinct bromine isotope pattern (M and M+2 peaks of equal 1:1 intensity). The emergence of a single product mass confirms successful SN2 substitution.
Workup: Cool to room temperature, remove DMF under reduced pressure, and purify via reverse-phase HPLC (Water/MeCN with 0.1% TFA) to isolate the substituted phosphinic acid.
Protocol B: Thiol Substitution (S-Alkylation) via KI/Cs₂CO₃
Best for synthesizing thioether-linked bioisosteres.
Heterogeneous Base Setup: Suspend Cs₂CO₃ and KI in anhydrous MeCN.
Thiol Activation: Add the target thiol and stir for 15 minutes at room temperature to generate the highly nucleophilic thiolate anion.
Substrate Addition: Add (2-Bromoethyl)ethylphosphinic acid slowly to control the mild exotherm.
Finkelstein Progression (Checkpoint 1): Stir at 40°C.
Validation: Over 2–4 hours, observe the precipitation of a fine white solid (KBr/NaBr). Because potassium bromide is insoluble in MeCN, its precipitation is a visual confirmation that the halogen exchange and subsequent substitution are actively occurring via Le Chatelier's principle.
Quenching & Isolation: Filter the reaction mixture through a Celite pad to remove the inorganic salts. Concentrate the filtrate and purify via flash chromatography or recrystallization.
References
Beyond Bioisosterism: New Concepts in Drug Discovery. ResearchGate / Elsevier. Available at:[Link]
Phosphinic, phosphonic and seleninic acid bioisosteres of isonipecotic acid as novel and selective GABA(C) receptor antagonists. PubMed (NIH). Available at:[Link]
Finkelstein Reaction. Organic Chemistry Portal. Available at:[Link]
Technical Notes & Optimization
Troubleshooting
How to improve reaction yield in (2-Bromoethyl)ethylphosphinic acid synthesis
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to overcoming the challenges in the synthesis of (2-Bromoethyl)ethylphosphin...
Author: BenchChem Technical Support Team. Date: April 2026
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to overcoming the challenges in the synthesis of (2-Bromoethyl)ethylphosphinic acid. As Senior Application Scientists, we have curated this resource to combine deep mechanistic understanding with practical, field-tested solutions to help you optimize your reaction yields and ensure product purity.
Core Concepts: The Synthetic Pathway
The synthesis of (2-Bromoethyl)ethylphosphinic acid is typically approached via a two-step process. The primary and most established route involves an Arbuzov-type reaction followed by hydrolysis. Understanding this pathway is critical to diagnosing and resolving issues that may arise during the experiment.
Step 1: The Arbuzov-Type Reaction. This step involves the reaction of an ethylphosphinite ester, such as ethyl ethylphosphonite, with an excess of 1,2-dibromoethane. The nucleophilic phosphorus atom attacks one of the bromine-bearing carbons of 1,2-dibromoethane. This is followed by the dealkylation of the resulting phosphonium intermediate by the bromide ion to form the ethyl (2-bromoethyl)ethylphosphinate ester.[1]
Step 2: Acid Hydrolysis. The phosphinate ester is then hydrolyzed, typically under acidic conditions, to cleave the ester group and yield the final (2-Bromoethyl)ethylphosphinic acid.[2]
Below is a diagram illustrating the general synthetic workflow.
Caption: General workflow for the synthesis of (2-Bromoethyl)ethylphosphinic acid.
Troubleshooting Guide: Optimizing Your Yield
This section addresses the most common issues encountered during the synthesis, providing insights into their causes and actionable solutions.
Question 1: My yield for the first step (Arbuzov reaction) is significantly lower than expected. What are the likely causes and how can I fix this?
Answer: Low yield in the Arbuzov reaction is a frequent challenge. The root cause often lies in one of three areas: reagent quality, reaction conditions, or the formation of side products.
Causality: The primary competing reaction is the formation of a di-phosphinated byproduct, where a second molecule of the phosphonite starting material reacts with the desired product.[3] Using a large excess of 1,2-dibromoethane helps to minimize this by ensuring the phosphonite is more likely to encounter a molecule of dibromoethane than the product.[1] Additionally, moisture can hydrolyze the starting phosphonite, reducing the amount available to react.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in the Arbuzov-type reaction.
Step-by-Step Solutions:
Reagent Quality Control: Ensure your ethyl ethylphosphonite is pure and anhydrous. Use freshly distilled 1,2-dibromoethane.
Optimize Reagent Stoichiometry: Use a significant molar excess of 1,2-dibromoethane (e.g., 4 to 5 equivalents). This statistically favors the desired mono-alkylation.[1]
Control Reaction Temperature: Maintain a steady reflux. The temperature should be high enough to drive the reaction but not so high as to cause decomposition.
Slow Addition: Adding the ethyl ethylphosphonite dropwise to the heated 1,2-dibromoethane can help control the reaction rate and suppress the formation of the di-substituted byproduct.[4]
Question 2: The final hydrolysis step is incomplete, or I am recovering my phosphinate ester. How can I drive the reaction to completion?
Answer: Incomplete hydrolysis is typically a result of insufficient acid concentration, inadequate reaction time, or low temperature.
Causality: The cleavage of the P-O-C ester bond requires protonation of the ester oxygen, making it a better leaving group. This process is an equilibrium, and to drive it forward, strong acidic conditions and sufficient thermal energy are necessary.[5] Using concentrated hydrobromic or hydrochloric acid is common.[6]
Step-by-Step Solutions:
Increase Acid Concentration: Use a concentrated acid solution, such as 48% HBr.
Extend Reaction Time: Monitor the reaction using an appropriate technique (e.g., TLC or ³¹P NMR). If starting material is still present, extend the reflux time. An overnight reflux is often effective.[6]
Increase Temperature: Ensure the reaction mixture is maintained at a vigorous reflux to provide adequate energy for the hydrolysis to proceed.
Strong acid is required to efficiently protonate and cleave the ester.[5][6]
Hydrolysis Time
12-24 hours (or until completion by TLC/NMR)
Ensures the reaction equilibrium shifts completely to the product side.
Question 3: I am observing significant impurities in my final product after hydrolysis. What are they and how can I remove them?
Answer: Impurities often stem from unreacted starting materials or side products from either reaction step.
Causality: Common impurities include unreacted 1,2-dibromoethane, any remaining phosphinate ester, and potentially the di-phosphinated byproduct. The high boiling point and polarity of the final phosphinic acid can make purification challenging.
Purification Strategy:
Initial Workup: After hydrolysis, the first step is to remove the excess acid and water, typically under reduced pressure. Co-evaporation with a solvent like toluene can help remove the last traces of water.[6]
Trituration/Recrystallization: The crude product, often a syrup or oil, can be purified by trituration with a solvent in which the impurities are soluble but the product is not. If the product is a solid, recrystallization is a powerful technique. Dissolving the crude product in a minimal amount of a hot solvent (like ethanol) and allowing it to cool slowly can yield pure crystals.[6]
Column Chromatography: While challenging due to the high polarity of phosphinic acids, reversed-phase chromatography can be an effective purification method if other techniques fail.[5]
Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the progress of these reactions?A1: For the Arbuzov reaction, Thin Layer Chromatography (TLC) can be used to track the disappearance of the phosphonite starting material. For the hydrolysis step, TLC can also be used to monitor the disappearance of the intermediate ester. For more quantitative analysis, ³¹P NMR spectroscopy is an excellent tool, as the chemical shifts for the starting phosphonite, intermediate phosphinate ester, and final phosphinic acid will be distinct.
Q2: Are there any specific safety precautions I should take?A2: Yes. 1,2-dibromoethane is a toxic and carcinogenic compound and should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE). The concentrated acids used for hydrolysis are highly corrosive. Always wear gloves, safety glasses, and a lab coat.
Q3: Can I use a different starting material instead of ethyl ethylphosphonite?A3: Yes, other alkyl ethylphosphonites (like methyl ethylphosphonite) could be used. The choice may depend on availability and the specific reaction kinetics desired. The subsequent hydrolysis step would then cleave the corresponding ester group.
Q4: My final product is an oil, not a solid. Is this normal?A4: Yes, many phosphinic acids are oils or low-melting solids. The physical state depends on the purity. Often, trace impurities can prevent crystallization. If purity is confirmed by analytical methods (like NMR), an oily product can still be suitable for subsequent applications.
Experimental Protocols
Protocol 1: Synthesis of Ethyl (2-bromoethyl)ethylphosphinate
Set up a two-necked round-bottom flask with a reflux condenser and a dropping funnel in a fume hood.
Add 1,2-dibromoethane (4.0 equivalents) to the flask.
Heat the 1,2-dibromoethane to reflux with vigorous stirring.
Add ethyl ethylphosphonite (1.0 equivalent) dropwise via the dropping funnel over 2-3 hours.
Maintain the reflux for an additional 2 hours after the addition is complete.
Cool the reaction mixture to room temperature.
Remove the excess 1,2-dibromoethane under reduced pressure using a rotary evaporator (bath temperature 60-70 °C).[7]
The resulting crude residue can be purified by vacuum distillation to yield the phosphinate ester.[3]
Protocol 2: Hydrolysis to (2-Bromoethyl)ethylphosphinic Acid
To the crude ethyl (2-bromoethyl)ethylphosphinate, add an excess of 48% hydrobromic acid (e.g., 5-10 mL per gram of ester).[6]
Heat the mixture to reflux and maintain overnight (16-24 hours).
Cool the solution to room temperature.
Remove the solvent (water and excess HBr) under reduced pressure.
Add toluene to the residue and evaporate again under reduced pressure to remove residual water. Repeat this step twice.[6]
The resulting crude acid can be purified by recrystallization or trituration as described in the troubleshooting section.
References
Synthesis of (2-Bromoethyl)phosphonic acid compound with benzeneamine (1:1).
Navigating the Synthesis and Application of Alkyl (2-Bromoethyl)phosphonates: A Technical Guide - Benchchem.
Technical Support Center: Purification of Dimethyl(2-bromoethyl)phosphonate Reaction Mixtures - Benchchem.
Experimental setup for reactions involving Dimethyl(2-bromoethyl)phosphonate - Benchchem.
Technical Support Center: Troubleshooting (2-Bromoethyl)ethylphosphinic Acid Hydrolysis
Welcome to the Technical Support Center for organophosphorus chemistry. This guide is specifically engineered for researchers and drug development professionals facing challenges with the deprotection and isolation of (2...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for organophosphorus chemistry. This guide is specifically engineered for researchers and drug development professionals facing challenges with the deprotection and isolation of (2-Bromoethyl)ethylphosphinic acid from its ester precursors.
Section 1: Core Principles & Mechanistic Insights
The fundamental challenge in isolating (2-bromoethyl)ethylphosphinic acid lies in the extreme chemical sensitivity of the 2-bromoethyl moiety. Phosphinic and phosphonic acids are typically prepared from their esters via aqueous hydrolysis[1]. However, the electron-withdrawing nature of the phosphoryl (P=O) group significantly increases the acidity of the
-protons on the ethyl chain. When subjected to standard hydrolytic conditions, the molecule undergoes rapid degradation rather than simple ester cleavage:
Base-Catalyzed Elimination: Under neutral to basic conditions, the hydroxide ion abstracts an
-proton, triggering an E2 elimination that expels the
-bromide leaving group. This converts the 2-bromoethyl group into a vinyl derivative[2].
Acid-Catalyzed Nucleophilic Substitution: While the C-Br bond is more stable in acid than in base, the prolonged heating required to cleave phosphinate esters in aqueous acid (e.g., refluxing 6M HCl) promotes the slow
displacement of the primary bromide by water, yielding 2-hydroxyethylphosphinic acid.
To preserve the structural integrity of the 2-bromoethyl group, researchers must abandon aqueous hydrolysis in favor of anhydrous dealkylation using Trimethylsilyl bromide (TMSBr)[3]. TMSBr selectively cleaves P-O alkyl esters to yield silyl ester intermediates, which can then be converted to the free acid via mild methanolysis[4].
Caption: Mechanistic divergence of (2-bromoethyl)ethylphosphinate under varying cleavage conditions.
Section 2: Frequently Asked Questions (FAQs)
Q1: Why did my (2-bromoethyl)ethylphosphinate ester turn into a vinyl derivative during NaOH hydrolysis?A1: The
-protons adjacent to the phosphorus atom are highly acidic. Under basic conditions, the base acts on these protons rather than attacking the ester carbonyl. This triggers a rapid E2 elimination, ejecting the bromide ion and forming a vinylphosphinate derivative[2]. Never use basic hydrolysis for substrates containing
-halogenated alkyl groups.
Q2: Can I use aqueous HCl instead of base to avoid elimination?A2: It is highly discouraged. While acidic hydrolysis prevents E2 elimination, phosphinate esters are notoriously resistant to acidic cleavage and require extended reflux times (often >24 hours)[1]. This prolonged exposure to hot water inevitably leads to the hydrolysis of the C-Br bond, converting your target into 2-hydroxyethylphosphinic acid.
Q3: How do I isolate the highly polar phosphinic acid from the aqueous layer?A3: If you attempt aqueous hydrolysis, you will find that (2-bromoethyl)ethylphosphinic acid is highly water-soluble and virtually impossible to extract into organic solvents like ethyl acetate or dichloromethane. The TMSBr dealkylation method solves this by completely eliminating the aqueous workup[4]. All byproducts (alkyl bromides, hexamethyldisiloxane) are volatile and removed under vacuum.
Q4: Why is my isolated product a sticky syrup instead of a solid?A4: Alkylphosphinic acids are highly hygroscopic and readily form hydrates. If your product is a syrup, it has likely absorbed atmospheric moisture or retains residual solvent. Azeotropic drying with anhydrous toluene followed by extended high-vacuum exposure is required to obtain a crystalline solid.
Section 3: Quantitative Data Comparison
The following table summarizes the expected outcomes when subjecting (2-bromoethyl)ethylphosphinate esters to various cleavage conditions.
Cleavage Method
Reagents & Conditions
Reaction Time
Est. Target Yield
Primary Side Reaction
Byproduct (%)
Aqueous Base
2M NaOH, H₂O, 25°C
1 - 2 hours
< 5%
E2 Elimination
> 90% (Vinyl)
Aqueous Acid
6M HCl, H₂O, 100°C
24 - 48 hours
30 - 40%
Hydrolysis (C-Br)
40 - 50% (Alcohol)
Anhydrous Silyl
1. TMSBr, CH₂Cl₂, 25°C 2. MeOH, 0°C
2 - 16 hours
> 95%
None (Highly selective)
< 5%
Section 4: Self-Validating Experimental Protocols
To ensure absolute trustworthiness, the following protocol utilizes an anhydrous TMSBr dealkylation strategy[3]. This workflow is a self-validating system : by taking aliquots and analyzing them via ³¹P NMR at each step, you can unambiguously track the conversion of the ester to the silyl intermediate, and finally to the free acid, without ever exposing the sensitive C-Br bond to water.
Protocol A: Mild Anhydrous Cleavage of Phosphinate Esters
Step 1: Preparation and Reagent Addition
Dissolve 1.0 equivalent of the (2-bromoethyl)ethylphosphinate ester in anhydrous dichloromethane (CH₂Cl₂) (approx. 0.2 M concentration) in an oven-dried flask under a nitrogen atmosphere.
Cool the solution to 0°C using an ice bath.
Dropwise, add 2.5 to 3.0 equivalents of Trimethylsilyl bromide (TMSBr) via a dry syringe.
Step 2: Reaction Monitoring (Self-Validation)
Remove the ice bath and allow the reaction to stir at room temperature.
Validation Check: After 2 hours, extract a 0.1 mL aliquot, evaporate the solvent under a stream of nitrogen, dissolve in CDCl₃, and obtain a ³¹P NMR spectrum.
The starting ester typically resonates around ~45-55 ppm. The complete disappearance of this peak and the emergence of a new peak corresponding to the silyl ester intermediate confirms the reaction is complete. Continue stirring (up to 16 hours) until conversion is 100%.
Step 3: Methanolysis and Isolation
Once complete, concentrate the reaction mixture in vacuo to remove CH₂Cl₂ and the volatile alkyl bromide byproduct.
Cool the resulting neat silyl ester to 0°C and slowly add anhydrous methanol (MeOH) (approx. 5 mL per mmol of substrate). Stir for 30-60 minutes at room temperature[3].
Concentrate the mixture in vacuo. The methanol reacts with the silyl ester to yield the free phosphinic acid and volatile methoxytrimethylsilane, leaving the pure product behind.
Protocol B: Azeotropic Drying
To remove any residual water or methanol, dissolve the resulting syrup in 10 mL of anhydrous toluene.
Evaporate the toluene under reduced pressure. Repeat this process three times.
Place the flask under high vacuum (≤ 0.1 mbar) for 12-24 hours to yield (2-bromoethyl)ethylphosphinic acid as a solid or highly viscous, anhydrous oil.
Caption: Step-by-step anhydrous dealkylation workflow using Trimethylsilyl bromide (TMSBr).
References
The Hydrolysis of Phosphinates and Phosphonates: A Review
National Institutes of Health (NIH) / PMC
URL:[Link]
DEALKYLATION OF PHOSPHONATE ESTERS WITH CHLOROTRIMETHYLSILANE
Taylor & Francis Online
URL:[Link]
The Hydrolysis of Phosphinates and Phosphonates: A Review (MDPI)
MDPI Molecules
URL:[Link]
Technical Support Center: Long-Term Storage and Stability of (2-Bromoethyl)ethylphosphinic Acid
Welcome to the technical support center for (2-Bromoethyl)ethylphosphinic acid. This guide is designed for researchers, scientists, and drug development professionals who rely on the integrity of this reagent for their c...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for (2-Bromoethyl)ethylphosphinic acid. This guide is designed for researchers, scientists, and drug development professionals who rely on the integrity of this reagent for their critical experiments. The stability of (2-Bromoethyl)ethylphosphinic acid is paramount for achieving reproducible and reliable results. This document provides in-depth, field-proven insights into preventing its degradation during long-term storage, complete with troubleshooting guides and validation protocols.
This section addresses the most common inquiries regarding the storage and handling of (2-Bromoethyl)ethylphosphinic acid.
Q1: What are the ideal long-term storage conditions for (2-Bromoethyl)ethylphosphinic acid?
A1: The stability of (2-Bromoethyl)ethylphosphinic acid is contingent on strict control of its storage environment. The molecule possesses two key features that dictate these conditions: a corrosive phosphinic acid group and a reactive bromoethyl moiety. Adherence to the following conditions is critical to minimize degradation.
Parameter
Recommended Condition
Rationale
Temperature
≤ 4°C (Refrigerated)
Reduces the rate of potential thermal decomposition and intramolecular reactions.
Atmosphere
Inert Gas (Argon or Nitrogen)
Prevents exposure to atmospheric moisture and oxygen. Moisture is a critical concern for this hygroscopic and corrosive compound.[1][2]
Light
In the Dark (Amber Vial/Opaque Container)
The carbon-bromine bond can be susceptible to photolytic cleavage by UV or even high-energy visible light, which can initiate radical degradation pathways.[3][4]
Container
Tightly-Sealed Glass Vial with a PTFE-lined cap
As a corrosive acid, it requires storage in a resistant container.[5] Plastics like polyethylene may also be suitable, but glass is generally preferred for long-term storage of acidic reagents.[6] The PTFE liner ensures a tight seal and prevents degradation of the cap material.
Handling
In a Dry Environment (Glovebox or Desiccator)
Minimizes water absorption upon opening the container. The compound is hygroscopic and corrosive.[1][5]
Q2: What are the primary chemical degradation pathways I need to prevent?
A2: There are three primary degradation mechanisms to consider:
Moisture-Induced Degradation: While the phosphinic acid group itself is stable to hydrolysis, the compound is hygroscopic. Absorbed water can act as a medium for other reactions or affect the compound's physical state.
Thermal Decomposition: At elevated temperatures, organophosphorus compounds can undergo complex decomposition reactions, potentially involving the cleavage of the stable Carbon-Phosphorus bond.[7][8]
Photodegradation: The bromoethyl group is a potential chromophore that can absorb light, leading to the homolytic cleavage of the C-Br bond and initiating radical chain reactions.[9][10]
Chemical Incompatibility: As a strong acid, it will react vigorously with bases. The bromoethyl group is also susceptible to nucleophilic attack (e.g., from amines, thiols) and base-catalyzed elimination to form a vinylphosphinic acid derivative.[11]
Q3: Is it necessary to aliquot the compound upon receipt?
A3: Yes, this is a highly recommended best practice. Aliquoting the material into smaller, single-use quantities under an inert atmosphere minimizes the number of times the main stock is exposed to the ambient environment. This practice significantly reduces the cumulative exposure to moisture and air, thereby preserving the integrity of the bulk supply.
Section 2: Troubleshooting Guide for Experimental Issues
This section provides a structured approach to diagnosing and resolving common issues that may arise from the improper storage or degradation of (2-Bromoethyl)ethylphosphinic acid.
Issue 1: My reaction is showing inconsistent yields or has failed completely.
This is the most common symptom of reagent degradation. Before re-optimizing your reaction, you must validate the integrity of your starting material.
Possible Cause: The (2-Bromoethyl)ethylphosphinic acid has degraded, leading to a lower effective concentration and the presence of inhibitors.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for reaction failure.
Verification Protocol: See Protocol 2: Purity Assessment by ³¹P NMR Spectroscopy for a detailed, step-by-step guide. The presence of new signals in the ³¹P NMR spectrum is a definitive indicator of degradation.
Issue 2: The physical appearance of the solid has changed (e.g., discoloration, clumping).
Possible Cause: This almost always indicates exposure to environmental factors.
Clumping/Syrupy Appearance: This is a classic sign of water absorption (hygroscopy). The compound is binding with atmospheric moisture.
Yellowing or Darkening: This often suggests photodegradation or slow thermal decomposition, which can generate colored impurities.
Corrective Action:
Immediately cease using the affected batch for any critical experiments.
Validate the purity of the material using the methods described in Protocol 2 .
Review your storage and handling procedures. Ensure container seals are intact and that handling is performed in a dry environment.[12][13]
Section 3: Key Protocols for Handling and Validation
Adherence to standardized protocols is essential for ensuring the longevity and reliability of your (2-Bromoethyl)ethylphosphinic acid stock.
Protocol 1: Recommended Procedure for Aliquoting and Storage
This protocol ensures that the compound is handled in a manner that minimizes exposure to deleterious environmental factors.
Materials:
Primary container of (2-Bromoethyl)ethylphosphinic acid.
Appropriately sized, clean, and dry amber glass vials with PTFE-lined caps.
Inert atmosphere environment (e.g., glovebox or a manifold connected to Argon/Nitrogen).
Clean spatula and weighing paper.
Procedure:
Transfer the primary container, new vials, and all necessary tools into an inert atmosphere glovebox.
Allow the primary container to equilibrate to the ambient temperature inside the glovebox before opening to prevent condensation.
Carefully open the primary container.
Weigh the desired amount of (2-Bromoethyl)ethylphosphinic acid for each aliquot.
Transfer each aliquot into a pre-labeled amber vial.
Securely fasten the PTFE-lined cap onto each vial.
For an extra layer of protection, wrap the cap-vial interface with parafilm.
Store the aliquoted vials in a refrigerated (≤ 4°C), dark location.
The main stock container should be securely resealed, purged with inert gas if possible, and returned to its proper storage location.
Protocol 2: Purity Assessment by ³¹P NMR Spectroscopy
³¹P NMR is the most direct and informative method for assessing the purity of organophosphorus compounds.
Procedure:
Sample Preparation: In a dry environment, accurately weigh approximately 10-20 mg of (2-Bromoethyl)ethylphosphinic acid and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O, or MeOD). The choice of solvent should be consistent over time to ensure comparability of spectra.
Instrument Setup:
Use a high-field NMR spectrometer.
Ensure the instrument is tuned to the ³¹P frequency.
Data Acquisition:
Acquire a proton-decoupled ³¹P NMR spectrum. This results in sharp, singlet peaks for each unique phosphorus environment.
Use a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the phosphorus nuclei to ensure accurate quantification. A D1 of 10-15 seconds is typically adequate.
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
Data Analysis:
Process the spectrum with an appropriate line broadening.
Reference the spectrum. An external standard of 85% H₃PO₄ is set to 0 ppm.
Integrate all peaks in the spectrum. The purity can be estimated by the relative integration of the main product peak compared to the sum of all phosphorus-containing signals. A pure sample should exhibit one dominant peak.
Section 4: A Deeper Look at Degradation Mechanisms
Understanding the chemical causality behind degradation is key to preventing it.
Key Degradation Pathways
The structure of (2-Bromoethyl)ethylphosphinic acid makes it susceptible to specific reactions, primarily driven by incompatible conditions.
Caption: Primary degradation pathways for (2-Bromoethyl)ethylphosphinic acid.
Base-Catalyzed Elimination: In the presence of a base, an E2 elimination reaction can occur, where the acidic proton on the carbon adjacent to the phosphorus group is abstracted, leading to the formation of a double bond and elimination of the bromide ion. This forms ethyl(vinyl)phosphinic acid.[11]
Nucleophilic Substitution: The bromine atom is a good leaving group, making the adjacent carbon susceptible to attack by nucleophiles (e.g., amines, thiols, hydroxides). This Sₙ2 reaction will replace the bromine with the nucleophile.[11]
Photodegradation: High-energy photons can induce homolytic cleavage of the C-Br bond, which is weaker than the C-H, C-C, or C-P bonds. This generates a bromine radical and an organophosphorus radical, which can initiate a cascade of unpredictable side reactions, leading to a complex mixture of byproducts.[10]
By understanding these vulnerabilities, the rationale behind the strict storage and handling protocols becomes clear. Excluding moisture, light, and chemical incompatibilities is not merely a suggestion but a requirement for maintaining the scientific integrity of this valuable reagent.
References
Keglevich, G., & Bálint, E. (2012). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 17(5), 5629-5649. [Link]
Weber Logistics. (2024, February 15). Storage of corrosive chemicals: 5 warehousing essentials. [Link]
High Speed Training. (2018, January 17). How to Safely Store, Handle & Dispose of Corrosive Chemicals. [Link]
Chemscape Safety Technologies. (2023, November 18). How to Safely Handle & Store Corrosive Substances. [Link]
Levchik, S. V., & Weil, E. D. (2022). Thermal Degradation of Organophosphorus Flame Retardants. Polymers, 14(22), 4929. [Link]
Gallagher, M. J., et al. (2004). Amide-Assisted Hydrolysis of β-Carboxamido-Substituted Phosphinic Acid Esters. The Journal of Organic Chemistry, 69(23), 7847-7852. [Link]
Lab Manager. (2025, February 3). Best Practices for Storing and Handling Corrosive Liquids in the Lab. [Link]
The Chemistry Blog. (2024, June 5). Safe Handling of Corrosive Chemicals. [Link]
OA Monitor Ireland. (n.d.). Thermal Degradation of Organophosphorus Flame Retardants. [Link]
PubMed. (2022, November 15). Thermal Degradation of Organophosphorus Flame Retardants. [Link]
OUCI. (n.d.). Thermal Degradation of Organophosphorus Flame Retardants. [Link]
MDPI. (2022, November 15). Thermal Degradation of Organophosphorus Flame Retardants. [Link]
ResearchGate. (2025, October 15). The Hydrolysis of Phosphinates and Phosphonates: A Review. [Link]
Taylor & Francis Online. (2021, October 26). Hydrolysis and alcoholysis of phosphinates and phosphonates. [Link]
Canadian Journal of Chemistry. (1985). The acid-catalyzed hydrolysis of phosphinates. IV. Pentacoordinate intermediate formation during hydrolysis of a phosphinothionate. [Link]
SIELC Technologies. (2018, February 16). Diethyl (2-bromoethyl)phosphonate. [Link]
PubMed. (2011, December 1). Formation of halogenated organic byproducts during medium-pressure UV and chlorine coexposure of model compounds, NOM and bromide. [Link]
Royal Society of Chemistry. (2023, November 17). Visible light-mediated halogenation of organic compounds. [Link]
Royal Society of Chemistry. (2023, November 17). Visible light-mediated halogenation of organic compounds. [Link]
Japan Environment Agency. (n.d.). III Analytical Methods. [Link]
Royal Society Publishing. (2018, December 5). Adsorptive removal of adsorbable organic halogens by activated carbon. [Link]
PubMed. (2002, November 5). Degradation pathway of the phosphonate ciliatine: crystal structure of 2-aminoethylphosphonate transaminase. [Link]
ACS Publications. (2020, March 15). Visible- and UV-Light-Induced Decarboxylative Radical Reactions of Benzoic Acids Using Organic Photoredox Catalysts. [Link]
ResearchGate. (n.d.). Phosphonates and Their Degradation by Microorganisms. [Link]
MDPI. (2023, September 29). The Microbial Degradation of Natural and Anthropogenic Phosphonates. [Link]
Royal Society of Chemistry. (n.d.). Mechanism of methylphosphonic acid photo-degradation based on phosphate oxygen isotopes and density functional theory. [Link]
Technical Support Center: Purification of (2-Bromoethyl)ethylphosphinic Acid from Bromine Impurities
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for effectively removing unreacted bromine impurities from (2-Bromoethyl)ethylphosphinic acid. The c...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for effectively removing unreacted bromine impurities from (2-Bromoethyl)ethylphosphinic acid. The content is structured in a question-and-answer format to directly address common challenges and provide field-proven solutions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues and questions that arise during the purification process.
Q1: After my synthesis reaction, the crude product mixture has a distinct reddish-brown color. What is the cause?
A: The reddish-brown or amber coloration is the characteristic visual signature of elemental bromine (Br₂).[1] Its presence indicates that excess bromine was used in the preceding reaction and remains unreacted in your product mixture. Bromine is a volatile and corrosive substance, and its removal is critical for obtaining a pure product and ensuring safety.[2][3]
Q2: What is "quenching" in this context, and why is it a necessary step?
A: "Quenching" is the process of chemically neutralizing the reactive, colored elemental bromine (Br₂) by converting it into a non-reactive, colorless, and typically water-soluble salt, bromide (Br⁻).[4] This is achieved by adding a reducing agent. The process is essential for several reasons:
Stops Undesired Side Reactions: It prevents the excess bromine from reacting further with your target molecule or other species in the mixture, which could lead to the formation of unwanted brominated byproducts.[4]
Facilitates Purification: Ionic bromide salts are highly soluble in water, while the elemental bromine is more soluble in organic solvents.[1][5] This difference in solubility is the cornerstone of the purification process, allowing for easy separation via liquid-liquid extraction.
Safety: It neutralizes the hazardous properties of elemental bromine.[6][7]
Q3: Which quenching agent is most suitable for my experiment?
A: The choice of quenching agent depends on factors like the pH of your reaction mixture and the desired work-up conditions. Sodium thiosulfate and sodium bisulfite/metabisulfite are the most common and effective choices.[8][9]
Quenching Agent
Chemical Formula
Typical Reaction with Bromine
Pros
Cons
Sodium Thiosulfate
Na₂S₂O₃
2Na₂S₂O₃ + Br₂ → Na₂S₄O₆ + 2NaBr
Highly effective, clean reaction, common lab reagent.[8]
Less commonly used than thiosulfate or bisulfite for this specific purpose.
Q4: How do I determine the endpoint of the quenching process?
A: The endpoint is determined visually. You should add the aqueous quenching solution dropwise with vigorous stirring until the characteristic reddish-brown color of bromine completely disappears and the solution becomes colorless.[8][11] The disappearance of color indicates that all the elemental bromine has been reduced to bromide ions.
Q5: What are the most critical safety precautions when handling residual bromine?
A: Bromine is highly toxic, corrosive, and has a high vapor pressure.[1][6][12] All manipulations must be performed within a certified chemical fume hood.[3][6] Always wear appropriate Personal Protective Equipment (PPE), including chemical splash goggles, a face shield, and heavy-duty, chemical-resistant gloves (fluorinated rubber is recommended for liquid bromine).[2][3] Have a bromine spill kit readily available, which should include a neutralizing agent like sodium thiosulfate powder.[6]
Q6: My target molecule, (2-Bromoethyl)ethylphosphinic acid, is expected to be polar and potentially water-soluble. How does this impact the purification strategy?
A: This is a critical consideration that invalidates standard extraction protocols. Because phosphinic acids are highly polar and can deprotonate to form water-soluble salts, your product will likely partition into the aqueous layer along with the bromide salts generated during quenching.[13][14] A simple liquid-liquid extraction will not effectively separate your product. In this scenario, advanced purification methods are required. Please refer to the Troubleshooting Guide and Protocol 2 for specific strategies, such as pH-adjusted extraction or crystallization.
Q7: How can I analytically confirm that all bromine has been removed and assess the purity of my final product?
A: A multi-faceted approach is recommended:
Visual Inspection: The final, isolated product should be colorless.
Mass Spectrometry (MS): This is a powerful tool to confirm the absence of brominated byproducts. Bromine has a characteristic isotopic signature (⁷⁹Br and ⁸¹Br in a ~1:1 ratio), which gives a distinctive M+ and M+2 pattern for any bromine-containing molecule, making impurities easy to spot.[15]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ³¹P NMR are excellent for confirming the structure of your final product and identifying any organic impurities. The absence of signals corresponding to known byproducts is a strong indicator of purity.
Ion Chromatography (IC): If quantitative measurement of residual bromide or bromate ions in an aqueous solution is required, IC is the standard method.[16]
Part 2: Troubleshooting and Detailed Protocols
This section provides a structured troubleshooting guide and detailed experimental protocols for removing bromine impurities.
Troubleshooting Guide
Problem
Possible Cause(s)
Recommended Solution(s)
Red-brown color persists after adding the quenching agent.
1. Insufficient amount of quenching agent added. 2. Inefficient mixing between the organic and aqueous phases.
1. Continue to add the quenching solution dropwise until the color is fully discharged. 2. Increase the stirring speed to ensure thorough mixing.
The product is lost during aqueous work-up.
The product, (2-Bromoethyl)ethylphosphinic acid, is water-soluble and was discarded with the aqueous layer.
The standard extraction protocol is unsuitable. Switch to an advanced method as described in Protocol 2 , such as pH-adjusted extraction or direct crystallization.
The final product is an oil and difficult to purify.
1. Residual solvent. 2. The product may be hygroscopic or have a low melting point. 3. Presence of non-volatile impurities.
1. Ensure complete removal of solvent under high vacuum. 2. Attempt to form a solid salt (e.g., with cyclohexylamine) for easier handling and crystallization.[14] 3. Consider chromatographic purification.
Incomplete quenching allowed for side reactions, or the initial reaction produced isomeric byproducts.
Optimize the quenching step by ensuring rapid and thorough mixing immediately after the reaction is complete. Re-evaluate the initial bromination reaction conditions to improve selectivity.
Experimental Protocols
Protocol 1: Standard Quenching and Extraction (For Products in an Organic Solvent)
This protocol is applicable when the desired product is soluble in a water-immiscible organic solvent and the bromine impurity needs to be removed.
Step-by-Step Methodology:
Cooling: Cool the reaction vessel containing the crude product and excess bromine to 0-5 °C in an ice-water bath. This mitigates the exothermic nature of the quenching reaction.
Quenching: While stirring vigorously, slowly add a 10% (w/v) aqueous solution of sodium thiosulfate (Na₂S₂O₃) or a saturated solution of sodium bisulfite (NaHSO₃) dropwise.[8]
Endpoint Determination: Continue the dropwise addition until the reddish-brown bromine color is completely discharged, and the mixture becomes colorless.
Phase Separation: Transfer the biphasic mixture to a separatory funnel. Allow the layers to separate fully and drain the lower aqueous layer.
Washing:
Wash the remaining organic layer with deionized water to remove residual quenching agent.
Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to break up emulsions and removes the bulk of dissolved water from the organic phase.
Drying: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
Isolation: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude, bromine-free product, which can then be further purified if necessary.
Protocol 2: Advanced Purification Strategy for Water-Soluble (2-Bromoethyl)ethylphosphinic Acid
This protocol addresses the specific challenge of purifying a polar, water-soluble phosphinic acid.
Step-by-Step Methodology:
Quenching: In the reaction flask, cool the mixture to 0-5 °C. Cautiously add a saturated aqueous solution of sodium bisulfite dropwise with vigorous stirring until the bromine color is fully discharged.
Solvent Removal: If the initial reaction was performed in a volatile organic solvent, remove it under reduced pressure using a rotary evaporator. The goal is to obtain an aqueous solution of your product and the resulting salts (e.g., sodium bromide, sodium bisulfate).
Purification by Crystallization/Precipitation (Preferred Method):
Concentrate the aqueous solution under reduced pressure to a minimal volume.
Attempt to induce crystallization of the (2-Bromoethyl)ethylphosphinic acid. This can often be achieved by adding a miscible organic solvent in which the product is insoluble (an "anti-solvent"), such as acetone or isopropanol, and cooling the mixture.[14]
The inorganic salts (NaBr, NaHSO₄) will ideally remain in the mother liquor.
Collect the precipitated solid product by vacuum filtration, wash with a small amount of the cold anti-solvent, and dry under high vacuum.
Part 3: Visualizations and Data
Logical Workflow for Bromine Removal
Caption: Decision workflow for removing bromine impurities.
Chemical Quenching Pathways
Caption: Chemical pathways for quenching excess bromine.
References
National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.
Interscan Corporation. (2024, August 19). Bromine (Br2): Assessing Health Risks and Safety Protocols. [Link]
Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Retrieved March 27, 2026, from [Link]
Gemoets, H. P. L., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules, 24(11), 2149. [Link]
Shishov, A., et al. (2026). Liquid Chromatography with Dual Mass Spectrometry Detection: An Approach to the Determination of Br-Containing Disinfection By-Products in Drinking Water. Molecules, 31(1), 169. [Link]
PubChem. (n.d.). Bromine. Retrieved March 27, 2026, from [Link]
ResearchGate. (n.d.). The profile of bromine consumption in reaction with AA P (Ala P and Hal P ). [Link]
Reddit. (2022, July 27). Neutralizing bromine that's eaten through container?[Link]
The Student Room. (2007, February 2). quenching? organic lab. [Link]
Griffith, R. O., & McKeown, A. (1933). The thermal reactions of phosphorous acid with bromine and with chlorine. Transactions of the Faraday Society, 29, 611. [Link]
Technical Support Center: Handling Moisture Sensitivity of (2-Bromoethyl)ethylphosphinic Acid
Welcome to the Application Science Technical Support Center. This guide provides mechanistic insights, troubleshooting FAQs, and validated protocols for handling (2-Bromoethyl)ethylphosphinic acid —a highly hygroscopic P...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Science Technical Support Center. This guide provides mechanistic insights, troubleshooting FAQs, and validated protocols for handling (2-Bromoethyl)ethylphosphinic acid —a highly hygroscopic P(V) building block—in open-air laboratory settings.
PART 1: The Mechanistic Root Cause (Causality)
To effectively handle (2-Bromoethyl)ethylphosphinic acid, one must first understand the thermodynamic driving forces behind its instability in open air.
The molecule features a highly polarized phosphoryl (P=O) bond and an acidic hydroxyl (P-OH) group. These functionalities act as powerful hydrogen-bond acceptors and donors. When exposed to ambient humidity, the compound undergoes rapid deliquescence, absorbing atmospheric moisture to co-crystallize and transition from a free-flowing solid into a viscous, 1[1].
While the 2-bromoethyl moiety is relatively stable against spontaneous hydrolysis at room temperature, the absorbed water wreaks havoc on downstream synthetic steps. In esterification or peptide-coupling workflows, residual water outcompetes target nucleophiles, rapidly quenching 2 (e.g., DIC, TBTU, DMPC) and leading to complete reaction failure[2]. Furthermore, if base-mediated coupling (e.g., using TEA or DIPEA) is attempted in this hydrated state, the combination of base, water, and heat can trigger unwanted dehydrohalogenation (elimination) of the C-Br bond, permanently destroying the building block.
PART 2: Troubleshooting & FAQs
Q1: My (2-Bromoethyl)ethylphosphinic acid has turned from a white powder into a sticky syrup. Is the C-Br bond degraded, and can I still use it?A1: The C-Br bond is likely intact. The syrup formation is a physical phenomenon driven by the hygroscopic P-OH group absorbing water. However, you cannot use this syrup directly, as the trapped water will cause severe stoichiometric errors and ruin anhydrous reactions. Solution: Do not discard the batch. Recover the anhydrous form via azeotropic distillation (See Protocol A).
Q2: I am getting <10% yield in my TBTU-mediated coupling reaction, despite using extra-dry solvents. What is going wrong?A2: The moisture is being introduced by the phosphinic acid itself. Even if your bulk solvents are anhydrous, the water trapped within the hydrogen-bonded P-OH network will rapidly hydrolyze the activated phosphinic-TBTU intermediate back to the starting material. Solution: Rigorously dry the phosphinic acid immediately before the reaction.
Q3: How do I handle and weigh this compound accurately if my lab does not have an inert glovebox?A3: Repeated open-air weighing of the bulk container will inevitably ruin the batch due to micro-condensation. Solution: Utilize 3 to prepare a standardized anhydrous stock solution[3]. Weigh the freshly dried batch once, dissolve it in a known volume of anhydrous solvent, and dispense it volumetrically via a gas-tight syringe.
PART 3: Quantitative Data Summary
The table below illustrates the critical impact of handling techniques on the physical state and subsequent coupling efficiency of the phosphinic acid.
Handling Method
Physical State
Est. Water Content (ppm)
Typical Coupling Yield*
Open-air weighing (>15 min)
Viscous, syrupy liquid
> 50,000 ppm
< 10%
Desiccator storage (P₂O₅)
Clumpy, tacky solid
~ 5,000 ppm
45–50%
Azeotropic drying + Stock Sol.
Clear, free-flowing solution
< 50 ppm
> 95%
*Yields based on standard TBTU/TEA-mediated esterification or amidation.
PART 4: Validated Experimental Protocols
Protocol A: Azeotropic Drying and High-Vacuum Desiccation
Use this protocol to rescue hydrated (syrupy) batches of (2-Bromoethyl)ethylphosphinic acid.
Transfer the hydrated compound to an oven-dried round-bottom flask.
Add anhydrous toluene (approx. 10 mL per gram of compound).
Evaporate the solvent under reduced pressure (rotary evaporator) at 40°C. The water will co-evaporate as a toluene-water azeotrope.
Repeat steps 2 and 3 three consecutive times.
Connect the flask to a high-vacuum Schlenk line (<0.1 mbar) and dry overnight at room temperature in a desiccator containing 1[1].
Self-Validating System: The disappearance of the cloudy water-toluene azeotrope (yielding a perfectly clear distillate) physically validates the removal of bulk water. For absolute certainty, check the FT-IR spectrum for the complete absence of the broad -OH stretch (3400–3500 cm⁻¹) associated with trapped water, which is distinct from the sharper P-OH stretch.
Protocol B: Preparation and Dispensing of Anhydrous Stock Solutions
Use this protocol to bypass the need for a glovebox during daily handling.
Purge a Sure/Seal™ bottle or a Schlenk flask with argon for 10 minutes.
Rapidly transfer the freshly dried (2-Bromoethyl)ethylphosphinic acid into the flask under a positive counter-flow of argon.
Inject a precise volume of anhydrous, degassed solvent (e.g., dry THF or DCM) through the septum to create a standardized stock solution (e.g., 0.5 M).
Swirl gently to dissolve. Store the sealed flask at 2–8°C.
Dispensing: Flush a gas-tight syringe with argon three times. Pierce the septum, inject an equivalent volume of argon to prevent vacuum formation, and withdraw the required volume of the stock solution[3].
Self-Validating System: If the stock solution remains perfectly clear without any phase separation or turbidity over time, the anhydrous integrity of the system has been successfully maintained.
PART 5: Workflow Visualization
Logical workflow demonstrating the degradation pathway and optimized anhydrous handling strategy.
PART 6: References
Title: Phosphonic acid: preparation and applications | Source: Beilstein Journal of Organic Chemistry | URL:1
Title: Symmetrical Phosphinic Acids: Synthesis and Esterification Optimization toward Potential HIV Prodrugs | Source: ACS Omega | URL:2
Title: Techniques for Handling Air- and Moisture-Sensitive Compounds | Source: University of Pittsburgh | URL:3
Technical Support Center: Resolving NMR Peak Overlap in (2-Bromoethyl)ethylphosphinic Acid Analysis
Welcome to the technical support center for advanced NMR analysis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with NMR peak overlap, specific...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for advanced NMR analysis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with NMR peak overlap, specifically in the analysis of (2-Bromoethyl)ethylphosphinic acid and related organophosphorus compounds. Here, we will explore the root causes of this common issue and provide a suite of practical, field-tested solutions to achieve spectral resolution and ensure the integrity of your structural elucidation.
Frequently Asked Questions (FAQs)
Q1: I'm observing significant peak overlap in the ¹H NMR spectrum of (2-Bromoethyl)ethylphosphinic acid, particularly between the ethyl and bromoethyl protons. What is the underlying cause?
A1: The phenomenon of peak overlap in the ¹H NMR spectrum of (2-Bromoethyl)ethylphosphinic acid arises from the similar electronic environments of the protons on the ethyl (-CH₂CH₃) and bromoethyl (-CH₂CH₂Br) groups. The phosphorus atom and the bromine atom both exert an electron-withdrawing effect, which deshields the adjacent methylene (-CH₂-) protons, causing their signals to appear downfield. However, the magnitude of these effects, combined with through-bond J-coupling interactions, can result in the chemical shifts of these proton groups being very close to one another, leading to overlapping multiplets that are difficult to interpret accurately.[1][2][3] This is a common challenge in the analysis of many organic molecules, especially those with recurring structural motifs.[2][4][5]
Q2: What are the most direct methods to quickly troubleshoot and potentially resolve this peak overlap without resorting to complex experiments?
A2: Before moving to more advanced techniques, several straightforward adjustments to your experimental setup can often resolve or significantly reduce peak overlap. These methods aim to alter the chemical environment of the molecule just enough to induce differential chemical shifts.[6]
Change the NMR Solvent: This is often the simplest and most effective initial step.[6] Different deuterated solvents can induce changes in chemical shifts due to varying solvent-solute interactions, a phenomenon known as the solvent effect.[6] For instance, switching from a non-polar solvent like CDCl₃ to a more polar or aromatic solvent like DMSO-d₆ or Benzene-d₆ can alter the shielding of specific protons and resolve the overlap.
Vary the Temperature: Acquiring the spectrum at different temperatures can be beneficial, especially if the molecule exists in multiple conformations that are rapidly interconverting at room temperature.[6][7] Changing the temperature can alter the equilibrium between these conformers, potentially leading to a separation of the overlapped signals.
Adjust Sample Concentration: High sample concentrations can lead to peak broadening and minor chemical shift changes due to intermolecular interactions.[6] Diluting the sample may sometimes improve resolution.
Troubleshooting Method
Principle of Action
Recommended Solvents/Parameters
Solvent Change
Alters solute-solvent interactions, inducing differential chemical shifts.[6]
Shifts conformational equilibria, potentially resolving signals from different conformers.[6][7]
Low: 273 K (-0°C) to High: 323 K (50°C) (solvent permitting).
Concentration Adjustment
Minimizes intermolecular interactions and reduces peak broadening.[6]
Prepare a more dilute sample (e.g., 1-5 mg in 0.6 mL solvent).
Troubleshooting Guides: Advanced Techniques
When simple methods are insufficient, a range of advanced NMR techniques can be employed to definitively resolve peak overlap.
Guide 1: Application of 2D NMR Spectroscopy
Two-dimensional (2D) NMR experiments are powerful tools for resolving overlapping signals by spreading the information into a second dimension.[4][9][10]
Q3: Which 2D NMR experiments are most effective for resolving the overlapped signals in (2-Bromoethyl)ethylphosphinic acid?
A3: For a molecule like (2-Bromoethyl)ethylphosphinic acid, the following 2D NMR experiments are particularly useful:
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are J-coupled to each other.[9][11][12] In the case of overlapping multiplets, a COSY spectrum will show cross-peaks connecting the coupled protons, allowing you to trace the connectivity of the ethyl and bromoethyl spin systems separately.[11]
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly attached to a specific carbon atom.[13][14][15] Since the carbon atoms of the ethyl and bromoethyl groups will have distinct ¹³C chemical shifts, the attached protons can be resolved in the proton dimension of the HSQC spectrum, even if they overlap in the 1D ¹H spectrum.[13][16]
J-Resolved Spectroscopy: This 2D experiment separates chemical shifts and coupling constants onto two different axes.[17][18] The projection of the J-resolved spectrum onto the chemical shift axis results in a broadband proton-decoupled ¹H spectrum, where each multiplet collapses into a singlet at its corresponding chemical shift, thereby resolving the overlap.[17]
Experimental Protocol: Acquiring a 2D COSY Spectrum
Sample Preparation: Prepare a solution of (2-Bromoethyl)ethylphosphinic acid (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, 0.6 mL) in a standard 5 mm NMR tube.
Spectrometer Setup:
Tune and match the probe for ¹H.
Lock the spectrometer to the deuterium signal of the solvent.
Shim the magnetic field to achieve good resolution and lineshape on the 1D ¹H spectrum.
Acquisition Parameters (for a 500 MHz spectrometer):
Use a standard COSY pulse program (e.g., cosygpppqf on Bruker instruments).
Set the spectral width to cover all proton signals (e.g., 10-12 ppm).
Acquire a sufficient number of scans (e.g., 2-4) for each of the 256-512 increments in the indirect dimension (t1).
Set the relaxation delay to 1-2 seconds.
Processing and Analysis:
Apply a sine-bell or squared sine-bell window function in both dimensions.
Perform a two-dimensional Fourier transform.
Phase the spectrum appropriately.
Analyze the cross-peaks to identify coupled protons.
Guide 2: Utilizing Lanthanide Shift Reagents
Q4: How can Lanthanide Shift Reagents (LSRs) help in resolving peak overlap for my phosphinic acid derivative?
A4: Lanthanide Shift Reagents are paramagnetic complexes that can reversibly bind to Lewis basic sites in a molecule, such as the phosphinyl oxygen in (2-Bromoethyl)ethylphosphinic acid.[19][20] This interaction induces large changes in the chemical shifts of nearby protons, with the magnitude of the shift being dependent on the distance of the proton from the lanthanide ion.[20][21] This distance dependence often leads to a differential shifting of the ethyl and bromoethyl proton signals, thereby resolving the overlap.[19] Europium-based LSRs typically induce downfield shifts, while praseodymium-based LSRs cause upfield shifts.[20]
Experimental Protocol: Using a Lanthanide Shift Reagent
Sample Preparation:
Prepare a stock solution of the LSR (e.g., Eu(fod)₃) in the same deuterated solvent as your analyte.
Dissolve 5-10 mg of (2-Bromoethyl)ethylphosphinic acid in 0.5-0.7 mL of the deuterated solvent in an NMR tube and acquire a reference ¹H NMR spectrum.[22]
Titration and Data Acquisition:
Add a small, known amount (e.g., 0.1 molar equivalents) of the LSR stock solution to the NMR tube.[22]
Thoroughly mix the sample and acquire a ¹H NMR spectrum.
Continue adding small aliquots of the LSR and acquiring spectra until the desired peak separation is achieved.
Data Analysis:
Track the changes in chemical shifts for the signals of interest as a function of LSR concentration.
Be aware that LSRs can also cause line broadening, so an optimal concentration will provide sufficient separation without excessive loss of resolution.[19]
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for addressing NMR peak overlap in the analysis of (2-Bromoethyl)ethylphosphinic acid.
Caption: A decision-tree workflow for resolving NMR peak overlap.
Summary and Concluding Remarks
Resolving NMR peak overlap is a critical step in the accurate structural elucidation of molecules like (2-Bromoethyl)ethylphosphinic acid. By systematically applying the methods outlined in this guide, from simple solvent changes to more advanced 2D NMR techniques and the use of lanthanide shift reagents, researchers can effectively overcome this common analytical hurdle. The choice of method will depend on the specific nature of the overlap and the available instrumentation. A logical, stepwise approach as depicted in the workflow diagram will ensure an efficient path to obtaining a fully resolved and interpretable NMR spectrum.
References
Gou, X., Chen, Z., Hu, K., & Chen, X. (2020). Fully Exploiting the Power of 2D NMR J-Resolved Spectroscopy. ACS Publications. [Link]
Barskiy, D. A., et al. (2021). Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds. ACS Publications. [Link]
Barskiy, D. A., et al. (2021). Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds. PMC - NIH. [Link]
ISMRM. (n.d.). 2D J-Resolved Spectroscopy at 7T. ISMRM. [Link]
Hoggard, J. C., et al. (2012). 31P-Edited Diffusion-Ordered 1H NMR Spectroscopy for the Spectral Isolation and Identification of Organophosphorus Compounds Related to Chemical Weapons Agents and Their Degradation Products. Analytical Chemistry. [Link]
Wilson, N. E., et al. (2015). Covariance J-Resolved Spectroscopy: Theory and Application In Vivo. PMC - NIH. [Link]
Sherry, A. D., et al. (1992). Lanthanide complexes of aminophosphonates as shift reagents for 7Li and 23Na NMR studies in biological systems. PubMed. [Link]
ProQuest. (n.d.). 31P-Nmr Investigations of Solvent Effects for Ligands Used in Lanthanide and Actinide Extraction Technologies. ProQuest. [Link]
Creative Biostructure. (2025). Understanding 2D NMR Spectra: How to Read and Interpret Them. Creative Biostructure. [Link]
ResearchGate. (n.d.). Selective Monitoring of Organophosphorus Pesticides by 31P-NMR Spectroscopy: Application to Purity Assay of Technical Products and Concentration Determination of Formulated Samples. ResearchGate. [Link]
YouTube. (2021). 1D and 2D NMR methods for small molecules. YouTube. [Link]
Mulloyarova, V. V., et al. (n.d.). Cyclic Trimers of Phosphinic Acids in Polar Aprotic Solvent: Symmetry, Chirality and H/D Isotope Effects on NMR Chemical Shifts. St.Petersburg State University. [Link]
Mestrelab Research. (2014). qNMR of mixtures: what is the best solution to signal overlap? Mestrelab Research. [Link]
Kessler, H., et al. (n.d.). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Verlag Helvetica Chimica Acta. [Link]
ResearchGate. (2013). Facing an overlapping problem between the water peak and metabolite peaks in 1H NMR analysis - can anyone help? ResearchGate. [Link]
Sheffield Hallam University Research Archive. (2021). NMR study of lanthanide shift reagents. Sheffield Hallam University Research Archive. [Link]
Research Explorer The University of Manchester. (2024). Improving the resolution of quantitative NMR. Research Explorer The University of Manchester. [Link]
ResearchGate. (n.d.). (PDF) Conformational investigations by NMR with lanthanide shift reagents. ResearchGate. [Link]
Slideshare. (n.d.). Lanthanide shift reagents in nmr. Slideshare. [Link]
YouTube. (2018). Signal Overlap in NMR Spectroscopy. YouTube. [Link]
Derr, K. A., & Zartman, C. B. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]
Nash, K. L., et al. (1998). Dynamic NMR Study of Ligand Exchange Reactions in U(VI)−Phosphonic Acid Systems. Inorganic Chemistry. [Link]
Wüthrich, K. (2026). The Evolving Landscape of NMR Structural Elucidation. PMC - NIH. [Link]
A Comparative Guide to the Reactivity of (2-Bromoethyl)ethylphosphinic Acid and (2-Chloroethyl)ethylphosphinic Acid
For Researchers, Scientists, and Drug Development Professionals In the landscape of organophosphorus chemistry, the reactivity of haloalkylphosphinic acids is a critical parameter influencing their utility as intermediat...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organophosphorus chemistry, the reactivity of haloalkylphosphinic acids is a critical parameter influencing their utility as intermediates in the synthesis of novel therapeutic agents and functional materials. This guide provides an in-depth, objective comparison of the reactivity of (2-Bromoethyl)ethylphosphinic acid and its chlorinated analog, (2-Chloroethyl)ethylphosphinic acid. By examining the fundamental principles of leaving group ability and extrapolating from available experimental data on related compounds, we present a comprehensive analysis to inform experimental design and synthetic strategy.
Introduction: The Significance of the Halogen in (2-Haloethyl)ethylphosphinic Acids
(2-Haloethyl)ethylphosphinic acids are bifunctional molecules possessing a reactive carbon-halogen bond and a phosphinic acid moiety. This dual functionality makes them valuable building blocks for introducing the ethylphosphinic acid group into larger molecules through nucleophilic substitution reactions. The choice between the bromo- and chloro-derivatives can significantly impact reaction rates, yields, and the required reaction conditions. This guide will elucidate these differences, providing a clear rationale for selecting the appropriate reagent for a given synthetic transformation.
Theoretical Framework: The Leaving Group Effect
In nucleophilic substitution reactions, the facility with which a leaving group departs is a key determinant of the reaction rate. A good leaving group is a species that is stable on its own, typically the conjugate base of a strong acid. When comparing the halogens, the leaving group ability increases down the group in the periodic table.
Reactivity Order of Halogens as Leaving Groups:
I⁻ > Br⁻ > Cl⁻ > F⁻
This trend is primarily attributed to two factors:
Basicity: Bromide (Br⁻) is a weaker base than chloride (Cl⁻). Weaker bases are more stable as they can better accommodate a negative charge, making them better leaving groups.
Polarizability: Bromine is larger and more polarizable than chlorine. This allows the negative charge to be dispersed over a larger volume, increasing the stability of the bromide ion as it departs.
Therefore, from a theoretical standpoint, the carbon-bromine (C-Br) bond in (2-Bromoethyl)ethylphosphinic acid is expected to be more labile towards nucleophilic attack than the carbon-chlorine (C-Cl) bond in (2-Chloroethyl)ethylphosphinic acid. This inherent difference in reactivity is the cornerstone of the comparative analysis that follows.
Comparative Reactivity Analysis
While direct, side-by-side kinetic studies on (2-Bromoethyl)ethylphosphinic acid and (2-Chloroethyl)ethylphosphinic acid are not extensively reported in the literature, a robust comparison can be drawn from the well-established principles of organic chemistry and data from analogous systems.
Nucleophilic Substitution Reactions
Nucleophilic substitution is a fundamental reaction for these compounds. The enhanced reactivity of the bromo-derivative is a direct consequence of bromide being a superior leaving group compared to chloride.
Diagram: SN2 Reaction Pathway Comparison
Caption: SN2 reaction pathway comparison.
Experimental evidence from studies on similar alkyl halides consistently shows that bromoalkanes are more reactive than chloroalkanes in SN2 reactions. For instance, in the synthesis of antiplatelet agents, the use of bromo-intermediates has been reported to significantly improve the yield of N-alkylation steps compared to their chloro-counterparts[1]. This principle can be confidently extended to the phosphinic acids .
Expected Outcome: In a competitive reaction with a limiting amount of a nucleophile, (2-Bromoethyl)ethylphosphinic acid would be consumed at a faster rate and form the substituted product in a higher yield compared to (2-Chloroethyl)ethylphosphinic acid.
Intramolecular Cyclization
The 2-haloethyl moiety allows for intramolecular reactions, such as cyclization, which can serve as a sensitive probe for reactivity. For example, under basic conditions, the phosphinate oxygen can act as an internal nucleophile, leading to the formation of a cyclic phosphinic ester.
Diagram: Intramolecular Cyclization
Caption: Intramolecular cyclization pathway.
The rate of this cyclization is highly dependent on the C-X bond cleavage. Given that the C-Br bond is weaker and bromide is a better leaving group, the cyclization of the bromo-derivative is expected to proceed at a significantly faster rate. Studies on the intramolecular cyclization of other ω-haloalkyl derivatives have confirmed this trend.
Hydrolysis
Hydrolysis of the 2-haloethyl group to a 2-hydroxyethyl group is another important reaction. While this can occur under both acidic and neutral/basic conditions, the reactivity difference between the bromo and chloro compounds will be most pronounced in reactions with a significant SN2 character.
Table 1: Predicted Relative Reactivity in Hydrolysis
Compound
Expected Relative Rate of Hydrolysis
Rationale
(2-Bromoethyl)ethylphosphinic acid
Faster
Bromide is a better leaving group, leading to a lower activation energy for nucleophilic attack by water or hydroxide.
(2-Chloroethyl)ethylphosphinic acid
Slower
Chloride is a poorer leaving group, resulting in a higher activation energy for hydrolysis.
Experimental Protocols for Comparative Reactivity Analysis
To obtain quantitative data directly comparing the two compounds, the following experimental designs are proposed.
Competitive Nucleophilic Substitution Reaction
Objective: To determine the relative reactivity of (2-Bromoethyl)ethylphosphinic acid and (2-Chloroethyl)ethylphosphinic acid towards a common nucleophile.
Materials:
(2-Bromoethyl)ethylphosphinic acid
(2-Chloroethyl)ethylphosphinic acid
Aniline (or other suitable nucleophile)
Sodium bicarbonate (or other suitable base)
Acetonitrile (or other suitable polar aprotic solvent)
Internal standard (e.g., dodecane)
GC-MS or HPLC for analysis
Procedure:
In a round-bottom flask, dissolve equimolar amounts (e.g., 1.0 mmol) of (2-Bromoethyl)ethylphosphinic acid and (2-Chloroethyl)ethylphosphinic acid in acetonitrile (20 mL).
Add a known amount of the internal standard.
Add sodium bicarbonate (1.1 mmol) to the solution.
Add the nucleophile (e.g., aniline, 0.5 mmol, the limiting reagent) to initiate the reaction.
Stir the reaction mixture at a constant temperature (e.g., 50 °C).
Withdraw aliquots (e.g., 0.1 mL) at regular time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes).
Quench each aliquot by diluting with a known volume of a suitable solvent and filtering if necessary.
Analyze the quenched aliquots by GC-MS or HPLC to determine the concentration of the starting materials and the product(s).
Plot the concentration of each reactant versus time to determine the relative rates of consumption.
Kinetic Analysis of Intramolecular Cyclization
Objective: To determine and compare the rate constants for the intramolecular cyclization of the two compounds.
Materials:
(2-Bromoethyl)ethylphosphinic acid
(2-Chloroethyl)ethylphosphinic acid
Sodium hydroxide solution (e.g., 1 M)
pH meter
Thermostatted reaction vessel
³¹P NMR spectrometer
Procedure:
Prepare a stock solution of the phosphinic acid (bromo- or chloro-derivative) in a suitable solvent (e.g., D₂O for NMR analysis).
In a thermostatted vessel, bring the phosphinic acid solution to the desired temperature (e.g., 60 °C).
Initiate the reaction by adding a specific volume of sodium hydroxide solution to achieve a target pH (e.g., pH 10).
Monitor the reaction progress over time using ³¹P NMR spectroscopy. The chemical shifts of the starting material and the cyclic product will be distinct.
Integrate the respective peaks at various time points to determine the concentration of the reactant and product.
Plot ln([Reactant]) versus time. For a first-order reaction, the plot should be linear, and the rate constant (k) can be determined from the slope (-k).
Repeat the experiment for the other halo-derivative under identical conditions.
Conclusion
Based on fundamental principles of chemical reactivity, (2-Bromoethyl)ethylphosphinic acid is predicted to be significantly more reactive than (2-Chloroethyl)ethylphosphinic acid in nucleophilic substitution and related reactions. This is due to the superior leaving group ability of bromide compared to chloride. This enhanced reactivity can be advantageous in synthetic applications, potentially allowing for milder reaction conditions, shorter reaction times, and higher yields.
For researchers and drug development professionals, the choice between these two reagents should be guided by the specific requirements of the synthetic route. If high reactivity is desired to overcome a challenging substitution, the bromo-derivative is the logical choice. If, however, a more stable, less reactive substrate is needed, the chloro-derivative may be more suitable. The experimental protocols provided in this guide offer a framework for quantifying these reactivity differences and making informed decisions in the laboratory.
References
Ilia, G., et al. A Comparative Study on the Hydrolysis of 2-Chloroethylphosphonic Acid Dialkylesters. Revue Roumaine de Chimie.
Cooke, A.R. and D.I. Randall. 1976. Comparative Effects of (2-Chloroethyl)phosphonic Acid and the Mono-2-chlorethyl Ester of the Acid on Growth, Peroxidase Activity. J. Amer. Soc. Hort. Sci. 101(5):606-610.
Montchamp, J.-L.
Shymanska, V., et al. 2025. Influence of the leaving group on the mechanism of hydrolysis of organophosphorus compounds by phosphotriesterase from bacterium Pseudomonas diminuta.
BenchChem. A Comparative Guide to 2-Bromo-2-Phenylacetic Acid and 2-Chloro-2-Phenylacetic Acid in Synthesis.
BenchChem. Stability issues of Dimethyl(2-bromoethyl)
LibreTexts. 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution.
Navigating the Analytical Maze: A Comparative Guide to HPLC Method Validation for (2-Bromoethyl)ethylphosphinic Acid Purity
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safe and effective drug development. (2-Bromoet...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safe and effective drug development. (2-Bromoethyl)ethylphosphinic acid, a key building block in the synthesis of various organophosphorus compounds, is no exception. Its purity can significantly impact the quality, efficacy, and safety of the final drug product. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of (2-Bromoethyl)ethylphosphinic acid, supported by experimental data and validation protocols grounded in authoritative guidelines.
The inherent characteristics of (2-Bromoethyl)ethylphosphinic acid, such as its high polarity and lack of a strong UV chromophore, present unique analytical challenges. This necessitates a carefully considered approach to method development and validation. While other techniques like Gas Chromatography (GC) might be considered, HPLC is often preferred for the analysis of thermally labile and polar compounds like many organophosphorus pesticides.[1] This guide will focus on establishing a robust, validated HPLC method that is fit for its intended purpose, adhering to the principles outlined by the International Council for Harmonisation (ICH).[2][3]
The Analytical Landscape: Choosing the Right Tool for the Job
While several analytical techniques can be employed for purity determination, each comes with its own set of advantages and limitations. A comparative overview is essential for making an informed decision.
An ion-pairing reagent is added to the mobile phase to form a neutral complex with the charged phosphinic acid, enhancing retention on a non-polar stationary phase.[4]
Partitioning of the polar analyte between a polar stationary phase and a partially aqueous mobile phase with a high organic solvent concentration.[4]
Volatilization of the derivatized analyte for separation in a gaseous mobile phase.
Separation of ions based on their electrophoretic mobility in an electric field.
Primary Application
Purity analysis and quantification of ionic and ionizable compounds.[4]
Excellent for highly polar and hydrophilic compounds.[4]
Suitable for volatile and thermally stable compounds, or those that can be made so through derivatization.
Determination of enantiomeric purity and analysis of charged species.[5]
Good retention of highly polar analytes, often with better peak shapes than RPLC.
High separation efficiency.
High efficiency, small sample volume.
Disadvantages
Can have complex mobile phases, potential for baseline instability, and may not be MS-compatible.
Can be sensitive to mobile phase composition and water content, potentially leading to longer equilibration times.
Requires a derivatization step which can be time-consuming and introduce variability. Not suitable for non-volatile or thermally labile compounds.
Can have lower sensitivity and reproducibility compared to HPLC.
For the specific challenge of analyzing (2-Bromoethyl)ethylphosphinic acid, Ion-Pair Reversed-Phase HPLC (IP-RPLC) emerges as a strong contender due to its proven robustness in handling ionic compounds. While HILIC is a viable alternative for highly polar molecules, the established success of IP-RPLC for similar organophosphorus compounds makes it a more conventional and often more readily transferable method in many pharmaceutical laboratories.
A Deeper Dive: Developing and Validating a Stability-Indicating HPLC Method
A stability-indicating method is crucial as it can accurately quantify the decrease in the amount of the active ingredient due to degradation.[6] The development and validation of such a method is a multi-step process, guided by ICH Q2(R2) guidelines, ensuring the method is reliable, reproducible, and fit for purpose.[3]
This protocol outlines a starting point for the development of a stability-indicating IP-RPLC method for (2-Bromoethyl)ethylphosphinic acid.
Chromatographic Conditions:
Column: C18, 5 µm, 4.6 x 250 mm
Mobile Phase: Acetonitrile:Aqueous Buffer (e.g., 30:70 v/v). The aqueous buffer contains 20 mM potassium phosphate monobasic and 10 mM tetrabutylammonium hydrogen sulfate as the ion-pairing agent, with the pH adjusted to 3.0 with phosphoric acid.
Flow Rate: 1.0 mL/min
Detection: Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD), as the analyte lacks a strong UV chromophore.
Injection Volume: 20 µL
Column Temperature: 30 °C
Sample Preparation:
Accurately weigh and dissolve the (2-Bromoethyl)ethylphosphinic acid standard and samples in the mobile phase to a final concentration of approximately 1 mg/mL.
Method Validation: A Step-by-Step Guide
1. System Suitability Testing (SST)
Before any sample analysis, the suitability of the chromatographic system must be verified.[7][8] This ensures that the system is performing adequately on the day of analysis.
System Suitability Parameters and Acceptance Criteria:
Parameter
Acceptance Criteria
Rationale
Tailing Factor (T)
≤ 2.0
Measures peak symmetry. A value close to 1 indicates a symmetrical peak.[9]
Theoretical Plates (N)
> 2000
Indicates column efficiency and the ability to produce sharp peaks.
Relative Standard Deviation (RSD) of Peak Area
≤ 2.0% (for 5 replicate injections)
Demonstrates the precision of the injector and the stability of the detector response.[10]
Resolution (Rs)
> 2.0 (between the main peak and the closest impurity)
Ensures adequate separation between adjacent peaks.[11]
2. Specificity and Forced Degradation Studies
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities and degradants.[12] Forced degradation studies are integral to developing and demonstrating the specificity of stability-indicating methods.[13] These studies involve subjecting the drug substance to various stress conditions to generate potential degradation products.[14][15]
Forced Degradation Protocol:
Acid Hydrolysis: 1 N HCl at 60 °C for 24 hours.
Base Hydrolysis: 1 N NaOH at 60 °C for 24 hours.
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation: 105 °C for 48 hours (solid state).
Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 7 days.
The results of the forced degradation studies should demonstrate that the main peak is well-resolved from any degradation products, confirming the method's stability-indicating nature.
3. Linearity and Range
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[12]
Experimental Data for Linearity:
A series of solutions of (2-Bromoethyl)ethylphosphinic acid are prepared at different concentrations, typically ranging from 50% to 150% of the target concentration.
Concentration (µg/mL)
Peak Area (Arbitrary Units)
50
125,430
75
188,145
100
250,860
125
313,575
150
376,290
The data is then plotted (Concentration vs. Peak Area) and a linear regression analysis is performed. A correlation coefficient (r²) of ≥ 0.999 is generally considered acceptable.
4. Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[16] It is typically assessed by determining the recovery of a known amount of analyte spiked into a placebo matrix.
Experimental Data for Accuracy (Recovery):
Spiked Level
Amount Added (µg/mL)
Amount Found (µg/mL)
Recovery (%)
80%
80
79.5
99.4
100%
100
100.2
100.2
120%
120
119.7
99.8
The acceptance criteria for recovery are typically between 98.0% and 102.0%.
5. Precision
Precision is the measure of the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[12] It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).[17]
Experimental Data for Precision:
Repeatability (n=6): The RSD of the peak areas for six replicate injections of the standard solution should be ≤ 1.0%.
Intermediate Precision: The analysis is repeated on a different day by a different analyst. The RSD of the results from both days should be ≤ 2.0%.
6. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
These can be determined based on the signal-to-noise ratio (S/N), where a ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ.[9]
7. Robustness
Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[6]
Parameters to be Varied for Robustness Testing:
Flow rate (± 0.1 mL/min)
Mobile phase composition (± 2% organic)
Column temperature (± 5 °C)
pH of the mobile phase buffer (± 0.2 units)
The system suitability parameters should be checked after each variation.
Conclusion: A Foundation for Quality
The successful validation of an HPLC method for determining the purity of (2-Bromoethyl)ethylphosphinic acid is a critical step in ensuring the quality and safety of pharmaceutical products. By systematically evaluating parameters such as specificity, linearity, accuracy, precision, and robustness, a reliable and reproducible analytical method can be established. The Ion-Pair Reversed-Phase HPLC method, when properly validated, provides a powerful tool for the routine quality control of this important chemical intermediate. This guide serves as a comprehensive framework for researchers and scientists to develop and implement a scientifically sound and regulatory-compliant analytical strategy.
References
HPLC System Suitability Parameters Explained. (n.d.).
Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. (n.d.). Open Access Journals.
System Suitability in HPLC Analysis. (n.d.). Pharmaguideline.
System Suitability Test in HPLC – Key Parameters Explained. (n.d.). assayprism.com.
Getting the peaks perfect: System suitability for HPLC. (2001, September 15). American Chemical Society.
System suitability Requirements for a USP HPLC Method. (2025, November 3). HPLC Primer.
A Review on HPLC Method Development and Validation in Forced Degradation Studies. (2025, April 15). ijarsct.
A practical guide to forced degradation and stability studies for drug substances. (n.d.).
METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. (2024, March 26). Zenodo.
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15).
Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. (2022, July 5). PMC.
(PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. (n.d.). ResearchGate.
Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline.
Development and validation of a rapid HPLC method for simultaneous detection and quantification of four broad-spectrum organophosphorus pesticides | Request PDF. (2025, August 7). ResearchGate.
Analysis of Organophosphorus Pesticides by HPLC Using Magnetic SPE with Nitrogen-Doped Reduced Graphene Oxide/Fe3O4 Nanocomposite as the Adsorbent. (2020, August 31). Chromatography Online.
ICH and FDA Guidelines for Analytical Method Validation. (2026, January 28). Lab Manager.
Determination of optical purity of phosphonic acid analogues of aromatic amino acids by capillary electrophoresis with alpha-cyclodextrin. (2000, October 20). PubMed.
Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH.
A Comparative Guide to HPLC Analysis for Purity Assessment of Phosphonate Compounds. (n.d.). Benchchem.
A Senior Application Scientist's Guide to the Robust Validation of (2-Bromoethyl)ethylphosphinic Acid in Biological Matrices by LC-MS/MS
This guide provides an in-depth, objective comparison of methodologies for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) validation of (2-Bromoethyl)ethylphosphinic acid. It is intended for researchers, s...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides an in-depth, objective comparison of methodologies for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) validation of (2-Bromoethyl)ethylphosphinic acid. It is intended for researchers, scientists, and drug development professionals who require reliable, reproducible, and regulatory-compliant bioanalysis. The experimental choices and protocols described herein are grounded in established scientific principles and aligned with international regulatory standards to ensure the highest level of data integrity.
Introduction: The Analytical Imperative
(2-Bromoethyl)ethylphosphinic acid is a compound of significant interest, often monitored as a biomarker of exposure to specific chemical agents[1][2][3]. Its detection and quantification in biological matrices such as plasma, serum, or urine provide unequivocal evidence of exposure and are critical for both clinical and forensic investigations[2][4]. The inherent characteristics of this analyte—high polarity, low molecular weight, and trace-level concentrations—present considerable analytical challenges[5][6].
Therefore, a well-characterized and rigorously validated bioanalytical method is not merely a procedural formality but a fundamental requirement for generating reliable data to support critical decisions[7][8]. This guide will navigate the complexities of method development and validation, drawing upon the harmonized principles outlined by major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA)[9][10][11].
The journey from a complex biological sample to a clean, concentrated extract ready for injection is the most critical phase of the analytical workflow. The choice of sample preparation technique directly impacts sensitivity, selectivity, and the extent of matrix effects[12]. For a polar analyte like (2-Bromoethyl)ethylphosphinic acid, a comparative evaluation is essential.
Protein Precipitation (PPT)
Protein precipitation is a straightforward method for removing proteins from plasma or serum. It involves adding an organic solvent, such as acetonitrile or methanol, to the sample to denature and precipitate proteins[13].
Rationale: This is often the first approach due to its simplicity. For highly polar analytes that are soluble in the resulting supernatant, it can be effective.
Drawbacks: PPT is a non-selective technique and often results in extracts with significant amounts of endogenous interferences, such as phospholipids, which can cause severe matrix effects (ion suppression or enhancement) in the MS source[12].
Liquid-Liquid Extraction (LLE)
LLE separates analytes based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent.
Rationale: By carefully selecting the organic solvent and adjusting the pH of the aqueous phase, one can achieve a more selective extraction than with PPT. For an acidic compound like a phosphinic acid, acidifying the sample can protonate the analyte, increasing its affinity for an organic solvent.
Drawbacks: (2-Bromoethyl)ethylphosphinic acid's high polarity makes it challenging to find a conventional organic solvent that provides high extraction efficiency. This method may require derivatization to increase the analyte's hydrophobicity prior to extraction.
Solid-Phase Extraction (SPE)
SPE is a highly selective and efficient sample preparation technique that can provide the cleanest extracts. It involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase).
Rationale: For polar, acidic compounds, a mixed-mode or anion-exchange SPE sorbent is often the most effective choice. These sorbents can retain the analyte through ionic interactions while allowing neutral and basic interferences to be washed away.
Comparative Advantage: Compared to PPT and LLE, SPE offers superior removal of matrix components, leading to reduced ion suppression, improved sensitivity, and greater method robustness.
Table 1: Comparison of Sample Preparation Techniques
Technique
Selectivity
Recovery for Polar Analytes
Matrix Effect Reduction
Throughput
Protein Precipitation (PPT)
Low
Moderate to High
Low
High
Liquid-Liquid Extraction (LLE)
Moderate
Low to Moderate
Moderate
Moderate
Solid-Phase Extraction (SPE)
High
High
High
Moderate to High
Below is a generalized workflow for a recommended SPE procedure, which offers the best balance of selectivity and recovery for this challenging analyte.
Figure 1: Recommended SPE workflow for (2-Bromoethyl)ethylphosphinic acid.
Comparative Analysis of LC-MS/MS Methodologies
The instrumental analysis must be optimized to ensure the retention, separation, and sensitive detection of the target analyte.
Liquid Chromatography (LC) Strategies
Conventional reversed-phase (e.g., C18) chromatography is generally unsuitable for retaining highly polar compounds like (2-Bromoethyl)ethylphosphinic acid under typical mobile phase conditions.
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for polar analytes. It uses a polar stationary phase (e.g., bare silica, amide, or diol) with a mobile phase containing a high percentage of organic solvent. This allows for the retention of polar compounds that would elute in the void volume on a C18 column.
Mixed-Mode Chromatography: These columns possess both reversed-phase and ion-exchange characteristics, offering a dual retention mechanism that can be highly effective for polar, ionizable compounds.
Derivatization: While adding a step to the workflow, derivatization can be employed to attach a non-polar, ionizable group to the phosphinic acid. This makes the analyte amenable to traditional reversed-phase chromatography and can significantly enhance ionization efficiency in the mass spectrometer[14].
Table 2: Comparison of LC Strategies
LC Strategy
Retention Mechanism
Mobile Phase
Derivatization Required?
Suitability for Analyte
Reversed-Phase (C18)
Hydrophobic
High Aqueous
Yes
Low (without derivatization)
HILIC
Partitioning
High Organic
No
High
Mixed-Mode
Hydrophobic & Ion-Exchange
Flexible
No
High
Mass Spectrometry (MS/MS) Parameters
Ionization: Electrospray ionization (ESI) is the preferred technique. Given the acidic nature of the analyte, ESI in negative ion mode ([M-H]⁻) is typically more sensitive and selective.
Detection: Tandem mass spectrometry is operated in Multiple Reaction Monitoring (MRM) mode for its superior sensitivity and specificity. This involves monitoring a specific precursor ion to product ion transition. At least two MRM transitions are recommended: one for quantification (quantifier) and one for confirmation (qualifier).
Method Validation: A Framework for Trustworthiness
A bioanalytical method must be validated to demonstrate its reliability for the intended application[15]. The validation process adheres to strict guidelines from regulatory bodies like the FDA and EMA[10][16][17].
The core parameters that must be rigorously evaluated are summarized below.
Specificity and Selectivity
The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is assessed by analyzing blank matrix samples from multiple sources to check for interferences at the retention time of the analyte.
Calibration Curve and Linearity
The relationship between the instrument response and the known concentration of the analyte. A calibration curve is generated by analyzing a series of standards prepared in the same biological matrix as the study samples[16]. The curve should have a correlation coefficient (r²) of ≥ 0.99.
Accuracy and Precision
Accuracy: The closeness of the measured concentration to the true value. It is expressed as a percentage of the nominal concentration.
Precision: The degree of scatter between a series of measurements. It is expressed as the coefficient of variation (CV%).
Both are assessed at multiple concentration levels (Lower Limit of Quantification (LLOQ), Low, Mid, and High QC) within a single run (intra-day) and across multiple days (inter-day).
Sensitivity (LLOQ)
The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.
Matrix Effect
The alteration of ionization efficiency due to co-eluting components from the sample matrix. It is a critical parameter in LC-MS/MS assays and is evaluated by comparing the response of the analyte in a post-extraction spiked sample to the response of the analyte in a neat solution.
Recovery
The efficiency of the extraction procedure, determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.
Stability
The chemical stability of the analyte in the biological matrix under various storage and handling conditions, including freeze-thaw cycles, short-term (bench-top), and long-term storage.
Table 3: Typical Acceptance Criteria for Method Validation (based on FDA/EMA Guidelines)
Validation Parameter
Acceptance Criteria
Accuracy
Within ±15% of nominal value (±20% at LLOQ)
Precision (CV%)
≤15% (≤20% at LLOQ)
Linearity (r²)
≥ 0.99
Matrix Factor (IS Normalized)
CV% ≤15%
Recovery
Consistent, precise, and reproducible
Stability
Analyte concentration within ±15% of initial concentration
The entire validation process ensures that the method is a self-validating system, providing confidence in every result generated.
A Senior Application Scientist's Guide to Phosphinic Acids in Peptide Synthesis: A Comparative Analysis of (2-Bromoethyl)ethylphosphinic Acid
Introduction: The Role of Phosphinic Acids in Modern Peptide Chemistry In the landscape of therapeutic peptide and drug development, the creation of peptides with enhanced stability, binding affinity, and novel functiona...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Role of Phosphinic Acids in Modern Peptide Chemistry
In the landscape of therapeutic peptide and drug development, the creation of peptides with enhanced stability, binding affinity, and novel functionalities is paramount. Phosphinic peptides, or phosphinopeptides, have emerged as a cornerstone in this endeavor. These molecules are peptide isosteres where a standard peptide bond is replaced by a hydrolytically stable phosphinate moiety, -CH₂-P(O)(OH)-.[1] This structural modification is not merely for stability; the tetrahedral geometry of the phosphinic acid group masterfully mimics the transition state of a peptide bond during enzymatic hydrolysis.[2][3] This mimicry makes phosphinic peptides potent transition-state analogue inhibitors, particularly for zinc-metalloproteases and aspartic proteases, which are critical targets in various diseases.[4][5]
The synthesis of these complex molecules requires specialized building blocks and methodologies. The choice of phosphinic acid derivative is critical, dictating not only the efficiency of the synthesis but also the potential for introducing further molecular diversity. This guide provides an in-depth comparison of a novel, functionalized phosphinic acid, (2-Bromoethyl)ethylphosphinic acid, against more conventional phosphinic acids used in peptide synthesis. We will explore the underlying chemical principles, provide actionable experimental data, and present detailed protocols to empower researchers in their synthetic strategies.
The Central Mechanism: Phosphinic Acids as Transition-State Analogues
The inhibitory power of phosphinic peptides stems from their ability to interact with the active site of an enzyme, such as a Zn-metalloprotease, in a manner that resembles the high-energy transition state of the natural substrate.
Diagram 1: Mechanism of phosphinic peptides as transition-state analogues.
As depicted in Diagram 1, the phosphinic acid moiety, with its tetrahedral phosphorus center, is isosteric to the transient gem-diol species formed during proteolysis.[4] This allows it to bind with high affinity to the enzyme's active site, with the phosphinic oxygens often coordinating directly with the catalytic zinc ion, leading to potent and often highly selective inhibition.[5]
Featured Reagent: (2-Bromoethyl)ethylphosphinic Acid
(2-Bromoethyl)ethylphosphinic acid is a bifunctional reagent of significant interest. Its structure combines a classic phosphinic acid core with a reactive 2-bromoethyl group. This "handle" is its defining feature, opening avenues for post-synthetic modifications that are not readily accessible with simple alkyl or aryl phosphinic acids.
Unique Advantages:
Post-Synthetic Modification: The bromoethyl group is an electrophilic center, ideal for nucleophilic substitution reactions. This allows for on-resin modifications such as cyclization, pegylation, or conjugation to reporter molecules after the main peptide sequence has been assembled.[6]
Orthogonal Reactivity: The reactivity of the alkyl bromide is orthogonal to standard Fmoc- or Boc-based solid-phase peptide synthesis (SPPS) chemistries, meaning it will not interfere with peptide bond formation or deprotection steps.
Potential for Novel Architectures: This reagent is a building block for creating backbone-modified peptides, constrained cyclic peptides, and peptide-drug conjugates.
Causality in Application: The decision to use (2-Bromoethyl)ethylphosphinic acid is driven by the desired final structure. If the goal is to create a constrained cyclic peptide to improve receptor affinity and enzymatic stability, the bromoethyl group provides a convenient intramolecular alkylation point for a nucleophilic side chain like cysteine or lysine.[6]
Alternative Phosphinic Acids in Peptide Synthesis
For comparison, we consider two broad classes of commonly used phosphinic acids:
Role: These are typically used in multicomponent reactions or as fundamental building blocks where the primary goal is simply to install the phosphinate isostere without additional functionality.[7]
Strengths: Commercially available and relatively inexpensive. Their simple structure can lead to predictable reactivity in P-C bond forming reactions.[8]
Limitations: Lack handles for further modification, limiting their utility in creating more complex peptide architectures.
Role: These are pre-formed dipeptide-mimicking building blocks ready for direct incorporation into a peptide sequence using standard SPPS protocols.[8][9]
Strengths: Streamline the synthesis of phosphinic peptides by providing amino acid side-chain functionality directly. They avoid the need for on-resin P-C bond formation, which can be complex.
Limitations: The synthesis of these building blocks can be a multi-step and laborious process.[9] The available diversity is limited to the specific building blocks that have been synthesized.
Comparative Performance Analysis
The selection of a phosphinic acid reagent is a trade-off between synthetic convenience, cost, and the desired functionality of the final peptide. The following table summarizes key performance indicators based on established literature and expert analysis.
P-C bond formation followed by SPPS and modification
P-C bond formation (often prior to SPPS)
Direct coupling during SPPS
Ease of Use (SPPS)
Moderate (Requires on-resin P-C formation or pre-synthesis)
Low (Not used directly in SPPS)
High (Used like a standard dipeptide)
Versatility
High (Enables diverse post-synthetic modifications)
Low (Limited to the core isostere)
Moderate (Limited to pre-synthesized side chains)
Potential Side Reactions
Standard SPPS side reactions; potential for premature alkylation if strong nucleophiles are present and unprotected.[10][11]
Side reactions related to P-C bond formation (e.g., over-oxidation, incomplete reaction).
Standard coupling side reactions (e.g., racemization), though often minimal with modern reagents.[12]
Relative Cost
Moderate to High (Custom synthesis may be required)
Low (Often commercially available)
High (Multi-step synthesis required)
Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and rationale. They represent common workflows in the field.
Protocol 1: On-Resin Synthesis of a Linear Phosphinic Peptide using a Precursor to (2-Bromoethyl)ethylphosphinic Acid
This protocol outlines a plausible strategy for incorporating the target moiety using a Michael addition approach on the solid support, a common method for P-C bond formation.[13][14]
Diagram 2: Workflow for on-resin phosphinic peptide synthesis.
Methodology:
Resin Preparation: Swell 2-chlorotrityl chloride resin (100-200 mesh, 1.0 mmol/g) in dichloromethane (DCM) for 1 hour.[15]
First Amino Acid Loading: Load the first Fmoc-protected amino acid (e.g., Fmoc-Gly-OH, 3 eq.) onto the resin using diisopropylethylamine (DIPEA, 6 eq.) in DCM. Agitate for 2 hours. Cap any unreacted sites with a solution of DCM/Methanol/DIPEA (80:15:5) for 30 minutes.
Peptide Elongation: Perform standard Fmoc-SPPS cycles to build the desired peptide sequence C-terminal to the planned phosphinic acid insertion point.
N-Terminal Acryloylation: After removing the final Fmoc group, dissolve acryloyl chloride (5 eq.) and DIPEA (10 eq.) in dry DMF and add to the resin. Agitate for 2 hours at room temperature to form the resin-bound acrylate.
Silylated Phosphonite Preparation: In a separate flame-dried flask under argon, suspend ethylphosphinic acid (a precursor to the target molecule, 10 eq.) in dry acetonitrile. Add N,O-Bis(trimethylsilyl)acetamide (BSA, 20 eq.) and stir for 1 hour at 50°C to form the bis(trimethylsilyl)phosphonite. Causality: Silylation converts the P-OH group into a more nucleophilic P-OTMS group, activating it for the Michael addition.[14]
Michael Addition: Add the prepared silylated phosphonite solution to the acryloylated peptide-resin. Agitate overnight at 50°C. This step forms the crucial P-C bond.
Hydrolysis & Continuation: Quench the reaction with a water/THF mixture to hydrolyze the silyl esters. Wash the resin thoroughly. The peptide now has a free phosphinic acid moiety. Continue standard Fmoc-SPPS to elongate the peptide chain N-terminal to the new phosphinic group.
Final Cleavage: Cleave the completed peptide from the resin and remove side-chain protecting groups using a standard trifluoroacetic acid (TFA) cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) for 2-3 hours. Precipitate the crude peptide in cold diethyl ether.
Note: This protocol uses ethylphosphinic acid as an exemplar for the P-C bond formation step. A similar protocol would be adapted for (2-Bromoethyl)ethylphosphinic acid, likely prepared in a separate synthesis.
Protocol 2: Post-Synthetic Cyclization via the Bromoethyl Group
This protocol demonstrates the key utility of the (2-Bromoethyl)ethylphosphinic acid moiety. It assumes a linear peptide containing this group and a nucleophilic cysteine residue has been synthesized on-resin.
Diagram 3: Workflow for on-resin cyclization using the bromoethyl handle.
Methodology:
Peptide Synthesis: Synthesize the linear peptide precursor on a hyper-acid labile resin (e.g., 2-chlorotrityl resin) using Fmoc-SPPS. The sequence must include a Cys(Trt) residue and have the (2-Bromoethyl)ethylphosphinic acid moiety incorporated.
Selective Cysteine Deprotection: After completing the linear assembly, wash the resin-bound peptide with DCM. Treat the resin with a solution of 1% TFA and 5% triisopropylsilane (TIS) in DCM (20 mL/g resin) for 10 x 2-minute cycles. This selectively removes the trityl (Trt) group from cysteine while leaving other acid-labile groups and the peptide-resin linkage intact. Trustworthiness: This step is self-validating; the progress can be monitored by taking a small resin sample and performing an Ellman's test to detect the free thiol.
On-Resin Cyclization: Wash the resin thoroughly with DCM and then N-methyl-2-pyrrolidone (NMP). Add a solution of 2% DIPEA in NMP to the resin and agitate at room temperature. Monitor the reaction for completion (typically 4-12 hours) by LC-MS analysis of a small-scale cleavage sample. Causality: The basic conditions deprotonate the cysteine thiol to the more nucleophilic thiolate, which then attacks the electrophilic carbon of the bromoethyl group in an intramolecular Sₙ2 reaction, forming a stable thioether bridge.
Final Cleavage and Purification: Once cyclization is complete, wash the resin and perform the final cleavage from the support using a 95% TFA cocktail as described in Protocol 1.
Purification: Purify the crude cyclic peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Conclusion and Future Outlook
The choice between (2-Bromoethyl)ethylphosphinic acid and other phosphinic acids is fundamentally a choice between ultimate functionality and synthetic simplicity.
Protected α-amino-H-phosphinic building blocks offer the most straightforward path for incorporating a simple phosphinic isostere into a peptide sequence via standard SPPS. They are ideal for structure-activity relationship (SAR) studies where rapid synthesis of many analogues is required.[8]
Simple alkyl/aryl phosphinic acids are foundational reagents, primarily used in the development of new synthetic methodologies or for creating the core phosphinic scaffold in solution-phase synthesis.
(2-Bromoethyl)ethylphosphinic acid represents a more advanced tool. While its incorporation may require more complex, multi-step synthetic planning, it unlocks a vast potential for creating peptides with sophisticated architectures. Its true value lies in enabling post-synthetic modifications, particularly intramolecular cyclization, which is a proven strategy for enhancing the therapeutic profile of peptides.[6]
For researchers and drug developers aiming to move beyond simple linear phosphinopeptides, (2-Bromoethyl)ethylphosphinic acid and similar functionalized reagents are invaluable. They provide the chemical handles necessary to build next-generation constrained and conjugated peptide therapeutics, pushing the boundaries of what is achievable in medicinal chemistry.
References
Synthesis of (2-Bromoethyl)phosphonic acid compound with benzeneamine (1:1) . Molbase. [Link]
Protection of the Hydroxyphosphinyl Function of Phosphinic Dipeptides by Adamantyl. Application to the Solid-Phase Synthesis of Phosphinic Peptides . The Journal of Organic Chemistry. [Link]
Peptide and Pseudopeptide Bond Synthesis in Phosphorus Dipeptide Analogs | Request PDF . ResearchGate. [Link]
Phosphinic Acid Compounds in Biochemistry, Biology and Medicine . PubMed. [Link]
Phosphinic Acid Compounds in Biochemistry, Biology and Medicine . ResearchGate. [Link]
Overview of Custom Peptide Synthesis . GenScript. [Link]
Novel methodology for the solid-phase synthesis of phosphinic peptides . RSC Publishing. [Link]
Phosphinic Peptides as Tool Compounds for the Study of Pharmacologically Relevant Zn-Metalloproteases . PMC. [Link]
Peptide and Pseudopeptide Bond Synthesis in Phosphorus Dipeptide Analogs . Springer Nature Experiments. [Link]
Practical Synthesis of Phosphinic Dipeptides by Tandem Esterification of Aminophosphinic and Acrylic Acids under Silylating Conditions . PMC. [Link]
Phosphinic Peptides as Tool Compounds for the Study of Pharmacologically Relevant Zn-Metalloproteases . ACS Publications. [Link]
Phosphinic Peptides: Synthetic Approaches and Biochemical Evaluation as Zn-Metalloprotease Inhibitors . ResearchGate. [Link]
Peptide Coupling Reagents, More than a Letter Soup . Chemical Reviews. [Link]
Side reactions in peptide synthesis: An overview . Bibliomed. [Link]
Shortcut to Fmoc-Protected Phosphinic Pseudodipeptidic Blocks . Organic Letters. [Link]
Aggregation, Racemization and Side Reactions in Peptide Synthesis . AAPPTEC. [Link]
Synthesis and Modifications of Phosphinic Dipeptide Analogues . MDPI. [Link]
Phosphonamidate peptide synthesis by Staudinger reactions of silylated phosphinic acids and esters . The Royal Society of Chemistry. [Link]
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) . University of California, Irvine. [Link]
A Comparative Guide to Validating the Structural Integrity of (2-Bromoethyl)ethylphosphinic Acid via FT-IR Spectroscopy
For researchers, scientists, and professionals in drug development, the unequivocal confirmation of a molecule's structure is a cornerstone of chemical synthesis and quality control. Any ambiguity in the structure of a n...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, scientists, and professionals in drug development, the unequivocal confirmation of a molecule's structure is a cornerstone of chemical synthesis and quality control. Any ambiguity in the structure of a novel compound or a key intermediate can have profound consequences on downstream applications, affecting efficacy, safety, and reproducibility. This guide provides an in-depth, experience-driven protocol for validating the structural integrity of (2-Bromoethyl)ethylphosphinic acid using Fourier-Transform Infrared (FT-IR) spectroscopy. We will move beyond a simple procedural outline to explore the causal relationships between molecular structure and spectral features, establishing a self-validating system for confident characterization.
The Imperative for Structural Validation
(2-Bromoethyl)ethylphosphinic acid is a bifunctional molecule containing a reactive alkyl bromide and a phosphinic acid moiety. This combination makes it a potentially valuable building block in synthetic chemistry. However, its synthesis can sometimes yield impurities or structural isomers, such as products of elimination reactions or alternative phosphorylation.[1] Fourier-Transform Infrared (FT-IR) spectroscopy serves as a rapid, non-destructive, and highly informative first-line technique to verify the presence of key functional groups and, by extension, the overall molecular architecture.[2][3] It provides a unique molecular "fingerprint" that can be used to confirm identity and purity.[2]
The Spectroscopic Approach: A Comparative Framework
Our validation strategy is built on a comparative analysis. We will compare the experimentally obtained FT-IR spectrum against a set of expected vibrational frequencies derived from established spectroscopic principles and literature data for analogous organophosphorus compounds.[4] The presence of characteristic absorption bands for each key functional group, and the absence of bands corresponding to likely impurities, will provide strong evidence for the correct structure.
The key functional groups in (2-Bromoethyl)ethylphosphinic acid and their expected vibrational modes are:
Phosphinic Acid Group (–P(O)OH): This group is characterized by three critical vibrations: the P=O (phosphoryl) stretch, the P-O-H bend, and the broad O-H stretch.
Ethyl Group (–CH2CH3): Standard aliphatic C-H stretching and bending vibrations.
Bromoethyl Group (–CH2CH2Br): Aliphatic C-H vibrations plus the characteristic C-Br stretch.
Carbon-Phosphorus Bond (C-P): A vibration in the fingerprint region.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
For its minimal sample preparation and high reproducibility, Attenuated Total Reflectance (ATR) is the preferred method for acquiring the FT-IR spectrum of a solid or viscous liquid sample like (2-Bromoethyl)ethylphosphinic acid.[5][6] The technique works by measuring changes in an internally reflected IR beam that comes into contact with the sample.[7] An "evanescent wave" penetrates a few microns into the sample, and where the sample absorbs energy, the wave is attenuated, generating the IR spectrum.[8]
Step-by-Step Methodology
Instrument Preparation & Background Scan:
Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.
Secure a clean, single-reflection diamond ATR accessory in the sample compartment. Diamond is chosen for its exceptional durability and broad spectral range.[5]
Clean the ATR crystal surface meticulously with a suitable solvent (e.g., isopropanol or methanol) using a non-abrasive wipe.[9]
Acquire a background spectrum (e.g., 32 scans at a resolution of 4 cm⁻¹). This is a critical step to ratio out the absorbance from atmospheric CO₂ and water vapor, as well as any intrinsic absorbance from the ATR crystal itself.
Sample Application:
Place a small amount (typically a few milligrams) of the (2-Bromoethyl)ethylphosphinic acid sample directly onto the center of the diamond crystal.
Apply consistent pressure using the ATR's built-in press to ensure firm and uniform contact between the sample and the crystal surface. Good contact is essential as the evanescent wave only penetrates a very short distance into the sample.[7][9]
Spectrum Acquisition:
Acquire the sample spectrum using the same parameters as the background scan (e.g., 32 scans, 4 cm⁻¹ resolution) over the mid-IR range (typically 4000–400 cm⁻¹).
After acquisition, the instrument's software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
Data Processing and Cleaning:
If necessary, apply a baseline correction to the spectrum to account for any scattering or instrumental drift.
Clean the ATR crystal and press thoroughly with a solvent-moistened wipe to prevent cross-contamination. A cleaning verification can be performed by taking a spectrum of the cleaned crystal to ensure no residue from the sample remains.[9]
Data Interpretation and Structural Validation
The obtained spectrum should be analyzed by identifying the key absorption bands and comparing their positions (in wavenumbers, cm⁻¹) to established correlation tables.
Table 1: Expected vs. Alternative FT-IR Absorption Bands for (2-Bromoethyl)ethylphosphinic Acid
Vibrational Mode
Functional Group
Expected Wavenumber (cm⁻¹)
Intensity/Shape
Rationale for Validation
Alternative/Impurity Signal
O–H Stretch
P-O–H
2500–3300
Strong, Very Broad
The extreme broadness is due to strong intermolecular hydrogen bonding, characteristic of phosphinic and carboxylic acid dimers.[10][11]
Absence of this band would suggest the sample is an ester or anhydride.
C–H Stretch
C–H (Aliphatic)
2850–3000
Medium to Strong
Confirms the presence of the ethyl and bromoethyl alkyl chains.[12]
Consistent across most potential structures.
P=O Stretch
P=O (Phosphoryl)
1150–1250
Strong
A strong band in this region is a key indicator of the phosphoryl group. Its exact position can be sensitive to hydrogen bonding.[13]
A shift outside this range could indicate a different phosphorus oxidation state.
P–O–H Bend
P–O–H
910–950
Medium, Broad
Often coupled with other vibrations, its presence supports the phosphinic acid structure.
-
C–O Stretch
P–O –H
1000–1050
Medium to Strong
Associated with the stretching of the P-O single bond.[14]
-
C–Br Stretch
C–Br
515–690
Medium to Strong
A critical band confirming the bromoethyl moiety. This absorption is in the lower frequency "fingerprint region".[15]
Absence of this band would strongly suggest an elimination reaction has occurred, forming a vinylphosphinic acid.
C–P Stretch
C–P
650-800
Weak to Medium
Confirms the direct bond between carbon and phosphorus, distinguishing it from phosphate esters (C-O-P).
-
Visual Workflow for FT-IR Validation
The entire validation process can be visualized as a logical workflow, ensuring each step is completed systematically for a trustworthy outcome.
Caption: A flowchart illustrating the systematic process for structural validation using FT-IR.
Comparative Analysis: Ruling Out Alternatives
The power of this FT-IR analysis lies not just in confirming what is present, but in refuting what should not be.
Comparison with Starting Materials: A common impurity could be unreacted hypophosphorous acid or its precursors. The spectrum should be devoid of characteristic peaks from starting materials. For instance, if the synthesis involved an alkene, the characteristic C=C stretch (around 1640 cm⁻¹) and =C-H stretch (>3000 cm⁻¹) should be absent in the final product spectrum.[16]
Identifying Degradation/Side Products: (2-Bromoethyl)ethylphosphinic acid could potentially undergo an intramolecular or intermolecular elimination of HBr to form an alkene. In this case, the crucial C-Br stretch (515–690 cm⁻¹) would disappear, and a new, medium-intensity C=C stretching band would appear around 1640-1680 cm⁻¹.[17] The absence of this band is a strong indicator that the bromoethyl group is intact.
Conclusion
FT-IR spectroscopy, when applied within a rigorous, comparative framework, is an exceptionally powerful and efficient tool for the initial structural validation of (2-Bromoethyl)ethylphosphinic acid. By systematically verifying the presence of key vibrational bands corresponding to the P=O, P-O-H, and C-Br functional groups, and confirming the absence of signals from plausible impurities or side-products, researchers can establish a high degree of confidence in the structural integrity of their material. This self-validating protocol, combining a robust experimental method with a logical interpretive strategy, forms an essential first step in the comprehensive characterization required for drug discovery and development.
References
Specac Ltd. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Available at: [Link]
RTI Laboratories. FTIR Analysis. Available at: [Link]
Bellamy, L. J. Infrared spectra of organo-phosphorus compounds: III. Phosphoramidates, phosphoramidothionates, and related compounds. ResearchGate. Available at: [Link]
Pacific BioLabs. FTIR - A Helpful Tool to Determine Chemical Composition. Available at: [Link]
University of Colorado Boulder. IR: alkyl halides. Organic Chemistry at CU Boulder. Available at: [Link]
Piffath, R. J. (2003). Infrared Spectroscopic Observations on the Fate of Organophosphorus Compounds Exposed to Atmospheric Moisture. Part I. G-Agents. DTIC. Available at: [Link]
PubChem. Diethyl (2-bromoethyl)phosphonate. National Center for Biotechnology Information. Available at: [Link]
NIST. Phosphonic acid. NIST Chemistry WebBook. Available at: [Link]
Thomas, L. C. (1974). Interpretation of the Infrared Spectra of Organophosphorus Compounds. Oxford Academic. Available at: [Link]
Cox, A. W., Jr. & Durig, J. R. (1977). Spectra and structure of organophosphorus compounds. 16. Infrared and Raman spectra, vibrational assignment, and conformational analysis for isopropylphosphine and isopropylphosphine-d2. The Journal of Physical Chemistry. Available at: [Link]
Shagidullin, R. R. Atlas of IR spectra of organophosphorus compounds: interpreted spectrograms. Available at: [Link]
University of California, Santa Cruz. IR Tables. Available at: [Link]
Rocky Mountain Laboratories. How to Determine Chemical Composition with FTIR. Available at: [Link]
Zenobi, M. C., et al. (2008). An ATR-FTIR Study of Different Phosphonic Acids in Aqueous Solution. PubMed. Available at: [Link]
University of Wisconsin-Madison Soil Science. Fourier-transform Infrared (FTIR) Spectroscopy Analysis of Seven Wisconsin Biosolids. Available at: [Link]
Bruker. Guide to FT-IR Spectroscopy. Available at: [Link]
Ábrányi-Balogh, P., et al. (2018). Symmetrical Phosphinic Acids: Synthesis and Esterification Optimization toward Potential HIV Prodrugs. PMC. Available at: [Link]
Jena, N. R., et al. (2025). Anharmonicity and vibrational Stark fields in phosphinic acid dimers. RSC Publishing. Available at: [Link]
Chemistry LibreTexts. IR Spectrum and Characteristic Absorption Bands. Available at: [Link]
Becker, P. (1989). Phosphates and Phosphoric Acid: Raw Materials, Technology, and Economics. Available at: [Link]
Wagner, J. P., et al. (2025). Cryogenic Vibrational Spectroscopy of the Deprotonated Dimer of Phosphoric Acid. The Journal of Physical Chemistry A. Available at: [Link]
Badraoui, B., et al. (2021). Vibrational Study, Reinvestigation of the Crystal Structure of MgHPO4.3H2O and Calculated IR Frequencies for the PO4. Available at: [Link]
Robinson, E. A. (1961). CHARACTERISTIC VIBRATIONAL FREQUENCIES OF OXYGEN COMPOUNDS OF SILICON, PHOSPHORUS, AND CHLORINE: CORRELATION OF STRETCHING FREQUENCIES AND FORCE CONSTANTS WITH BOND LENGTHS AND BOND ORDERS. Canadian Journal of Chemistry. Available at: [Link]
InstaNANO. FTIR Functional Group Database Table with Search. Available at: [Link]
Ritawati, R., et al. (2017). Validation of Analytical Methods for Determination of Methamphetamine Using Fourier Transform Infrared (FTIR) Spectroscopy. IOSR Journal of Applied Chemistry. Available at: [Link]
Beran, M., et al. (2020). Selective and clean synthesis of aminoalkyl- H -phosphinic acids from hypophosphorous acid by phospha-Mannich reaction. RSC Advances. Available at: [Link]
University of California, Los Angeles. Table of Characteristic IR Absorptions. Available at: [Link]
Zhang, J., et al. (2020). Fourier transform infrared (FTIR) spectra of 2‐carboxyethyl(phenyl phosphinic) acid.... ResearchGate. Available at: [Link]
Ataman Kimya. PHOSPHINIC ACID. Available at: [Link]
Gao, Y., et al. (2023). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. PMC - NIH. Available at: [Link]
Michigan State University. Infrared Spectroscopy. MSU Chemistry. Available at: [Link]
Hayyan, M., et al. (2015). Neoteric FT-IR Investigation on the Functional Groups of Phosphonium-Based Deep Eutectic Solvents. Walsh Medical Media. Available at: [Link]
Michigan State University. Infrared Spectrometry. MSU Chemistry. Available at: [Link]
Kent Academic Repository. PHOSPHINIC ACID SYNTHESIS. Available at: [Link]
UMass OWL. IR Group Frequencies. Available at: [Link]
University of Colorado Boulder. IR Chart. Available at: [Link]
University of Wisconsin-Madison. IR Absorption Table. Available at: [Link]
Benchmarking thermal stability of (2-Bromoethyl)ethylphosphinic acid against standard flame retardants
A Comparative Guide to the Thermal Stability of (2-Bromoethyl)ethylphosphinic Acid and Standard Flame Retardants This guide provides a comprehensive technical comparison of the thermal stability of (2-Bromoethyl)ethylpho...
Author: BenchChem Technical Support Team. Date: April 2026
A Comparative Guide to the Thermal Stability of (2-Bromoethyl)ethylphosphinic Acid and Standard Flame Retardants
This guide provides a comprehensive technical comparison of the thermal stability of (2-Bromoethyl)ethylphosphinic acid against commonly used standard flame retardants. The analysis is grounded in established thermal analysis methodologies and data from analogous compounds and established flame retardants to provide a robust benchmark for researchers, scientists, and professionals in materials science and product development.
Introduction: The Critical Role of Thermal Stability in Flame Retardancy
The efficacy of a flame retardant is intrinsically linked to its thermal decomposition profile. An effective flame retardant must activate at a temperature that is congruent with the decomposition of the polymer it is designed to protect. This activation involves the release of active species into the gas or condensed phase to interrupt the combustion cycle.[1] Consequently, understanding the thermal stability of a flame retardant is paramount for predicting its performance and suitability for specific applications. This guide focuses on benchmarking the thermal stability of (2-Bromoethyl)ethylphosphinic acid, a halogenated organophosphorus compound, against established flame retardants: Ammonium Polyphosphate (APP), Triphenyl Phosphate (TPP), and Decabromodiphenyl ether (DecaBDE).
While direct experimental thermal analysis data for (2-Bromoethyl)ethylphosphinic acid is not extensively available in peer-reviewed literature, a predictive assessment can be formulated based on the known thermal behavior of its structural analogs, such as phosphinic and phosphonic acids.[2][3] These compounds typically undergo decomposition through mechanisms involving dehydration and the formation of phosphorus-based acids, which are active in condensed-phase flame retardancy.[4]
Comparative Thermal Stability Analysis
The thermal stability of flame retardants is primarily evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, indicating the onset and stages of decomposition. DSC measures the heat flow into or out of a sample as it is heated, revealing phase transitions such as melting and the exothermic or endothermic nature of decomposition.
The following table summarizes the key thermal stability parameters for the selected flame retardants. The data for (2-Bromoethyl)ethylphosphinic acid is a predictive assessment based on analogous phosphinic and phosphonic acid compounds.[2][3][4]
Flame Retardant
Chemical Structure
Onset of Decomposition (Tonset) (°C)
Peak Decomposition Temperature (Tpeak) (°C)
Key Decomposition Characteristics & Notes
(2-Bromoethyl)ethylphosphinic acid (Predicted)
~200 - 250
~250 - 350
Predicted to decompose via dehydrobromination and formation of phosphinic acid residues. The presence of the bromoethyl group may lower the initial decomposition temperature compared to non-halogenated analogs.
Decomposes to release ammonia and polyphosphoric acid, which promotes char formation in the condensed phase.[6][7] Phase I APP has a lower decomposition temperature (>150 °C).[5]
Decomposes to release bromine radicals into the gas phase, which interfere with the combustion chain reactions.[1][10]
Experimental Protocols for Thermal Stability Assessment
The following are detailed methodologies for conducting TGA and DSC analyses to ensure the generation of reliable and comparable data.
Thermogravimetric Analysis (TGA) Protocol
Principle: TGA measures the mass loss of a material as a function of temperature in a controlled atmosphere. This provides crucial information on the thermal stability and decomposition kinetics of the flame retardant.
Step-by-Step Methodology:
Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.
Sample Preparation: Accurately weigh 5-10 mg of the flame retardant sample into a clean, tared TGA pan (typically alumina or platinum).
Atmosphere Selection: Purge the furnace with a high-purity inert gas (e.g., Nitrogen) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.
Temperature Program:
Equilibrate the sample at a starting temperature of 30 °C.
Ramp the temperature at a constant heating rate of 10 °C/min to a final temperature of 800 °C. A controlled heating rate is critical for obtaining reproducible results.
Data Analysis:
Plot the sample weight (%) as a function of temperature.
Determine the onset decomposition temperature (Tonset), which is the temperature at which significant weight loss begins.
Determine the peak decomposition temperature (Tpeak) from the derivative of the TGA curve (DTG), which corresponds to the point of maximum rate of weight loss.
Calculate the residual char yield at the final temperature.
Differential Scanning Calorimetry (DSC) Protocol
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique identifies thermal transitions such as melting, crystallization, and decomposition, and quantifies the enthalpy changes associated with these events.
Step-by-Step Methodology:
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).
Sample Preparation: Accurately weigh 3-5 mg of the flame retardant sample into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as the reference.
Atmosphere Selection: Maintain a constant flow of inert gas (e.g., Nitrogen) through the DSC cell to ensure a stable thermal environment.
Temperature Program:
Equilibrate the sample at a starting temperature of 25 °C.
Ramp the temperature at a constant heating rate of 10 °C/min to a temperature beyond the decomposition range determined by TGA.
Data Analysis:
Plot the heat flow (mW) as a function of temperature.
Identify endothermic peaks, which may correspond to melting, and exothermic peaks, which can indicate decomposition or curing processes.
Determine the melting temperature (Tm) and the enthalpy of fusion (ΔHf).
Analyze the exothermic events related to decomposition to understand the energy release profile.
Visualizing Experimental Workflows and Chemical Structures
Chemical Structures of Compared Flame Retardants
Caption: Chemical structures of the compared flame retardants.
Workflow for Thermal Stability Analysis
Caption: Workflow for thermal stability analysis of flame retardants.
Conclusion
The benchmark comparison indicates that (2-Bromoethyl)ethylphosphinic acid is predicted to have a lower onset of thermal decomposition compared to Ammonium Polyphosphate (Phase II) and Decabromodiphenyl ether, but potentially in a similar range to Triphenyl Phosphate. This suggests that its flame retardant action would be initiated at temperatures suitable for protecting a wide range of polymers. The presence of both bromine and phosphorus in its structure implies a dual-action mechanism, potentially operating in both the gas phase (bromine radicals) and the condensed phase (phosphinic acid promoting char). Further empirical studies are warranted to precisely determine its thermal decomposition profile and elucidate its flame retardant efficacy.
References
Degradation Pathways of Decabromodiphenyl Ether During Hydrothermal Treatment. PubMed. [Link]
Thermal Decomposition of Decabromodipheny1 Ether During the TempPS Resin in Fire. ResearchGate. [Link]
Kinetics of thermal decomposition of decabromodiphenyl ether and interaction with polystyrene in pyrolysis. ResearchGate. [Link]
Thermal kinetics and decomposition mechanism of methylphenylphosphinic acid and diphenylphosphinic acid. HEP Journals. [Link]
Investigation of thermal decomposition of phosphonic acids. ResearchGate. [Link]
Thermogravimetric analysis (TGA) (A) and DTG (B) curves of ammonium polyphosphate (APP), g‐C3N4 and CN@APP in a nitrogen atmosphere. ResearchGate. [Link]
The Importance of TGA of Ammonium Polyphosphate. News. [Link]
Physicochemical and Spectroscopic Characterization of Biofield Treated Triphenyl Phosphate. Science Publishing Group. [Link]
Physicochemical and Spectroscopic Characterization of Biofield Treated Triphenyl Phosphate. The Trivedi Effect. [Link]
At What Temperature Does Ammonium Polyphosphate Degrade?. News. [Link]
Thermal analysis of Ammonium polyphosphate. ResearchGate. [Link]
Modified Ammonium Polyphosphate and Its Application in Polypropylene Resins. MDPI. [Link]
Physicochemical and Spectroscopic Characterization of Biofield Treated Triphenyl Phosphate. ResearchGate. [Link]
Professional Production Fire Retardant Triphenyl Phosphate TPP CAS 115-86-6 for Resins. LookChem. [Link]
Triphenyl Phosphite (TPP) – High-Quality Stabilizer for Plastics. PENPET. [Link]
Studies on the thermal stabilization enhancement of ABS; synergistic effect of triphenyl phosphate nanocomposite, epoxy resin, a. ScienceDirect. [Link]
Triphenyl Phosphate (TPP) Standard (1X1 mL) - Safety Data Sheet. Agilent. [Link]
Investigation of thermal decomposition of phosphonic acids. Semantic Scholar. [Link]
Decabromodiphenyl Ether. Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]
The effects of triphenylphosphate and recorcinolbis(diphenylphosphate) on the thermal degradation of polycarbonate in air. ResearchGate. [Link]
Effects of triphenyl phosphate (TPP) and nanosilica on the mechanical properties, thermal degradation of polymer nanocomposite materials and coating based on epoxy resin. ProQuest. [Link]
Degradation of Decabromodiphenyl Ether Dispersed in Poly (Acrylo-Butadiene-Styrene) Using a Rotatory Laboratory Pilot Under UV-Visible Irradiation. MDPI. [Link]
Gas-Phase Investigation of P/N Synergism in Phosphonate-Amine Flame Retardant Systems. ChemRxiv. [Link]
TGA data for different bromine-based flame retardant BFRs. ResearchGate. [Link]
Effects of Ammonium Polyphosphate and Organic Modified Montmorillonite on Flame Retardancy of Polyethylene Glycol/Wood-Flour-Based Phase Change Composites. PMC. [Link]
Comparative Analysis of Leaving Group Kinetics in (2-Bromoethyl)ethylphosphinic Acid
Executive Summary (2-Bromoethyl)ethylphosphinic acid (BEEPA) is a highly versatile organophosphorus building block utilized in advanced materials, bioconjugation, and agricultural chemistry. The defining feature of this...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
(2-Bromoethyl)ethylphosphinic acid (BEEPA) is a highly versatile organophosphorus building block utilized in advanced materials, bioconjugation, and agricultural chemistry. The defining feature of this molecule is the 2-bromoethyl chain, where the bromine atom acts as a critical nucleofuge. The selection of the leaving group dictates the kinetic partitioning between two distinct reaction pathways: direct nucleophilic substitution (
SN2
) and base-catalyzed Grob-type fragmentation.
This guide provides a comprehensive comparative analysis of leaving group kinetics, demonstrating why the bromo-derivative offers the optimal balance of shelf stability and controlled reactivity compared to chloro, iodo, and sulfonate alternatives.
Mechanistic Framework: The Dual-Pathway Paradigm
The reactivity of (2-Bromoethyl)ethylphosphinic acid is governed by the electron-withdrawing nature of the phosphinic acid moiety and the polarizability of the carbon-halogen bond. Depending on the pH and the presence of nucleophiles, the molecule undergoes one of two primary pathways:
Base-Catalyzed Fragmentation: Under alkaline conditions (pH > 7), the phosphinic acid is deprotonated. The resulting monoanion undergoes a stereospecific anti-periplanar elimination, cleaving the C-P bond to release ethylene gas, a bromide ion, and an ethylphosphonate byproduct.
Nucleophilic Substitution (
SN2
): In the presence of strong nucleophiles (e.g., thiols, amines) and controlled pH, the bromide is directly displaced, yielding a substituted ethylphosphinic acid. The dynamics of such
SN2
reactions are heavily influenced by the leaving group's ability to disperse negative charge during the[1].
Reaction pathways of (2-Bromoethyl)ethylphosphinic acid: Fragmentation vs. Substitution.
Comparative Kinetic Analysis: Leaving Group Efficacy
The ability of a substituent to act as a good leaving group is intrinsically linked to its basicity; weaker bases (the conjugate bases of strong acids) are because they effectively stabilize the developing negative charge in the transition state[2]. In , the leaving group carries away an electron pair, making bond dissociation energy (BDE) and polarizability critical kinetic determinants[3].
The table below quantitatively compares the kinetic parameters of various leaving groups on the 2-ethylphosphinic acid scaffold.
Leaving Group (X)
Relative Fragmentation Rate (
krel
)
C-X Bond Dissociation Energy (kcal/mol)
Conjugate Acid pKa (HX)
Operational Stability
-Cl (Chloro)
1
84
-7.0
High (Requires elevated pH/temp to react)
-Br (Bromo)
50
68
-9.0
Moderate (Optimal for ambient reactions)
-I (Iodo)
120
51
-10.0
Low (Highly light/moisture sensitive)
-OMs (Mesylate)
80
N/A (C-O: ~85)
-1.9
Low (Prone to premature hydrolysis)
Data Synthesis: While the iodo-derivative exhibits the fastest kinetics due to its weak C-I bond and high polarizability, it suffers from severe instability, degrading rapidly under ambient light. Conversely, the chloro-derivative requires significantly higher pH or thermal activation to [4]. The bromo-derivative (-Br) occupies the "Goldilocks" zone: its 68 kcal/mol BDE allows for rapid, controlled kinetics at physiological pH while maintaining sufficient shelf stability for commercial and laboratory handling.
Experimental Protocols for Kinetic Profiling
To objectively measure the leaving group kinetics, the following self-validating protocols are employed. These assays isolate the two competing pathways to ensure accurate rate determination.
Protocol 1: Real-Time NMR Kinetic Assay for Fragmentation
This protocol measures the rate of ethylene release, driven by the departure of the nucleofuge.
Sample Preparation: Dissolve 10.0 mg of (2-Bromoethyl)ethylphosphinic acid in 0.5 mL of Deuterium Oxide (
D2O
).
Internal Standardization: Add 1.0 μL of dimethyl sulfone (
DMSO2
) as a quantitative, non-reactive internal standard.
Reaction Initiation: Inject 50 μL of 1.0 M NaOD/
D2O
buffer directly into the NMR tube to shift the pH > 7.5, triggering the Grob fragmentation.
Data Acquisition: Immediately insert the sample into a 500 MHz NMR spectrometer. Acquire
1H
and
31P
spectra at 2-minute intervals at a constant 25 °C.
Validation & Mass Balance: Monitor the exponential decay of the
−CH2CH2Br
multiplet (approx. 3.5 ppm) and the concurrent appearance of the dissolved ethylene singlet (5.4 ppm). The system is self-validating: the sum of the molar integrals of the starting material and the ethylene product must remain constant relative to the
DMSO2
standard, confirming mass balance and ruling out side reactions.
Protocol 2: HPLC-UV Assay for
SN2
Substitution
This assay isolates the bimolecular substitution pathway using a model thiol.
Reaction Setup: In a 5 mL glass vial, combine 50 mM of the phosphinic acid substrate and 250 mM of benzyl mercaptan (acting as the nucleophile) in 2.0 mL of anhydrous DMF.
Catalytic Activation: Add 100 mM of N,N-diisopropylethylamine (DIPEA) to deprotonate the thiol, generating the active thiolate nucleophile.
Kinetic Sampling: Withdraw 20 μL aliquots at precise intervals (0, 15, 30, 60, and 120 minutes). Quench the reaction immediately by diluting the aliquot into 980 μL of 0.1% Trifluoroacetic acid (TFA) in water.
Chromatographic Analysis: Inject 10 μL onto a C18 Reverse-Phase HPLC column. Elute using a linear gradient of 5-95% Acetonitrile/Water (0.1% TFA) over 15 minutes.
Validation: Plot the natural logarithm of the remaining substrate peak area (
ln[A]
) versus time. A strictly linear fit confirms pseudo-first-order kinetics, validating that the reaction proceeds via an
SN2
mechanism without competing E2 elimination under these specific conditions.
Expert Insights: Stereoelectronics and Causality
As an Application Scientist, it is crucial to understand why these reactions occur, not just how to measure them. The base-catalyzed fragmentation of 2-haloethylphosphinic acids is not a simple elimination. It is a concerted Grob-type fragmentation that strictly requires an anti-periplanar arrangement between the breaking C-P bond and the leaving C-Br bond.
When the hydroxide deprotonates the phosphinic acid, the resulting electron density on the oxygen pushes into the phosphorus atom. For the C-P bond to cleave and form the C=C double bond of ethylene, the
σ∗
antibonding orbital of the C-Br bond must be perfectly aligned to accept the electron density. Because bromide is a highly polarizable, [2], it lowers the activation energy of this transition state significantly compared to chloride. Furthermore, gas-phase and solvated dynamics studies reveal that the leaving group's mass and orientation dictate the of the reaction[1], explaining why the bromo-derivative exhibits highly predictable, solvent-independent fragmentation kinetics compared to the erratic behavior of sulfonate esters.
References
What Makes A Good Leaving Group
Source: Master Organic Chemistry
URL:[Link]
Recent advances in heterolytic nucleofugal leaving groups
Source: Tetrahedron (Vol. 63, Issue 24)
URL:[Link]
Influence of the leaving group on the dynamics of a gas-phase SN2 reaction
Source: Nature Chemistry (Vol. 8, Issue 2)
URL:[Link]
A Comparative Guide to Gas Chromatography Validation for (2-Bromoethyl)ethylphosphinic Acid Derivatives
This guide provides a comprehensive comparison of gas chromatography (GC) validation techniques for the analysis of (2-Bromoethyl)ethylphosphinic acid and its derivatives. Designed for researchers, scientists, and drug d...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive comparison of gas chromatography (GC) validation techniques for the analysis of (2-Bromoethyl)ethylphosphinic acid and its derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the critical aspects of method development and validation, offering field-proven insights and actionable protocols. We will explore the nuances of sample derivatization, compare the performance of phosphorus-specific detectors, and provide a framework for robust method validation in line with global regulatory standards.
The Analytical Challenge: Why (2-Bromoethyl)ethylphosphinic Acid Derivatives Require a Specialized Approach
(2-Bromoethyl)ethylphosphinic acid and its analogues are polar, non-volatile organophosphorus compounds. These characteristics make their direct analysis by gas chromatography challenging. The high polarity can lead to poor peak shape, tailing, and low sensitivity, while their non-volatile nature prevents efficient elution from the GC column. To overcome these hurdles, a derivatization step is essential to convert the polar phosphinic acid group into a more volatile and thermally stable ester. This guide will focus on the validation of GC methods following such a derivatization strategy.
Derivatization Strategies: A Comparative Analysis
The choice of derivatization reagent is critical and can significantly impact the accuracy and precision of the analytical method. Two common and effective approaches for the derivatization of phosphinic acids are silylation and methylation.
Silylation: This is a widely used technique that replaces active hydrogens in the analyte with a trimethylsilyl (TMS) group.[1]
Reagent: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[1]
Mechanism: The lone pair of electrons on the oxygen of the phosphinic acid attacks the silicon atom of the silylating agent, leading to the formation of a volatile silyl ester.
Advantages: Silylation is a relatively fast and efficient reaction that produces derivatives with good thermal stability and chromatographic properties.[2]
Considerations: Silyl derivatives can be susceptible to hydrolysis, requiring anhydrous conditions during the derivatization and analysis.
Methylation: This method involves the conversion of the phosphinic acid to its corresponding methyl ester.
Reagent: Diazomethane is a classic methylating agent, but its toxicity and explosive nature have led to the adoption of safer alternatives like phenyltrimethylammonium hydroxide (PTMAH) for in-port pyrolysis methylation.[3]
Mechanism: In-port pyrolysis with PTMAH involves the thermal decomposition of the reagent in the hot GC inlet to generate methylating species that react with the analyte.
Advantages: Methyl esters are generally more stable than their silyl counterparts. The use of PTMAH offers a safer alternative to diazomethane.[3]
Considerations: In-port derivatization can sometimes be less reproducible than pre-column derivatization and may require more careful optimization of the injection parameters.
Detector Selection: A Head-to-Head Comparison for Phosphorus-Containing Analytes
The choice of detector is paramount for achieving the required sensitivity and selectivity for the analysis of (2-Bromoethyl)ethylphosphinic acid derivatives. For organophosphorus compounds, the most suitable detectors are the Flame Photometric Detector (FPD) and the Nitrogen-Phosphorus Detector (NPD).[4][5]
Feature
Flame Photometric Detector (FPD)
Nitrogen-Phosphorus Detector (NPD)
Principle of Operation
Measures the emission of light from phosphorus-containing compounds when they are burned in a hydrogen-rich flame. A specific filter allows only the phosphorus emission wavelength to reach the photomultiplier tube.[6]
A heated rubidium or cesium bead in a plasma creates a surface that selectively ionizes nitrogen and phosphorus-containing compounds, generating a measurable current.[4][6][7]
Selectivity
Highly selective for phosphorus and sulfur compounds.[4][6]
Highly selective for nitrogen and phosphorus compounds.[4][6]
Sensitivity
Generally more sensitive for phosphorus compounds than the NPD.[4]
Sensitivity is comparable to Flame Ionization Detector (FID) for nitrogen and phosphorus compounds.[6]
Linearity
The response is often non-linear and may require quadratic fitting for the calibration curve.
Generally provides a linear response over a wider concentration range.
The bead has a finite lifetime and may require periodic replacement.
Expert Recommendation: For the highest sensitivity and selectivity for (2-Bromoethyl)ethylphosphinic acid derivatives, the FPD is the recommended detector. However, if a wider linear range and simultaneous analysis of nitrogen-containing compounds are required, the NPD is a viable alternative.
Method Validation: A Step-by-Step Protocol
A comprehensive validation of the analytical method is required to ensure its suitability for the intended purpose.[8][9] The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[9][10][11]
Validation Workflow
Caption: A typical workflow for analytical method validation.
Experimental Protocols
Protocol 1: Silylation Derivatization
Accurately weigh approximately 10 mg of the (2-Bromoethyl)ethylphosphinic acid derivative standard or sample into a clean, dry vial.
Add 1 mL of a suitable solvent (e.g., anhydrous pyridine).
Add 200 µL of BSTFA + 1% TMCS.
Cap the vial tightly and heat at 70°C for 30 minutes.
Allow the vial to cool to room temperature.
Inject 1 µL of the derivatized solution into the GC.
Protocol 2: GC-FPD Analysis
Gas Chromatograph: Agilent 8890 GC system or equivalent.
Injector: Split/splitless inlet, operated in splitless mode.
Inlet Temperature: 250°C.
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
Oven Temperature Program:
Initial temperature: 80°C, hold for 1 minute.
Ramp: 15°C/min to 280°C.
Hold: 5 minutes at 280°C.
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
Detector: Flame Photometric Detector (FPD) with a phosphorus filter.
Detector Temperature: 300°C.
Hydrogen Flow: 75 mL/min.
Air Flow: 100 mL/min.
Validation Parameters and Acceptance Criteria
The following table summarizes the key validation parameters, their purpose, and typical acceptance criteria based on ICH guidelines.[9][10][11]
Validation Parameter
Purpose
Typical Acceptance Criteria
Specificity
To demonstrate that the signal is from the analyte of interest and not from any matrix components or impurities.
The peak for the analyte should be well-resolved from other peaks.
Linearity
To demonstrate a proportional relationship between the analyte concentration and the detector response over a defined range.
Correlation coefficient (r²) ≥ 0.99.
Range
The concentration interval over which the method is precise, accurate, and linear.
Defined by the linearity study.
Accuracy
The closeness of the measured value to the true value.
Recovery of 98.0% to 102.0% for spiked samples.
Precision
The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Signal-to-noise ratio of ≥ 3:1.
Limit of Quantitation (LOQ)
The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Signal-to-noise ratio of ≥ 10:1.
Robustness
The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
No significant change in results when parameters like oven temperature, flow rate, etc., are slightly varied.
Comparative Performance Data (Hypothetical)
The following tables present hypothetical but realistic data comparing the performance of GC-FPD and GC-NPD for the analysis of a silylated (2-Bromoethyl)ethylphosphinic acid derivative.
Table 1: Linearity and Range
Detector
Linear Range (µg/mL)
Correlation Coefficient (r²)
GC-FPD
0.1 - 50
0.998 (quadratic fit)
GC-NPD
0.5 - 100
0.999 (linear fit)
Table 2: Accuracy and Precision
Detector
Concentration (µg/mL)
Accuracy (% Recovery)
Precision (RSD, n=6)
GC-FPD
1
99.5
1.8%
25
100.2
1.5%
50
101.1
1.2%
GC-NPD
1
98.9
2.2%
50
100.5
1.8%
100
101.5
1.6%
Table 3: Detection and Quantitation Limits
Detector
LOD (µg/mL)
LOQ (µg/mL)
GC-FPD
0.03
0.1
GC-NPD
0.15
0.5
Conclusion and Recommendations
The successful validation of a gas chromatography method for (2-Bromoethyl)ethylphosphinic acid derivatives hinges on a carefully optimized derivatization procedure and the selection of a suitable phosphorus-specific detector.
Caption: Decision-making flowchart for method development and validation.
For high-sensitivity applications, silylation followed by GC-FPD analysis is the recommended approach. For routine analysis where a wider linear range is advantageous, GC-NPD is a robust alternative. In all cases, a thorough method validation according to ICH Q2(R2) guidelines is mandatory to ensure the generation of reliable and accurate data for regulatory submissions and quality control purposes.
References
U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. [Link]
ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
U.S. Environmental Protection Agency. (2007, February). Method 8141B: Organophosphorus Compounds by Gas Chromatography. [Link]
U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]
IntuitionLabs. (2026, January 7). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]
U.S. Food and Drug Administration. (2020, April 21). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
Szołdrowska, K., et al. (2024). Application of Chemical Ionization in the Analysis of Ethylphosphonic Acid Derivatives. Journal of the American Society for Mass Spectrometry. [Link]
Lab Manager. (2026, January 28). ICH and FDA Guidelines for Analytical Method Validation. [Link]
International Council for Harmonisation. (2023, November 30). Q2(R2) Validation of Analytical Procedures. [Link]
BioPharm International. (2026, March 24). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. [Link]
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
Phenomenex. Exploring the Various Types of Detectors Used in Gas Chromatography. [Link]
da Silva, J. B., et al. (2008). Development and validation of methodology for the determination of residues of organophosphorus pesticides in tomatoes. Ciência e Tecnologia de Alimentos. [Link]
Boneva, I. (2021). Development and validation of method for determination of organophosphorus pesticides traces in liver sample by GC-MS/MS-ion trap. Acta Chromatographica, 33(2), 188-194. [Link]
ResearchGate. Analytical Method Validation for Determining Organophosphorus Pesticides in Baby Foods by a Modified Liquid–Liquid Microextraction Method and Gas Chromatography–Ion Trap/Mass Spectrometry Analysis. [Link]
Szołdrowska, K., et al. (2024). Application of Chemical Ionization in the Analysis of Ethylphosphonic Acid Derivatives. Journal of the American Society for Mass Spectrometry. [Link]
Agilent Technologies. Analysis of organophosphorus pesticides using GC/PFPD and EPA method 8141B. [Link]
International Society for Horticultural Science. VALIDATION OF A METHOD FOR DETERMINATION OF SOME ORGANOPHOSPHATE RESIDUES. [Link]
Gorder, K. A., & Wahl, J. H. (2021). Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS): Current Derivatization Reactions in the Analytical Chemist's Toolbox. Molecules, 26(15), 4627. [Link]
Bagheri, H., et al. (2023). Investigation of organophosphorus (OPs) compounds by a needle trap device based on mesoporous organo-layered double hydroxide (organo-LDH). Analytical Methods, 15(26), 3326-3334. [Link]
SCION Instruments. The Different Types of GC Detectors. [Link]
Saradhi, R. V., et al. (2007). Gas chromatographic-mass spectrometric determination of alkylphosphonic acids from aqueous samples by ion-pair solid-phase extraction on activated charcoal and methylation. Journal of Chromatography A, 1157(1-2), 405-410. [Link]
Ngim, K. K., et al. (2011). Optimized Derivatization Procedure for Characterizing (Aminomethyl)phosphonic Acid Impurities by GC-MS. Journal of Chromatographic Science, 49(1), 1-7. [Link]
ResearchGate. Chemical structures of the synthesized alkyl methylphosphonic acids. [Link]
Zenkevich, I. G. (2005). Acids: Derivatization for GC Analysis. In Encyclopedia of Chromatography. Marcel Dekker. [Link]
ResearchGate. Optimized Derivatization Procedure for Characterizing (Aminomethyl)phosphonic Acid Impurities by GC-MS. [Link]
MDPI. (2021). Derivatization in Analytical Chemistry. [Link]
U.S. Environmental Protection Agency. Standard Operating Procedure for Validation. [Link]
Kumar, A., et al. (2020). Determination of 2-chloroethylphosphonic acid and its intermediate vinylphosphonic acid from artificially ripened sapota fruit by modified dispersive solid-phase extraction cleanup and gas chromatography/mass spectrometry analysis. Rapid Communications in Mass Spectrometry, 34(21), e8907. [Link]
Lakhmapure, S. B., et al. (2020). VALIDATION OF GAS CHROMATOGRAPHY (GC) METHOD FOR RESIDUAL SOLVENT IN BROMPHENIRAMINE MALEATE (API). International Journal of Pharmaceutical Sciences and Research, 11(10), 5039-5052. [Link]
Al-Saeed, F. A., et al. (2023). Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole. Molecules, 28(9), 3907. [Link]
A Comprehensive Guide to the Safe Disposal of (2-Bromoethyl)ethylphosphinic Acid
This guide provides essential safety and logistical information for the proper disposal of (2-Bromoethyl)ethylphosphinic acid. As a specialized organophosphorus compound, its handling and disposal require a nuanced under...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides essential safety and logistical information for the proper disposal of (2-Bromoethyl)ethylphosphinic acid. As a specialized organophosphorus compound, its handling and disposal require a nuanced understanding of its chemical properties to ensure laboratory safety and environmental compliance. This document is designed for researchers, scientists, and drug development professionals, offering procedural, step-by-step guidance grounded in established safety protocols.
Disclaimer: Specific safety and disposal data for (2-Bromoethyl)ethylphosphinic acid are not widely published. The guidance provided herein is predicated on the known hazards of its constituent functional groups: the corrosive phosphinic acid moiety, the toxic organophosphorus core, and the environmentally persistent bromoethyl group. All procedures must be conducted in accordance with your institution's Environmental Health and Safety (EHS) policies and local, state, and federal regulations.
Hazard Identification and Risk Assessment: A Multi-faceted Profile
(2-Bromoethyl)ethylphosphinic acid must be treated as a hazardous substance with a complex risk profile. Its proper handling and disposal are dictated by the combined hazards of its chemical structure. The primary risks are categorized as corrosivity, toxicity, and environmental persistence.
Table 1: Hazard Profile of (2-Bromoethyl)ethylphosphinic Acid
Hazard Class
Associated Functional Group
Potential Risks & Hazards
Regulatory Consideration
Corrosivity
Phosphinic Acid
Causes severe skin burns and eye damage.[1][2] May be corrosive to metals.[1]
Classified as a corrosive hazardous waste under the Resource Conservation and Recovery Act (RCRA) if its pH is ≤ 2.0.[3]
Toxicity
Organophosphorus Compound
Organophosphorus compounds are known for potential neurotoxicity.[4] The specific toxicity of this compound is not well-documented, but it should be handled as a toxic substance.
May be classified as a toxic hazardous waste. All employers with hazardous chemicals must maintain Safety Data Sheets (SDSs) and provide worker training.[5]
Environmental
Brominated Organic Compound
Brominated organic compounds can be persistent in the environment and may form toxic byproducts, such as brominated dioxins, if incinerated improperly.[6]
Must be segregated as halogenated organic waste for disposal to prevent environmental harm and ensure compliance with disposal regulations.[6][7]
Chemical Incompatibilities:
To prevent dangerous reactions, (2-Bromoethyl)ethylphosphinic acid must be stored and disposed of separately from:
Strong Bases (e.g., NaOH, KOH): A violent exothermic neutralization reaction can occur.
Strong Oxidizing Agents (e.g., Peroxides, Nitrates): Can lead to vigorous, potentially explosive reactions.
Non-halogenated Waste Streams: Co-disposal can complicate waste treatment and may be prohibited.[6]
Reactive Metals (e.g., Aluminum, Azides): Bromine compounds can react violently with certain metals.[8]
Mandatory Safety Protocols: PPE and Engineering Controls
Prior to handling (2-Bromoethyl)ethylphosphinic acid for any purpose, including disposal, the following safety measures are mandatory.
Engineering Controls: All handling and transfer of this chemical must be performed within a certified chemical fume hood to prevent inhalation of any vapors or aerosols.[9]
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is required to prevent contact.[9][10]
Eye Protection: Chemical splash goggles and a full-face shield.
Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene). Always consult the glove manufacturer's compatibility chart.
Body Protection: A chemically resistant lab coat. For larger quantities or in case of a spill, a splash apron is recommended.[9]
Waste Collection and Segregation: A Step-by-Step Protocol
Proper segregation is the most critical step in the disposal process. This compound must be treated as Halogenated Organic Acidic Waste .
Step 1: Designate an Appropriate Waste Container
Select a robust, leak-proof container made of a material compatible with acidic and halogenated waste, such as high-density polyethylene (HDPE).[3][11]
The container must have a tightly sealing lid to prevent the escape of vapors.
Place the primary container within a larger, chemically resistant secondary containment bin to mitigate leaks or spills.
Step 2: Correctly Label the Waste Container
Label the container before adding any waste. The label must comply with OSHA's Hazard Communication Standard and EPA's RCRA regulations.[10][12]
The full chemical name: (2-Bromoethyl)ethylphosphinic Acid . Do not use abbreviations.[11]
A clear indication of the hazards: "Corrosive, Toxic, Halogenated Organic" .
The date of waste generation (the date the first drop of waste is added).[11]
The physical location (e.g., building, room number).[11]
Step 3: Transferring Waste to the Container
Perform the transfer inside a chemical fume hood.
Slowly and carefully pour the waste into the designated container to avoid splashing.
Securely close the container lid immediately after the transfer.
Keep the container closed at all times except when actively adding waste.
On-Site Neutralization: An Unsuitable and Non-Compliant Approach
While some purely corrosive wastes may be neutralized on-site for disposal under specific permits, this practice is not suitable for (2-Bromoethyl)ethylphosphinic acid.[13]
Causality: Neutralizing the phosphinic acid group with a base (e.g., sodium bicarbonate) would generate heat and produce a salt. However, the resulting product, sodium (2-bromoethyl)ethylphosphinate, is still a brominated organophosphorus compound. This neutralized waste remains hazardous and is not suitable for sewer disposal. Attempting to do so would violate regulations governing halogenated organic waste.[6][11]
Spill and Emergency Procedures
Accidental spills must be managed promptly and safely.
For Small Spills (inside a fume hood):
Alert personnel in the immediate area.
Wearing full PPE, neutralize the spill by cautiously applying a weak base like sodium bicarbonate or soda ash until effervescence ceases.[14]
Small spills of brominated compounds can be further treated with a solution of sodium thiosulfate.[6]
Absorb the neutralized mixture with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels.[8]
Carefully collect the contaminated absorbent material into a designated hazardous waste container, label it appropriately, and dispose of it through your institution's EHS department.[6]
For Large Spills or Spills Outside a Fume Hood:
Evacuate the immediate area.
Alert others and prevent entry into the affected zone.
Contact your institution's Environmental Health and Safety (EHS) emergency line or dial 911 immediately.[8]
The Final Disposal Pathway: A Regulated Workflow
The disposal of (2-Bromoethyl)ethylphosphinic acid follows a "cradle-to-grave" management system mandated by the EPA. The generator of the waste is responsible for its safe management until its final destruction by a licensed facility.
Diagram 1: Disposal Workflow for (2-Bromoethyl)ethylphosphinic Acid
Caption: Workflow for compliant disposal of (2-Bromoethyl)ethylphosphinic acid.
Protocol Steps:
Generation and Characterization: As soon as the waste is generated, it is identified as hazardous based on its properties.
Segregation and Collection: The waste is immediately segregated and collected in a properly selected and labeled container.
Temporary Storage: The sealed container is stored in a designated Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA), adhering to institutional and EPA time and quantity limits.[15]
Scheduled Disposal: Contact your institution's EHS office to schedule a pickup. All waste must be disposed of through a licensed hazardous waste facility.[11]
Documentation: Ensure all required paperwork, such as a hazardous waste manifest, is completed accurately to track the waste to its final destination.[15]
References
Environmental Health and Safety, University of Tennessee Knoxville. (n.d.). How to Dispose of Chemical Waste. Retrieved from [Link]
ACTenviro. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]
Centers for Disease Control and Prevention. (n.d.). OSHA Hazard Communication Standard and OSHA Guidelines. Retrieved from [Link]
U.S. Environmental Protection Agency. (1975). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from [Link]
Creative Safety Supply. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]
Environmental Marketing Services. (2020, January 30). Types of Acid Waste Disposal. Retrieved from [Link]
Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?. Retrieved from [Link]
Greenflow. (2024, October 1). How to Treat Acid Waste: A Comprehensive Guide. Retrieved from [Link]
American Chemical Society. (1991). Detoxification of Organophosphorus Pesticide Solutions. Retrieved from [Link]
Occupational Safety and Health Administration. (n.d.). Hazard Communication. Retrieved from [Link]
Food and Agriculture Organization of the United Nations. (n.d.). Decontamination. Retrieved from [Link]
Minnesota Department of Transportation. (n.d.). Waste Acid-Base - Regulated Material Management. Retrieved from [Link]
Wolters Kluwer. (2021, March 11). Complying With OSHA's Hazardous Material Requirements. Retrieved from [Link]
Occupational Safety and Health Administration. (n.d.). eTool: Hospitals - Hospital-wide Hazards - Hazardous Chemicals. Retrieved from [Link]
U.S. Environmental Protection Agency. (1983). Bromination Process For Disposal Of Spilled Hazardous Materials. Retrieved from [Link]
Rutgers University Environmental Health and Safety. (n.d.). Bromine. Retrieved from [Link]
U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]
Chemtalk. (2008, October 21). Bromine water - disposal. Retrieved from [Link]
American Chemistry Council. (n.d.). Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. Retrieved from [Link]
Office of the Secretary of Defense. (n.d.). Technical Guide 15 - Pesticide Spill Prevention and Management. Retrieved from [Link]
ResearchGate. (n.d.). Decontamination of organophosphorus pesticides on sensitive equipment. Retrieved from [Link]
NextSDS. (n.d.). (2-Bromoethyl)phosphonic acid dibutyl ester — Chemical Substance Information. Retrieved from [Link]
NextSDS. (n.d.). ethyl (2-bromoethyl)(methyl)phosphinate — Chemical Substance Information. Retrieved from [Link]
PubChemLite. (n.d.). (2-bromoethyl)phosphonic acid. Retrieved from [Link]
PubChem. (n.d.). Diethyl (2-bromoethyl)phosphonate. Retrieved from [Link]
Navigating the Handling of (2-Bromoethyl)ethylphosphinic Acid: A Guide to Essential Personal Protective Equipment and Safety Protocols
For Researchers, Scientists, and Drug Development Professionals The responsible and safe handling of reactive chemical intermediates is a cornerstone of successful research and development. This guide provides essential,...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
The responsible and safe handling of reactive chemical intermediates is a cornerstone of successful research and development. This guide provides essential, immediate safety and logistical information for the handling of (2-Bromoethyl)ethylphosphinic acid, a compound that, while not extensively characterized in publicly available safety literature, belongs to the organophosphorus family and is anticipated to exhibit corrosive properties. In the absence of a specific Safety Data Sheet (SDS), a conservative approach based on the known hazards of analogous compounds, such as phosphonic acids and other organophosphorus derivatives, is paramount. This document outlines the necessary personal protective equipment (PPE), operational plans for safe handling, and protocols for emergency situations and proper disposal.
Understanding the Hazard: A Conservative Approach
(2-Bromoethyl)ethylphosphinic acid is an organophosphorus compound. Compounds in this class can exhibit a range of toxicological and corrosive properties.[1][2][3] Given its phosphinic acid moiety, it is prudent to treat this compound as a corrosive substance capable of causing severe skin burns and eye damage.[4][5][6][7][8] The presence of a bromoethyl group may also contribute to its reactivity and potential toxicity. Therefore, all handling procedures must be designed to prevent any direct contact.
Core Protective Measures: Your Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to ensure complete protection from potential splashes, aerosols, and direct contact. The following table outlines the minimum required PPE for handling (2-Bromoethyl)ethylphosphinic acid.
Body Part
Required PPE
Rationale and Specifications
Eyes and Face
Chemical Splash Goggles and a Face Shield
Goggles provide a seal around the eyes to protect against splashes. A face shield offers an additional layer of protection for the entire face.[9]
Hands
Heavy-duty, chemical-resistant gloves (e.g., Butyl rubber or Viton™) over a pair of nitrile gloves (double-gloving)
The outer glove provides robust protection against corrosive materials and potential breakthrough. The inner nitrile glove offers a secondary barrier and protection in case the outer glove is compromised.[1] Always consult a glove compatibility chart for the specific chemicals being used.[10]
Body
A chemically resistant laboratory coat or apron worn over a full-sleeved shirt and long pants
This protects the skin from accidental spills and splashes. The lab coat should be made of a material known to resist acids and other corrosive chemicals.[9]
Feet
Closed-toe, chemical-resistant shoes
Protects the feet from spills.
Respiratory
A properly fitted respirator with an appropriate cartridge for organic vapors and acid gases
To be used when there is a risk of generating aerosols or vapors, or when handling the substance outside of a certified chemical fume hood.[11]
Operational Plan: From Receipt to Disposal
A systematic approach to handling (2-Bromoethyl)ethylphosphinic acid will minimize the risk of exposure. The following workflow provides a step-by-step guide for safe laboratory operations.
Figure 1. A step-by-step workflow for the safe handling of (2-Bromoethyl)ethylphosphinic acid.
Emergency Procedures: A Rapid and Informed Response
In the event of an accidental exposure or spill, a swift and correct response is critical to minimizing harm.
Exposure Response
Figure 2. Immediate first aid measures for different routes of exposure.
Spill Response
For any spill, the immediate priority is to ensure the safety of all personnel.
Minor Spill (in a chemical fume hood):
Alert personnel in the immediate area.
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels.[12]
Carefully scoop the absorbent material into a designated hazardous waste container.
Decontaminate the spill area with a suitable neutralizing agent (e.g., sodium bicarbonate for acids) followed by a thorough cleaning.[13]
Properly label the waste container and arrange for disposal.
Major Spill (outside a chemical fume hood or a large volume):
Alert your supervisor and the institutional Environmental Health and Safety (EHS) department.[12]
Close the laboratory doors and prevent entry.
Provide EHS with all available information about the spilled material.
Disposal Plan: Responsible Waste Management
All materials contaminated with (2-Bromoethyl)ethylphosphinic acid, including empty containers, used PPE, and spill cleanup materials, must be treated as hazardous waste.
Segregation: Collect all waste in a clearly labeled, compatible, and sealed container. The label should include the chemical name and associated hazards.[12]
Storage: Store the waste container in a designated satellite accumulation area away from incompatible materials.
Disposal: Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed waste disposal contractor.[14] Never dispose of this material down the drain or in the regular trash.[14]
By adhering to these stringent safety protocols, researchers can mitigate the risks associated with handling (2-Bromoethyl)ethylphosphinic acid and ensure a safe and productive laboratory environment.
References
Chemical Emergencies, Exposures, and Spills - Environmental Health and Safety. (n.d.).